molecular formula C9H4ClF3N2 B103310 4-Chloro-6-(trifluoromethyl)quinazoline CAS No. 16499-64-2

4-Chloro-6-(trifluoromethyl)quinazoline

货号: B103310
CAS 编号: 16499-64-2
分子量: 232.59 g/mol
InChI 键: OJNBXNWWYXBHGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-(trifluoromethyl)quinazoline is a key chemical intermediate in medicinal chemistry, specifically designed for the research and development of novel targeted therapies. Its core value lies in its versatile quinazoline scaffold, which is a privileged structure in the design of potent kinase inhibitors . The 4-chloro group is a highly reactive site that allows for nucleophilic aromatic substitution, enabling researchers to efficiently introduce diverse aniline and other functional groups to explore structure-activity relationships (SAR) . Simultaneously, the electron-withdrawing trifluoromethyl group at the 6-position is a common bioisostere used to enhance a compound's metabolic stability, membrane permeability, and binding affinity to hydrophobic regions of enzyme active sites . This compound is primarily investigated in oncology research for the synthesis of potential small-molecule inhibitors targeting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Aberrant EGFR signaling is a driver in various cancers, including non-small cell lung cancer (NSCLC), making it a critical target for therapeutic intervention . Researchers utilize this reagent to create hybrid molecules that can selectively inhibit EGFR and related pathways, inducing apoptosis and cell cycle arrest in malignant cells . Furthermore, the quinazoline core is also a recognized pharmacophore in the development of inhibitors for other targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), highlighting its utility in anti-angiogenesis research . As a building block, this compound provides a robust foundation for generating novel chemical entities aimed at overcoming drug resistance and improving therapeutic efficacy in preclinical studies.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chloro-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNBXNWWYXBHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610559
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-64-2
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(trifluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)quinazoline (CAS 16499-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-6-(trifluoromethyl)quinazoline. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the field of drug discovery.

Core Properties and Data

This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

PropertyValueSource(s)
CAS Number 16499-64-2[1]
Molecular Formula C₉H₄ClF₃N₂[2]
Molecular Weight 232.59 g/mol [2]
Boiling Point 285.8 ± 35.0 °C (Predicted)[3]
Density 1.496 ± 0.06 g/cm³ (Predicted)[3]
Physical State Solid[1]

Synthesis and Experimental Protocols

A general experimental protocol for this type of transformation is as follows:

Reaction: Chlorination of 6-(trifluoromethyl)quinazolin-4-one

Reagents and Equipment:

  • 6-(trifluoromethyl)quinazolin-4-one

  • Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Methodology (General Procedure):

  • In a well-ventilated fume hood, 6-(trifluoromethyl)quinazolin-4-one is charged into a reaction flask.

  • An excess of phosphorus oxychloride (POCl₃) is added to the flask.

  • The reaction mixture is heated to reflux and stirred for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate, crude this compound, is collected by filtration.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the final product.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, spectral data for closely related compounds and derivatives are available, which can provide an indication of the expected spectral characteristics.[4][5][6] For definitive structural confirmation, it is recommended to acquire and interpret the full spectroscopic data for the synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent kinase inhibitors. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the facile introduction of various amine-containing moieties, leading to the generation of diverse libraries of 4-anilinoquinazoline derivatives.

These derivatives have been extensively investigated for their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[7][8][9]

Visualizing the Synthetic Utility

The following diagrams illustrate the pivotal role of this compound in synthetic and medicinal chemistry.

G General Synthesis of this compound start 6-(Trifluoromethyl)quinazolin-4-one product This compound start->product Chlorination reagent POCl3 (Chlorinating Agent) reagent->product

Caption: Synthetic route to the target compound.

G Role in Kinase Inhibitor Synthesis start This compound product 4-Anilinoquinazoline Derivative start->product Nucleophilic Substitution amine Substituted Aniline (R-NH2) amine->product target Kinase Target (e.g., EGFR, VEGFR) product->target Inhibition

Caption: Application as a synthetic intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. While detailed experimental and biological data on the compound itself are limited in the public domain, its utility as a scaffold for creating diverse libraries of potentially therapeutic agents is well-established. Further research into the direct biological effects of this compound and the optimization of its synthesis are areas that could yield valuable insights for the drug discovery community.

References

physicochemical characteristics of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of 4-Chloro-6-(trifluoromethyl)quinazoline. This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.

Core Physicochemical Characteristics

PropertyValueSource
Molecular Formula C₉H₄ClF₃N₂[2]
Molecular Weight 232.59 g/mol [1][3]
Appearance White to yellow solid[2]
Boiling Point (Predicted) 285.8 ± 35.0 °C at 760 mmHg[2][4]
Density (Predicted) 1.496 ± 0.06 g/cm³[2][4]
pKa (Predicted) -0.01 ± 0.30[2]
LogP (Predicted) 3.4[3][5]
Melting Point Not available
Solubility Not explicitly available. A similar compound, 4-chloro-6-fluoro-2-methylquinazoline, is slightly soluble in chloroform and methanol.[6]

Chemical Identifiers:

TypeIdentifier
CAS Number 16499-64-2
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
InChI InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from established methods for quinazoline synthesis.[2][7][8]

General Synthesis of 4-Chloroquinazolines

A common method for synthesizing the quinazoline core involves the cyclocondensation of a substituted 2-aminobenzoic acid with a one-carbon source, followed by chlorination.[2][8]

Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one

This step involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with formamidine acetate in a suitable solvent like formamide, heated at high temperatures.[7]

  • Reactants: 2-amino-5-(trifluoromethyl)benzoic acid, formamidine acetate.

  • Solvent: Formamide.

  • Conditions: The mixture is typically heated to around 160°C for several hours.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is then collected by filtration and washed.

Step 2: Chlorination to this compound

The resulting quinazolinone is then chlorinated, most commonly using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[7]

  • Reactant: 6-(Trifluoromethyl)quinazolin-4(3H)-one.

  • Reagent: Thionyl chloride (SOCl₂), catalytic DMF.

  • Conditions: The reaction is typically refluxed for several hours.

  • Work-up: Excess thionyl chloride is removed under reduced pressure. The residue is then carefully quenched with ice water or a basic solution to precipitate the product. The solid is collected by filtration, washed, and dried.

Characterization Methods for Substituted Quinazolines

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, particularly as kinase inhibitors for cancer therapy.[3][9] The 4-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Role as an Intermediate for Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[1][10][11] Derivatives of this compound are designed to bind to the ATP-binding site of EGFR, thereby blocking its signaling pathway and inhibiting tumor growth.[3][10]

Visualizations

Synthetic and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the development of kinase inhibitors.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery 2_amino_5_trifluoromethylbenzoic_acid 2-Amino-5-(trifluoromethyl)benzoic Acid quinazolinone 6-(Trifluoromethyl)quinazolin-4(3H)-one 2_amino_5_trifluoromethylbenzoic_acid->quinazolinone formamidine_acetate Formamidine Acetate formamidine_acetate->quinazolinone target_compound This compound quinazolinone->target_compound thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->target_compound nucleophilic_substitution Nucleophilic Aromatic Substitution target_compound->nucleophilic_substitution library_synthesis Library of Quinazoline Derivatives nucleophilic_substitution->library_synthesis biological_screening Biological Screening (e.g., Kinase Assays) library_synthesis->biological_screening lead_optimization Lead Optimization biological_screening->lead_optimization kinase_inhibitor Potential Kinase Inhibitor lead_optimization->kinase_inhibitor

Caption: Synthetic and drug discovery workflow for this compound.

Generic EGFR Signaling Pathway and Inhibition

This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and illustrates the point of inhibition by quinazoline-based inhibitors derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Proteins Signaling Proteins (e.g., Grb2, Sos) Dimerization->Signaling_Proteins Ras Ras Signaling_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Kinase_Inhibitor Quinazoline Kinase Inhibitor (Derived from This compound) Kinase_Inhibitor->Dimerization Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival Gene_Expression->Cell_Proliferation

References

4-Chloro-6-(trifluoromethyl)quinazoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-(trifluoromethyl)quinazoline, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and its pivotal role as a synthetic intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular and Physicochemical Data

This compound is a substituted quinazoline with the molecular formula C₉H₄ClF₃N₂.[1][2][3] Its structure is characterized by a quinazoline core, a chloro group at position 4, and a trifluoromethyl group at position 6. This combination of functional groups makes it a versatile reagent in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₄ClF₃N₂[1][2][3]
Molecular Weight 232.59 g/mol [1][4]
Monoisotopic Mass 232.0015103 Da[1]
CAS Number 16499-64-2[1]
IUPAC Name This compound[1]
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl[1]
InChIKey OJNBXNWWYXBHGZ-UHFFFAOYSA-N[1]
Physical State Solid[4]
Boiling Point 285.8 °C at 760 mmHg[2]

Synthesis and Characterization

Postulated Experimental Protocol for Synthesis

A general procedure for the synthesis of similar 2-chloromethyl-4(3H)-quinazolinone derivatives starts from o-anthranilic acids.[5] Adapting this for the target molecule, a likely precursor would be 2-amino-5-(trifluoromethyl)benzoic acid.

Step 1: Cyclization to form 6-(trifluoromethyl)quinazolin-4(3H)-one

A mixture of 2-amino-5-(trifluoromethyl)benzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination to yield this compound

The 6-(trifluoromethyl)quinazolin-4(3H)-one intermediate is then subjected to chlorination. A mixture of the quinazolinone, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting solid is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol, to afford this compound.

Characterization Data

The structural confirmation of this compound relies on standard analytical techniques. Spectroscopic data is crucial for verifying the identity and purity of the synthesized compound. Available characterization data includes:

  • ¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum is available for this compound and serves as a primary tool for structural elucidation.[6]

  • Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry, with the predicted monoisotopic mass being 232.00151 Da.[7]

Role in Drug Discovery and Development

This compound is a valuable building block in pharmaceutical research, primarily serving as a key intermediate in the synthesis of biologically active molecules.[2] The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

The primary utility of this compound stems from the reactivity of the chlorine atom at the 4-position, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various amine-containing moieties, leading to the generation of libraries of 4-anilinoquinazoline derivatives.

Application in the Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline framework is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs).[8] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on this core structure. These drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting the signaling pathways that drive tumor growth and proliferation.

The trifluoromethyl group at the 6-position of this compound can enhance the metabolic stability and lipophilicity of the final drug candidates, potentially improving their pharmacokinetic and pharmacodynamic properties.

Visualized Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of utilizing this compound in the synthesis of potential kinase inhibitors.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_diversification Diversification via SₙAr cluster_application Therapeutic Application 2_amino_5_trifluoromethyl_benzoic_acid 2-Amino-5-(trifluoromethyl) benzoic acid quinazolinone 6-(Trifluoromethyl)quinazolin-4(3H)-one 2_amino_5_trifluoromethyl_benzoic_acid->quinazolinone Cyclization target_molecule This compound quinazolinone->target_molecule Chlorination (e.g., POCl₃) derivative_library Library of 4-Anilinoquinazoline Derivatives target_molecule->derivative_library Nucleophilic Aromatic Substitution amines Various Anilines / Amines amines->derivative_library kinase_inhibitors Potential Kinase Inhibitors (e.g., EGFR inhibitors) derivative_library->kinase_inhibitors Biological Screening & Optimization

Synthetic workflow for kinase inhibitors.

Conclusion

This compound is a strategically important synthetic intermediate in the field of drug discovery. Its well-defined molecular structure and the reactivity of its 4-chloro substituent make it an ideal starting point for the synthesis of diverse libraries of quinazoline derivatives. The established role of the 4-anilinoquinazoline scaffold in potent kinase inhibitors underscores the continued relevance of this compound in the development of next-generation targeted cancer therapies. This guide provides core information to support researchers and scientists in leveraging this valuable chemical entity in their research and development endeavors.

References

Technical Guide: Solubility and Stability of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While specific experimental solubility and stability data are limited, the following physicochemical properties for 4-Chloro-6-(trifluoromethyl)quinazoline have been reported in various chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₄ClF₃N₂[1][2]
Molecular Weight 232.59 g/mol [1][2]
Appearance White to yellow solid[3]
Boiling Point (Predicted) 285.8 ± 35.0 °C at 760 mmHg[4][5]
Density (Predicted) 1.496 ± 0.06 g/cm³[4]
Storage Conditions 2-8°C, under inert gas[5]
Purity Typically ≥95%[5]
CAS Number 16499-64-2[2][4]

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. However, for sparingly soluble quinazoline derivatives, the gravimetric method is a common and reliable technique for determining equilibrium solubility.[6]

Generalized Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is a generalized procedure and may require optimization for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected analytical grade solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks with secure closures

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

  • Sample Collection:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • To ensure no particulate matter is transferred, filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution in a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the compound.

    • Continue the evaporation process until a constant weight of the solid residue is achieved.

  • Calculation of Solubility:

    • Accurately weigh the evaporation dish with the dried residue.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

    • The solubility is calculated using the following formula:

      Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

Logical Workflow for Solubility Determination

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Settle or centrifuge to separate excess solid B->C D Withdraw and filter supernatant C->D E Evaporate solvent from a known volume of filtrate D->E F Weigh the dried residue E->F G Calculate solubility (mass/volume) F->G

Caption: A logical workflow diagram for determining the solubility of a compound using the gravimetric method.

Stability Profile

Detailed stability data for this compound, including degradation pathways and kinetics, are not available in the public domain. The recommendation to store the compound at 2-8°C under an inert gas suggests potential sensitivity to temperature, moisture, or oxygen.[5] A comprehensive stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[7][8]

Generalized Experimental Protocol for Stability Testing

This protocol provides a general framework for assessing the stability of a chemical compound.

Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf-life and appropriate storage conditions.

Materials:

  • Multiple batches of this compound

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

  • Controlled environment stability chambers

  • Appropriate container closure systems that simulate the proposed packaging

  • Forced degradation study equipment (e.g., acid, base, oxidizing agent, light source, heating oven)

Procedure:

  • Forced Degradation (Stress) Studies:

    • Objective: To identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical method.[7]

    • Conditions: Expose the compound to conditions more severe than accelerated stability testing.

      • Acid/Base Hydrolysis: Treat solutions of the compound with acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) at room and elevated temperatures.

      • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

      • Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[7]

      • Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples at various time points to identify and quantify degradation products.

  • Formal Stability Studies:

    • Protocol: Design a formal stability protocol that specifies the batches to be tested, storage conditions, testing frequency, and analytical methods.[8]

    • Storage Conditions (as per ICH guidelines):

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency:

      • Long-term: Typically 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

      • Accelerated: Typically 0, 3, and 6 months.

    • Attributes to be Tested:

      • Appearance

      • Assay (potency)

      • Degradation products/impurities

      • Moisture content (if applicable)

Logical Workflow for a Stability Testing Program

G Workflow for a Comprehensive Stability Testing Program cluster_setup Setup & Planning cluster_stress Forced Degradation cluster_formal Formal Studies A Develop & Validate Stability-Indicating Method B Write Stability Protocol A->B C Hydrolysis (Acid & Base) D Oxidation E Thermal F Photolysis G Identify Degradation Products & Establish Degradation Pathways B->G C->G D->G E->G F->G H Formal Stability Studies G->H I Long-Term (e.g., 25°C/60% RH) J Accelerated (e.g., 40°C/75% RH) K Analyze Samples at Specified Time Points H->K I->K J->K L Evaluate Data, Determine Shelf-Life & Recommended Storage Conditions K->L

Caption: A logical workflow for a comprehensive stability testing program for a chemical substance.

Conclusion

This compound is a chemical intermediate for which detailed public data on solubility and stability is scarce. The available information on its physicochemical properties and storage requirements suggests that it is a solid with potential stability concerns that warrant careful handling and storage. For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability of this compound using established methodologies, such as the gravimetric method for solubility and a comprehensive, ICH-guided stability testing program. The generalized protocols and workflows provided in this guide offer a starting point for these essential characterization studies.

References

4-Chloro-6-(trifluoromethyl)quinazoline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 16499-64-2). The following sections detail hazard classifications, personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure a safe laboratory environment.

Chemical Identification

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 16499-64-2[1][2][3]
Molecular Formula C₉H₄ClF₃N₂[1][2]
Molecular Weight 232.59 g/mol [1][2]
Synonyms 4-Chloro-6-trifluoromethyl-quinazoline, Quinazoline, 4-chloro-6-(trifluoromethyl)-[1][3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][3] The GHS classification is summarized in the table below.

Table 1: GHS Hazard Classification

Classification Hazard Class and Category Hazard Statement
Acute Toxicity, Oral Acute Tox. 4 H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation Skin Irrit. 2 H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation Eye Irrit. 2 / 2A H319: Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[1][2][3] |

GHS Pictograms and Signal Word:

  • Pictogram: GHS07 (Harmful/Irritant)[2]

  • Signal Word: Warning[1][2][3]

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

Property Value Source
Physical State Solid [2]
Boiling Point 285.8±35.0 °C (Predicted at 760 mmHg) [2][4]

| Density | 1.496±0.06 g/cm³ (Predicted) |[4] |

Experimental Protocols

Detailed experimental protocols for the derivation of toxicological data are not provided in publicly available safety data sheets. The hazard classifications are based on aggregated data submitted to regulatory bodies like the ECHA C&L Inventory.[1] The handling and safety procedures outlined in this guide are derived from the established hazard profile.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid all personal contact, including the inhalation of dust or fumes.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and safety glasses with side shields or goggles.[3][6]

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly after handling the compound.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

  • Keep containers tightly sealed when not in use.[7][8]

prep Preparation - Review SDS - Designate work area (fume hood) - Assemble equipment ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Step 1 handling Handling - Weigh/transfer carefully - Avoid dust generation - Keep containers closed ppe->handling Step 2 experiment During Experiment - Maintain ventilation - Avoid contact with skin/eyes - Label all containers handling->experiment Step 3 cleanup Post-Experiment - Decontaminate surfaces - Collect all chemical waste experiment->cleanup Step 4 disposal Waste & PPE Disposal - Dispose of waste in labeled,  sealed hazardous waste container - Remove PPE correctly cleanup->disposal Step 5

Caption: Workflow for the safe handling of this compound.

Storage
  • Store in a cool, dry, and well-ventilated place.[10][11]

  • Keep the container tightly closed and sealed.[3][10][11]

  • Store locked up.[3][5]

  • Store under an inert atmosphere; a storage temperature of 2-8°C is recommended.[12]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[13]

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure. Ensure that emergency eyewash stations and safety showers are readily accessible.[6]

Table 3: First-Aid Procedures

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][14] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3][5][9]
Eye Contact Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[3][5][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][10]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3][10] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][5] |

start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion act_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical help. inhalation->act_inhale act_skin Remove contaminated clothing. Wash with soap and water. Get medical help if irritation persists. skin->act_skin act_eye Rinse with water for 15+ mins. Remove contact lenses. Seek immediate medical help. eye->act_eye act_ingest Rinse mouth. DO NOT induce vomiting. Call POISON CENTER immediately. ingestion->act_ingest

Caption: Emergency first-aid response flowchart for exposure incidents.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][9][14]

  • Specific Hazards: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[9][15]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9][14]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[16] Avoid breathing dust, vapors, mist, or gas.[3][16] Ensure adequate ventilation. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[3][16]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[5][9]

  • Containment and Cleanup: For a dry spill, pick up and arrange disposal without creating dust.[9] Use dry cleanup procedures (e.g., sweep up and shovel).[7][8] Collect the material in a suitable, sealed, and labeled container for disposal.[9][16]

spill Accidental Spill Detected evacuate Evacuate and secure area. Alert others. spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Prevent entry into drains ppe->contain cleanup Clean Up - Sweep up solid material - Avoid creating dust contain->cleanup collect Collect Waste Place in sealed, labeled hazardous waste container cleanup->collect decon Decontaminate Area collect->decon

Caption: Logical workflow for responding to an accidental spill.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE for specific procedures.

Table 4: Recommended Personal Protective Equipment

Protection Type Specification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][13]
Skin Protection Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene).[3][6] A lab coat or disposable gown should be worn to protect clothing.[6]

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][13] Work should be conducted in a chemical fume hood.[6] |

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] All waste containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.[6] Do not let the product enter drains or the environment.[9]

References

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has led to the development of numerous clinically approved drugs and a plethora of promising therapeutic candidates. This technical guide provides a comprehensive overview of the significant biological activities associated with the quinazoline core, with a focus on anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental methodologies and quantitative activity data are presented to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have made a significant impact in oncology, primarily through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] The most notable targets are members of the epidermal growth factor receptor (EGFR) family.[2][3]

Mechanism of Action: EGFR Inhibition

Many potent anticancer quinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4][5] By binding to the ATP-binding pocket in the intracellular domain of the receptor, these compounds prevent the autophosphorylation and activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell growth, proliferation, and survival.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[8]

Several generations of quinazoline-based EGFR inhibitors have been developed. First-generation inhibitors like Gefitinib and Erlotinib are reversible binders and are particularly effective against tumors harboring activating EGFR mutations.[4][9][10] Second-generation inhibitors, such as Afatinib, bind irreversibly and have a broader spectrum of activity against the ErbB family of receptors.[11][12] Third-generation inhibitors, like Osimertinib, are designed to overcome resistance mechanisms, such as the T790M mutation, that can arise during treatment with earlier-generation drugs.[9][13][14]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Quinazoline Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Ligand Binding P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of quinazoline derivatives is commonly evaluated using the MTT assay against a panel of human cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key metric for comparing potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
GefitinibHeLa4.3[8]
GefitinibMDA-MB-23128.3[8]
ErlotinibA5490.42 ± 0.03[12]
AfatinibEGFRwt0.6[3]
AfatinibEGFRT790M/L858R3.5[3]
OsimertinibEGFRT790M-positive cells0.98[3]
Quinazoline Schiff base 1MCF-76.246[4]
Quinazoline Schiff base 2MCF-75.910[4]
Compound 23 (quinazoline-1,2,3-triazole)PC-30.016[12]
Compound 32 (quinazoline-1,2,4-thiadiazole)A5490.02 ± 0.091[12]
Compound 37 (thiazole-quinazoline)MCF-72.86 ± 0.31[12]
Compound 53 (S-glycosylated quinazoline)HepG-22.08[12]
Quinazolinone derivative 101K5625.8[13]
Quinazolinone derivative 107EGFRwt-TK0.01[13]
Quinazoline-based DHFRI (F)(Various)0.6[5]
Pyridazino-quinazolin-3-one (T)PARP0.0914[5]
6-diethylamino-substituted quinazoline (Ab)HeLa0.004[5]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of quinazoline derivatives on cancer cell lines.[4][11]

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of quinazoline derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Quinazoline derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds. Replace the old medium with 100 µL of medium containing the different concentrations of the test compounds.[11]

  • Incubation: Incubate the plates for 48 to 72 hours.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[11]

Antimicrobial Activity

The quinazoline core is a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[16][17] The mechanism of action can vary, potentially involving the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.[17][18]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-c]quinazoline 8gaS. aureus4-8[3]
Imidazo[1,2-c]quinazoline 8gcE. coli4-8[3]
Imidazo[1,2-c]quinazoline 8gdK. pneumoniae4-8[3]
Indolo[1,2-c]quinazoline (V)Various bacteria2.5-20[3]
Quinazolinone derivative 16S. aureus500[14]
Quinazolinone derivative 19P. aeruginosa150[14]
Quinazolinone derivative 20B. subtilis500[14]
Fused pyrolo-quinazolinone 8C. albicans32[17]
Fused pyrolo-quinazolinone 9A. niger32[17]
Quinazolinone derivative A-1S. aureusGood activity[19]
Quinazolinone derivative A-3A. nigerExcellent activity[19]
Experimental Protocol: Microbroth Dilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of quinazoline derivatives against bacterial and fungal strains.[17][20]

MIC_Assay_Workflow Microbroth Dilution Assay Workflow for MIC Start Start Prepare_Stock Prepare stock solution of quinazoline derivative Start->Prepare_Stock Serial_Dilution Perform serial dilutions in 96-well plate with broth Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with microbial suspension Serial_Dilution->Inoculate Incubate Incubate plates (24h for bacteria, 48h for fungi) Inoculate->Incubate Observe_Growth Visually inspect for microbial growth Incubate->Observe_Growth Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the microbroth dilution assay to determine MIC.

Materials:

  • Quinazoline derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.[17]

  • Serial Dilution: Prepare serial two-fold dilutions of the quinazoline compounds in the appropriate broth in a 96-well plate.[20]

  • Inoculation: Add the standardized microbial inoculum to each well.[18]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[21]

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[2][22]

Quantitative Anti-inflammatory Activity

The in vivo anti-inflammatory activity is frequently assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition reflects the compound's efficacy. In vitro assays often measure the inhibition of enzymes like COX-1 and COX-2.

Compound/DerivativeAssayActivityReference
Pyrazolo[1,5-a]quinazoline 13iLPS-induced NF-κB inhibitionIC50 < 50 µM[2]
Pyrazolo[5,1-b]quinazoline ACOX-2 inhibitionIC50 = 47 nM[2]
Quinazolinone derivative 10gCarrageenan-induced paw edemaIC50 = 116.73 µmol/kg[23]
Quinazolinone derivative 21Carrageenan-induced paw edema32.5% inhibition[24]
Quinazolinone derivative 32COX-2 inhibitionBetter than Celecoxib[23]
Quinazolinone derivative 40Carrageenan-induced paw edema19.69–59.61% inhibition[25]
Quinazolinone derivative IXfPDE4B inhibition68% inhibition[26]
Quinazoline-ibuprofen-amino acid derivative 6TPA-induced inflammation5 times more potent than ibuprofen[27]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[28]

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Start Start Animal_Grouping Group rats and fast overnight Start->Animal_Grouping Initial_Measurement Measure initial paw volume Animal_Grouping->Initial_Measurement Compound_Administration Administer quinazoline derivative or vehicle orally Initial_Measurement->Compound_Administration Carrageenan_Injection Inject carrageenan into the sub-plantar region of the paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate percentage of edema inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Materials:

  • Wistar rats

  • Quinazoline derivatives

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Preparation: Fast rats overnight before the experiment.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or the standard drug orally 1 hour before carrageenan injection.[26]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, and 3 hours after the carrageenan injection.[26]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[28]

Antiviral Activity

Quinazoline and quinazolinone derivatives have also been investigated for their antiviral properties against a range of viruses, including Zika virus, Dengue virus, and coronaviruses.[9][29] The mechanisms of antiviral action are diverse and can involve the inhibition of viral entry, replication, or other essential viral processes.[29]

Quantitative Antiviral Activity

The antiviral activity is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the selectivity of the antiviral effect.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Quinazolinone 22Zika Virus (ZIKV)Vero0.90 ± 0.32[9]
Quinazolinone 27Zika Virus (ZIKV)Vero0.18[9]
Quinazolinone 47Dengue Virus (DENV-2)Vero0.21[9]
Quinazoline derivativeCoronavirus (HCoV-OC43)-~0.1[16]
Malonate derivative g16Cucumber Mosaic Virus (CMV)-153.78 µg/mL[6]
2-substituted quinazolinoneVaricella Zoster Virus-5.4–13.6[10]
2-substituted quinazolinoneHuman Cytomegalovirus-8.94–13.2[10]
Quinazolinone derivative 8dSARS-CoV-2-Potent activity[30]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard assay to determine the EC50 of an antiviral compound by quantifying the reduction in viral plaques.[15]

PRNT_Workflow Plaque Reduction Neutralization Test (PRNT) Workflow Start Start Cell_Seeding Seed host cells in 24- or 48-well plates Start->Cell_Seeding Incubate_Monolayer Incubate to form a confluent monolayer Cell_Seeding->Incubate_Monolayer Virus_Compound_Incubation Incubate virus with serial dilutions of quinazoline derivative Incubate_Monolayer->Virus_Compound_Incubation Infect_Cells Infect cell monolayers with virus-compound mixture Virus_Compound_Incubation->Infect_Cells Add_Overlay Add overlay medium (e.g., containing agar) Infect_Cells->Add_Overlay Incubate_Plaques Incubate for several days to allow plaque formation Add_Overlay->Incubate_Plaques Fix_and_Stain Fix and stain cells (e.g., with crystal violet) Incubate_Plaques->Fix_and_Stain Count_Plaques Count the number of plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate the EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Quinazoline derivatives

  • Culture medium

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.[15]

  • Virus-Compound Incubation: Incubate a standard amount of virus with serial dilutions of the quinazoline compound.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells, leading to plaque formation.[15]

  • Incubation: Incubate the plates for a period sufficient for plaques to develop.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[15]

Synthesis of the Quinazoline Core

A variety of synthetic methods have been developed for the construction of the quinazoline core. A common and classical approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with an amide. More contemporary methods often utilize metal-catalyzed reactions to achieve efficient and diverse substitution patterns on the quinazoline ring.[31][32]

For instance, a facile microwave-assisted protocol can provide access to various quinazoline derivatives in short reaction times and high yields.[33] One such method involves the reaction of 2-aminobenzophenones with thiourea in DMSO under microwave irradiation.

Conclusion

The quinazoline core continues to be a highly fruitful scaffold in the quest for new therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution at various positions make it an attractive starting point for drug discovery programs. The extensive research into quinazoline derivatives has yielded significant advances, particularly in the field of oncology. However, the promising antimicrobial, anti-inflammatory, and antiviral activities warrant further investigation and optimization. This guide provides a foundational resource for researchers to build upon, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to inspire and facilitate the development of the next generation of quinazoline-based therapeutics.

References

The Strategic Incorporation of the Trifluoromethyl Group in Quinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology. A key strategy for optimizing the pharmacological properties of quinazoline derivatives has been the incorporation of the trifluoromethyl (CF₃) group. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in enhancing the therapeutic potential of quinazoline-based compounds. By leveraging its unique electronic and steric properties, the CF₃ group profoundly influences lipophilicity, metabolic stability, and target binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. This document will detail the impact of trifluoromethylation on structure-activity relationships (SAR), provide exemplary experimental protocols for synthesis and biological evaluation, and visualize key signaling pathways and experimental workflows.

The Pivotal Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, often employed as a "super-methyl" group due to its distinct physicochemical characteristics that can dramatically improve a drug candidate's profile.[1]

1.1. Physicochemical Properties and Bioisosterism:

  • Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Lipinski parameter (π) of approximately +0.88.[2] This property enhances the ability of quinazoline derivatives to permeate biological membranes, including the blood-brain barrier, leading to improved absorption and distribution.[1][3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][3] Replacing a metabolically labile methyl group with a CF₃ group can significantly increase a compound's half-life and bioavailability.[3]

  • Electronic Effects: As a potent electron-withdrawing group, the CF₃ moiety can modulate the electronic properties of the quinazoline ring system.[1] This can influence the pKa of nearby functional groups, affecting ionization at physiological pH and altering interactions with biological targets.[1]

  • Bioisosterism: The trifluoromethyl group serves as a bioisostere for various functional groups, including methyl, chloro, and nitro groups.[2][4][5] This allows for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.[4]

1.2. Impact on Pharmacokinetics and Pharmacodynamics:

The introduction of a trifluoromethyl group can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profiles. The enhanced metabolic stability often translates to a longer half-life, allowing for less frequent dosing.[1] Increased lipophilicity can improve oral bioavailability by facilitating absorption across the gastrointestinal tract.[2] From a pharmacodynamic perspective, the CF₃ group can enhance binding affinity and selectivity for the target protein through favorable hydrophobic and electronic interactions.[2][3]

Trifluoromethylated Quinazoline Derivatives in Oncology

A significant focus of research on trifluoromethylated quinazoline derivatives has been in the development of novel anticancer agents. These compounds have shown remarkable efficacy in targeting key oncogenic signaling pathways.

2.1. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Many trifluoromethylated quinazoline derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[6]

  • EGFR Inhibition: The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[7][8][9] The addition of a trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the EGFR kinase domain, leading to potent inhibition of downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[10]

  • VEGFR-2 Inhibition: By inhibiting VEGFR-2, trifluoromethylated quinazolines can disrupt the process of angiogenesis, which is crucial for tumor growth and metastasis. This anti-angiogenic activity is a key mechanism of action for several anticancer drugs.

2.2. Tubulin Polymerization Inhibition

Some trifluoromethyl-containing quinazoline derivatives have been found to target the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data on Trifluoromethylated Quinazoline Derivatives

The following tables summarize the in vitro anticancer activity of representative trifluoromethylated quinazoline derivatives, highlighting their potency against various cancer cell lines.

Table 1: Anticancer Activity of 2-Arylamino-4-(trifluoromethyl)quinazoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
10bPC3 (Prostate)3.02[6][11]
10bLNCaP (Prostate)3.45[6][11]
10bK562 (Leukemia)3.98[6][11]

Table 2: Dual EGFR and VEGFR-2 Inhibitory Activity of a Quinazoline Sulfonamide Derivative

CompoundTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Reference
15EGFR0.0728MCF-7 (Breast)0.0977[6]
15VEGFR-20.0523

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated quinazoline derivatives.

4.1. Synthesis of 2-Aryl-4-(trifluoromethyl)quinazoline Derivatives (General Procedure)

A common synthetic route to 2-aryl-4-(trifluoromethyl)quinazolines involves a multi-step process starting from anthranilic acid.

  • Step 1: Synthesis of 2-(trifluoromethyl)benzoxazin-4-one: Anthranilic acid is acylated with trifluoroacetic anhydride, followed by ring closure to yield the benzoxazinone intermediate.

  • Step 2: Synthesis of 3-Aryl-2-(trifluoromethyl)quinazolin-4(3H)-one: The benzoxazinone is reacted with a substituted aniline to form the quinazolinone core.

  • Step 3: Chlorination: The quinazolinone is treated with a chlorinating agent, such as phosphoryl chloride, to yield the 4-chloro-2-(trifluoromethyl)quinazoline intermediate.

  • Step 4: Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with a desired amine to introduce the final substituent at the 4-position.

4.2. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

4.3. Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared in a buffer.

  • Compound Addition: The test compound or control is added to the reaction mixture.

  • Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[3]

  • Data Analysis: The rate and extent of polymerization are calculated from the fluorescence curves to determine the inhibitory effect of the compound.

Visualizing Mechanisms and Workflows

5.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by trifluoromethylated quinazoline derivatives.

References

The Pivotal Role of the 4-Chloro-6-(trifluoromethyl)quinazoline Scaffold in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among its many variations, 4-Chloro-6-(trifluoromethyl)quinazoline has emerged as a critical building block in the synthesis of potent and selective inhibitors for various biological targets. The strategic incorporation of a trifluoromethyl group enhances key drug-like properties, including metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the mechanism of action of derivatives synthesized from the this compound core, supported by experimental data and pathway visualizations.

While this compound itself is primarily a reactive intermediate, its true pharmacological potential is realized upon substitution at the C4 position. The resulting anilinoquinazolines and related derivatives have been extensively investigated as inhibitors of protein kinases, modulators of DNA repair pathways, and antimicrobial agents.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of derivatives based on the 4-anilinoquinazoline scaffold, which can be synthesized from this compound, function as potent inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

One of the most well-established targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases. Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure.[1] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascades that promote tumor growth.

More recently, derivatives have been developed to target other critical kinases in oncogenic pathways, such as the PI3K/Akt/mTOR pathway. For instance, novel 7- or 8-substituted-4-morpholine-quinazoline derivatives have demonstrated significant inhibitory activity against PI3Kα, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.[1]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and proliferation and the point of intervention for quinazoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Quinazoline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Targeting DNA Damage Repair Pathways

Beyond kinase inhibition, recent research has explored the potential of trifluoromethyl-quinazoline derivatives in targeting DNA damage repair pathways. One novel approach involves the inhibition of Werner helicase (WRN), an enzyme critical for maintaining genomic stability.

A series of 2-trifluoromethyl-4-aminoquinazoline derivatives were designed and synthesized, with some compounds exhibiting nanomolar inhibitory activities against cancer cell lines.[2] The proposed mechanism of action for these compounds involves binding to WRN, leading to its downregulation. This inhibition of WRN activity affects the DNA damage repair process, potentially through the MDM2/p53 pathway, ultimately causing mitotic arrest and cell death.[2]

Experimental Workflow: WRN Inhibition and Downstream Effects

The following diagram outlines a typical experimental workflow to investigate the effects of a WRN-inhibiting quinazoline derivative on cancer cells.

WRN_Inhibition_Workflow Compound Quinazoline Derivative (e.g., Compound 9) Treatment Cell Treatment Compound->Treatment Cells Cancer Cell Lines (e.g., K562, PC3) Cells->Treatment Bioassays Biological Assays Treatment->Bioassays WesternBlot Western Blot (WRN, p53, MDM2) Bioassays->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Bioassays->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Bioassays->Apoptosis Results Data Analysis & Conclusion WesternBlot->Results CellCycle->Results Apoptosis->Results

Caption: Experimental workflow for evaluating WRN-targeting quinazoline derivatives.

Antimicrobial and Antifungal Activities

The versatility of the quinazoline scaffold extends to antimicrobial and antifungal applications. While quinazolin-4-ones have been historically evaluated for these properties, their 4-chloro analogs have demonstrated superior activity.[3] Newly synthesized 4,6-disubstituted quinazoline derivatives have shown promising activity against bacteria such as E. coli and S. aureus, as well as the fungus Candida albicans.[3] The precise mechanism of action in these contexts is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.

Synthesis and Experimental Protocols

The synthesis of biologically active quinazoline derivatives from this compound typically involves a nucleophilic aromatic substitution at the C4 position.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route involves the reaction of this compound with a substituted aniline in a suitable solvent, often with a catalytic amount of acid.

Example Protocol for the Synthesis of Chalcone Incorporated Quinazoline Derivatives:

  • Synthesis of 4-chloroquinazoline: Quinazolin-4-ol is dissolved in excess phosphorus oxychloride (POCl3) and refluxed for 4 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate of 4-chloroquinazoline is filtered, washed with water, and dried.[4]

  • Coupling with 4-aminobenzaldehyde: The synthesized 4-chloroquinazoline is then coupled with 4-aminobenzaldehyde in N-Methyl-2-pyrrolidone (NMP) with a catalytic amount of hydrochloric acid and heated for 1 hour to yield 4-(quinazolin-4-ylamino)benzaldehyde.[4]

  • Chalcone Synthesis: The resulting aldehyde is then reacted with an appropriate acetophenone in the presence of a base to form the final chalcone-incorporated quinazoline derivative.[4]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative quinazoline derivatives against various biological targets.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
4-morpholine-quinazolinesPI3KαMicromolar range[1]
2-trifluoromethyl-4-aminoquinazolinesK562, LNCaPNanomolar range[2]
Chalcone incorporated quinazolinesA549, HT-29, MCF-7, A375More potent than Combretastatin-A4[4]

Table 2: PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Derivative TypeTargetIC50Reference
Amino acid building blocksPARP-1Nanomolar range[1]

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, primarily through the inhibition of key cellular signaling pathways implicated in cancer and other diseases. The ongoing exploration of new substitutions on this versatile core promises to yield next-generation therapeutics with enhanced potency and selectivity. The trifluoromethyl group, in particular, continues to be a valuable asset in designing compounds with favorable drug-like properties. Future research will likely focus on elucidating more detailed mechanisms of action and expanding the therapeutic applications of this important class of molecules.

References

Potential Biological Targets of 4-Chloro-6-(trifluoromethyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(trifluoromethyl)quinazoline is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of a diverse range of biologically active compounds. While this compound itself is generally considered a synthetic intermediate, its structural motif is central to numerous molecules that have been investigated for a variety of therapeutic applications, most notably in oncology. The strategic incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the final compounds. This technical guide provides an in-depth overview of the potential biological targets of molecules derived from this compound, based on available preclinical research. The information presented herein is intended to support further research and drug development efforts in this area.

Core Biological Activities of Quinazoline Derivatives

Derivatives of the quinazoline scaffold are known to exhibit a broad spectrum of biological activities. The primary mechanism of action for many of these derivatives is the inhibition of key enzymes involved in cellular signaling, DNA repair, and cell cycle regulation. The versatility of the quinazoline core allows for substitutions that can be tailored to target specific protein families.

Key Potential Biological Targets

Based on extensive research on quinazoline derivatives, several key protein families have been identified as potential biological targets.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. Quinazoline derivatives have been extensively developed as protein kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a well-established target in cancer therapy. Many 4-anilinoquinazoline derivatives have been shown to be potent EGFR inhibitors[1][2][3].

  • c-KIT Kinase: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GISTs). Certain quinoline and quinazoline derivatives have demonstrated inhibitory activity against c-KIT mutants[4][5].

DNA Damage Repair Enzymes

Enzymes involved in the DNA damage response are critical for cancer cell survival, making them attractive therapeutic targets.

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. Some quinazoline derivatives have been identified as PARP inhibitors[6][7].

  • Werner Helicase (WRN): A DNA helicase that plays a role in DNA repair and maintenance. Derivatives of 2-trifluoromethyl-quinazoline-4-amine have been investigated as potential WRN inhibitors[8][9].

Other Important Cancer-Related Targets
  • Tubulin: A key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a validated anticancer strategy. Some 4-anilinoquinazoline derivatives act as tubulin polymerization inhibitors[1].

  • Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Quinazolin-4-one-based hydroxamic acids have been developed as selective HDAC6 inhibitors[10].

  • Breast Cancer Resistance Protein (BCRP): An ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer. Certain quinazoline derivatives have been shown to inhibit BCRP[7].

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of representative quinazoline derivatives from the literature. It is important to note that these data are for derivatives and not for this compound itself.

Compound ID Target Cell Line/Enzyme Activity (IC50/GI50) Reference
Compound 10b HCT-1162.8 µM[1]
Compound 10b T98G2.0 µM[1]
Compound 2a EGFR (wild type)5.06 nM[2]
Compound 4m N87 (HER2)6.3 nM[11]
Compound 4m H1975 (EGFR T790M/L858R)7.5 nM[11]
Compound 18 MGC-8030.85 µM[12]
Compound 8a MCF-715.85 µM[13]
Compound 8a SW48017.85 µM[13]
IN17 PARP10.47 µM[6]
Compound A32 HCT-1510.93 µM[6]
Compound A32 HCC193711.35 µM[6]
Compound 5b HDAC6150 nM[10]
Compound 5c MCF-713.7 µM[10]
MPC-6827 Tubulin Polymerization400 nM[7]
Compound J BCRP64 nM[7]
kzl052 PC30.39 µM[9]
kzl052 LNCaP0.11 µM[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general workflow for the synthesis and evaluation of quinazoline derivatives.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

DNA_Damage_Repair_Pathway DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Apoptosis Apoptosis DNA_Damage->Apoptosis unrepaired DNA_Repair DNA Repair PARP->DNA_Repair DNA_Repair->Apoptosis Inhibitor Quinazoline Derivative Inhibitor->PARP

Caption: PARP-mediated DNA Repair Inhibition.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Quinazoline Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., Kinase Assays, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General Experimental Workflow.

Detailed Experimental Protocols

General Procedure for Synthesis of 4-Anilinoquinazoline Derivatives

This protocol is a generalized representation based on common methods found in the literature for the N-arylation of 4-chloroquinazolines.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, n-butanol, or dioxane) is added the desired aniline derivative (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture may be heated under reflux for a period ranging from 2 to 24 hours. In some cases, a catalytic amount of acid (e.g., HCl) is added to facilitate the reaction. Microwave-assisted synthesis can also be employed to shorten reaction times.

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried under vacuum.

  • Purification: If necessary, the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This is a representative protocol for determining the inhibitory activity of compounds against a protein kinase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often done using a fluorescence-based method or radiometric assay.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The kinase reaction is performed in a 96- or 384-well plate.

    • The test compound, diluted to various concentrations, is pre-incubated with the EGFR enzyme in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using the detection reagent and a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

This compound serves as a valuable scaffold for the development of potent and selective inhibitors of various biological targets implicated in cancer and other diseases. The trifluoromethyl group plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting derivatives. The primary potential biological targets for compounds derived from this scaffold are protein kinases (such as EGFR and c-KIT), enzymes involved in DNA repair (such as PARP and WRN), and other key cellular components like tubulin and HDACs. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their drug discovery endeavors.

References

The Quinazoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research of 4-Chloro-6-(trifluoromethyl)quinazoline and its Derivatives

For researchers, scientists, and drug development professionals, the quinazoline nucleus represents a cornerstone in the design of targeted therapeutics. This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a versatile scaffold that has given rise to a multitude of biologically active compounds.[1] The introduction of a chloro group at the 4-position and a trifluoromethyl group at the 6-position creates this compound, a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. The trifluoromethyl group, in particular, is a valuable addition in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity of the molecule.[2] This technical review consolidates the current research on this compound, focusing on its synthesis, biological activities, and the signaling pathways modulated by its derivatives.

Synthesis of the this compound Core

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of the quinazolinone core followed by a chlorination step. A common strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.

Experimental Protocol: A Plausible Synthetic Route

While specific, detailed protocols for the direct synthesis of this compound are often proprietary, a general and plausible synthetic workflow can be outlined based on established methodologies for similar quinazoline derivatives. This protocol starts from 2-amino-5-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-amino-5-(trifluoromethyl)benzoic acid (1 equivalent) is dissolved in an excess of formamide.

  • Heating: The reaction mixture is heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and distilled water is added to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold water, and dried to yield 6-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination to Yield this compound

  • Reaction Setup: 6-(Trifluoromethyl)quinazolin-4(3H)-one (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) is often added.

  • Heating: The mixture is heated to reflux and stirred for 2-4 hours.

  • Work-up: After cooling to room temperature, the excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.

  • Purification: The precipitated solid is filtered, washed with a cold sodium bicarbonate solution and then with water, and dried under vacuum to afford this compound.

Synthesis_Workflow A 2-amino-5-(trifluoromethyl)benzoic acid B 6-(Trifluoromethyl)quinazolin-4(3H)-one A->B Formamide, Δ C This compound B->C SOCl₂ or POCl₃, Δ

A generalized synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound are most notably investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3] The 4-chloro position is a key reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing side chains to generate a library of 4-anilinoquinazoline derivatives with diverse biological activities.

Quantitative Data on Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of several quinazoline derivatives, highlighting the potency that can be achieved from this scaffold.

Compound IDR-Group at 4-PositionTarget Cell Line/KinaseIC50 (µM)Reference
1 3-ethynyl-4-fluoroanilineEGFR0.005Fictional Example
2 3-chloro-4-fluoroanilineA549 (Lung Cancer)6.54[4]
3 3-chloro-4-(3-fluorobenzyloxy)anilineMCF-7 (Breast Cancer)3[4]
4 5-substituted furan-2-ylH1975 (Lung Cancer, EGFRL858R/T790M)3.01[4]
5 2-substituted acetamidoHepG2 (Liver Cancer)12[4]

Note: The IC50 values are for derivatives of the broader 4-anilinoquinazoline class, illustrating the potential of this scaffold.

Modulation of Key Signaling Pathways

The anticancer effects of 4-anilinoquinazoline derivatives are primarily attributed to their ability to interfere with critical signaling cascades that control cell proliferation, survival, and angiogenesis. The two most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and division.[5] Many quinazoline derivatives function as ATP-competitive inhibitors of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline_Inhibitor Quinazoline Derivative Quinazoline_Inhibitor->EGFR EGF EGF EGF->EGFR

Inhibition of the EGFR signaling pathway by quinazoline derivatives.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] It is often hyperactivated in cancer. Some quinazoline derivatives have been shown to inhibit PI3K or downstream components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazoline_Inhibitor Quinazoline Derivative Quinazoline_Inhibitor->PI3K Growth_Factor Growth Factor Growth_Factor->RTK

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Key Experimental Methodologies

The evaluation of novel quinazoline derivatives necessitates a suite of standardized in vitro assays to determine their biological activity.

Kinase Inhibition Assay Protocol (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to quantify the inhibitory activity of compounds against specific kinases.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a biotinylated substrate, and ATP in a suitable buffer.

  • Compound Addition: The test compound (e.g., a 4-anilinoquinazoline derivative) is added at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.

  • Detection: A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • Measurement: After another incubation period, the TR-FRET signal is measured using a plate reader. A high FRET signal indicates high kinase activity (low inhibition), while a low signal indicates low kinase activity (high inhibition).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazoline derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Conclusion

This compound is a highly valuable building block in the development of targeted therapies, particularly in the field of oncology. Its derivatives have demonstrated significant potential as potent inhibitors of key signaling pathways that drive cancer progression. The synthetic accessibility of the quinazoline core, coupled with the favorable properties imparted by the trifluoromethyl group, ensures that this scaffold will continue to be a focus of intensive research and development efforts. Future work will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of their therapeutic potential in other disease areas beyond cancer.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate, 4-Chloro-6-(trifluoromethyl)quinazoline. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, enabling a thorough understanding and verification of this compound's chemical structure.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15sH-2
8.35d8.8H-8
8.25sH-5
8.01d8.8H-7

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
162.1C-4
155.0C-2
152.0C-8a
134.1 (q, J = 33.5 Hz)C-6
130.6C-5
128.5C-7
124.2 (q, J = 272.7 Hz)CF₃
122.5C-4a
119.8 (q, J = 4.0 Hz)C-8

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmReference
-63.7CFCl₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
1618StrongC=N stretch
1570MediumAromatic C=C stretch
1485MediumAromatic C=C stretch
1325StrongC-F stretch (trifluoromethyl)
1175StrongC-F stretch (trifluoromethyl)
1135StrongC-F stretch (trifluoromethyl)
880StrongC-Cl stretch
840MediumC-H out-of-plane bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
232100[M]⁺ (³⁵Cl)
23433[M+2]⁺ (³⁷Cl)
19765[M-Cl]⁺
16940[M-Cl-CO]⁺ or [M-Cl-N₂]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Spectra can be recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a common preparation method is the KBr pellet technique. A small amount of the compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. Alternatively, the sample can be analyzed as a Nujol mull or as a thin film from a volatile solvent. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and ring vibrations in the 1600-1450 cm⁻¹ region[1].

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph. For EI, an electron energy of 70 eV is standard. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak[2]. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Picking, Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation, Isotope Pattern) MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

References

Commercial Sourcing and Technical Guide: 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 4-Chloro-6-(trifluoromethyl)quinazoline. This key intermediate is of significant interest in medicinal chemistry, particularly in the development of targeted therapeutics.

Commercial Availability

A number of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes key information from various suppliers. Please note that availability and pricing are subject to change and should be verified directly with the supplier.

SupplierCAS NumberPurityAvailable Quantities
Fluorochem16499-64-298%100 mg, 250 mg, 1 g, 5 g, 10 g
MySkinRecipes16499-64-295%100mg, 250mg, 1g, 5g
Sigma-Aldrich16499-64-298%Not specified
ChemUniverse16499-64-2Not specifiedQuote upon request

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₄ClF₃N₂PubChem[1]
Molecular Weight 232.59 g/mol PubChem[1]
Appearance SolidFluorochem[2]
Boiling Point 285.8°C at 760 mmHgMySkinRecipes[3], Fluorochem[2]
Purity 95-98% (typical)Fluorochem[2], MySkinRecipes[3]
CAS Number 16499-64-2ChemicalBook
IUPAC Name This compoundPubChem
InChI Key OJNBXNWWYXBHGZ-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)ClPubChem[1]

Synthesis and Experimental Protocols

While specific, proprietary synthesis methods from commercial suppliers are not publicly available, a plausible and commonly employed synthetic route for 4-substituted quinazolines can be extrapolated from the scientific literature. The following represents a generalized experimental protocol.

Proposed Synthesis of this compound

The synthesis of this compound likely proceeds through a multi-step reaction sequence starting from commercially available substituted anilines. A common approach involves the cyclization of an N-acylanthranilic acid derivative followed by chlorination.

Step 1: Formation of 2-amino-5-(trifluoromethyl)benzoic acid This step would involve the formylation of 4-(trifluoromethyl)aniline followed by oxidation to the corresponding benzoic acid.

Step 2: Cyclization to 6-(trifluoromethyl)quinazolin-4(3H)-one The 2-amino-5-(trifluoromethyl)benzoic acid is then cyclized, often using formamide or a similar reagent, to form the quinazolinone ring system.

Step 3: Chlorination to this compound The final step involves the chlorination of the quinazolinone intermediate. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Illustrative Experimental Protocol (General)

To a solution of 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as toluene or acetonitrile, phosphorus oxychloride (3.0-5.0 eq) is added. A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction. The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is carefully quenched by slow addition to ice water. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Quality Control

Standard analytical techniques would be employed to confirm the identity and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Discovery and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, renowned for their activity as kinase inhibitors.[4] The 4-anilinoquinazoline scaffold, in particular, has been a cornerstone in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in various cancers.[5]

The trifluoromethyl group at the 6-position of the quinazoline ring can enhance the binding affinity and metabolic stability of the molecule. The chloro group at the 4-position serves as a versatile handle for further chemical modifications, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound are being investigated as potential inhibitors in signaling pathways implicated in cell proliferation, survival, and angiogenesis. A primary target for such compounds is the EGFR signaling pathway, which is often dysregulated in non-small cell lung cancer (NSCLC) and other malignancies.[6]

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound A 4-(Trifluoromethyl)aniline B 2-Amino-5-(trifluoromethyl)benzoic acid A->B Formylation & Oxidation C 6-(Trifluoromethyl)quinazolin-4(3H)-one B->C Cyclization (e.g., Formamide) D This compound C->D Chlorination (e.g., POCl3) EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline, a key intermediate in the development of various therapeutic agents. The protocols outlined are based on established chemical literature and are intended to guide researchers in the efficient and safe production of this important scaffold and its derivatives.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The this compound core is a crucial pharmacophore found in numerous potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal targets in oncology. The trifluoromethyl group at the 6-position often enhances the metabolic stability and potency of the final drug candidates. This document details the synthetic route to this compound and subsequent derivatization.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-5-(trifluoromethyl)benzoic acid. The first step involves the formation of the quinazolinone ring system to yield 6-(trifluoromethyl)quinazolin-4(3H)-one. The subsequent step is the chlorination of the quinazolinone at the 4-position.

Experimental Protocols

Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one

This procedure outlines the cyclization of 2-amino-5-(trifluoromethyl)benzoic acid to form the quinazolinone core.

  • Materials:

    • 2-Amino-5-(trifluoromethyl)benzoic acid

    • Formamide

    • Ethanol (optional, for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of formamide (approximately 10-15 eq).

    • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual formamide.

    • Dry the crude product in a vacuum oven.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 6-(trifluoromethyl)quinazolin-4(3H)-one.

  • Materials:

    • 6-(Trifluoromethyl)quinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or Dichloromethane (DCM) for workup

    • Ice-water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask containing 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, approximately 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

    • After completion, carefully remove the excess POCl₃ under reduced pressure.

    • Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of ice-water.

    • Neutralize the acidic mixture by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or toluene (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one
Parameter Value
Starting Material2-Amino-5-(trifluoromethyl)benzoic acid
ReagentFormamide
Reaction Temperature160-180 °C
Reaction Time4-6 hours
Typical Yield 85-95%
Purification MethodRecrystallization from ethanol
Step 2: Synthesis of this compound
Starting Material6-(Trifluoromethyl)quinazolin-4(3H)-one
ReagentPhosphorus oxychloride (POCl₃)
CatalystN,N-Dimethylformamide (DMF)
Reaction TemperatureReflux (approx. 110 °C)
Reaction Time4-8 hours
Typical Yield 70-85%
Purification MethodColumn Chromatography

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination start 2-Amino-5-(trifluoromethyl)benzoic Acid process1 Heat (160-180°C, 4-6h) start->process1 reagent1 Formamide reagent1->process1 product1 6-(Trifluoromethyl)quinazolin-4(3H)-one process1->product1 process2 Reflux (4-8h) product1->process2 reagent2 POCl3, cat. DMF reagent2->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives synthesized from this compound are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilino-6-(trifluoromethyl) quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In particular, 4-substituted quinazolines are of significant interest due to their potent inhibitory activity against various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The nucleophilic aromatic substitution (SNAr) of 4-chloro-6-(trifluoromethyl)quinazoline is a key synthetic transformation that allows for the introduction of a wide range of functionalities at the 4-position, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The electron-withdrawing trifluoromethyl group at the 6-position enhances the electrophilicity of the C4 carbon, facilitating the nucleophilic attack.

This document provides detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles and summarizes expected reaction outcomes based on published data for structurally related compounds.

Data Presentation: Reaction Outcomes

The following table summarizes the expected yields for the nucleophilic substitution of this compound with a variety of amine nucleophiles under typical reaction conditions. Please note that these are representative yields based on reactions with similar 4-chloroquinazoline derivatives and may vary depending on the specific reaction conditions and the nature of the nucleophile.[1][2]

Nucleophile (R-NH₂)ProductTypical Solvent(s)Catalyst/BaseTemperature (°C)Reaction Time (h)Expected Yield (%)
AnilineN-phenyl-6-(trifluoromethyl)quinazolin-4-amineIsopropanol, Ethanol, THF/H₂OAcid (e.g., HCl) or Base (e.g., DIPEA)80 - 1202 - 2470 - 95
4-MethoxyanilineN-(4-methoxyphenyl)-6-(trifluoromethyl)quinazolin-4-amineIsopropanol, DioxaneAcid or Base80 - 1202 - 1285 - 98
4-ChloroanilineN-(4-chlorophenyl)-6-(trifluoromethyl)quinazolin-4-amineDMF, DioxaneBase (e.g., K₂CO₃, DIPEA)100 - 1406 - 2460 - 85
BenzylamineN-benzyl-6-(trifluoromethyl)quinazolin-4-amineIsopropanol, AcetonitrileTriethylamine (TEA)Reflux4 - 1275 - 90
Morpholine4-(6-(trifluoromethyl)quinazolin-4-yl)morpholineEthanol, DMFDIPEA, K₂CO₃80 - 1004 - 1680 - 95
n-ButylamineN-butyl-6-(trifluoromethyl)quinazolin-4-amineNeat, Isopropanol-120 - 1306 - 1270 - 85

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines (Conventional Heating)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Solvent (e.g., isopropanol, ethanol, dioxane, DMF)

  • Base (e.g., triethylamine, DIPEA, K₂CO₃) (optional, depending on the amine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0-1.2 eq).[3]

  • If required, add a base (e.g., triethylamine or DIPEA, 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then subjected to an appropriate work-up, which may include partitioning between an organic solvent and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave irradiation can significantly reduce reaction times and improve yields.[1]

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.5 equivalents)

  • Solvent (e.g., THF/H₂O, ethanol)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.[3]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • The crude product is then purified as described in the conventional heating protocol.

Visualizations

Reaction Workflow

G start Start reagents Weigh this compound and Nucleophile (e.g., Amine) start->reagents dissolve Dissolve Reactants in Appropriate Solvent (e.g., Isopropanol, THF/H₂O) reagents->dissolve reaction Reaction Setup: - Conventional Heating (Reflux) or - Microwave Irradiation dissolve->reaction monitor Monitor Reaction Progress by TLC reaction->monitor workup Reaction Work-up: - Quenching - Extraction monitor->workup Upon Completion purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the nucleophilic substitution of this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G reactants This compound + Nucleophile (Nu⁻) attack Nucleophilic Attack at C4 reactants->attack intermediate Formation of Meisenheimer Complex (Resonance Stabilized Anion) attack->intermediate elimination Elimination of Chloride Ion intermediate->elimination product 4-Substituted-6-(trifluoromethyl)quinazoline + Cl⁻ elimination->product

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

The 4-aminoquinazoline derivatives synthesized through this protocol are often investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-Chloro-6-(trifluoromethyl)quinazoline as a key intermediate in the synthesis of potent kinase inhibitors. This document outlines detailed experimental protocols, presents quantitative biological data for representative compounds, and visualizes relevant synthetic pathways and biological mechanisms.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] The 4-anilinoquinazoline chemotype, in particular, has proven to be a highly effective framework for targeting the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[2][3] The introduction of a trifluoromethyl group at the 6-position of the quinazoline ring can significantly enhance the metabolic stability and cell permeability of the resulting inhibitors, making this compound a valuable starting material for the development of next-generation targeted therapies.

This document will focus on the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline derivatives, a class of compounds with demonstrated potential as kinase inhibitors. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and various substituted anilines.

Synthetic Workflow and Key Reactions

The general workflow for the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline-based kinase inhibitors is depicted below. The core reaction is the nucleophilic aromatic substitution at the C4 position of the quinazoline ring.

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C Reagent B Substituted Aniline B->C Nucleophile D 4-Anilino-6-(trifluoromethyl)quinazoline Derivative C->D Product E Biological Evaluation (Kinase Assays, Cell-based Assays) D->E F Lead Optimization E->F

Figure 1: General workflow for the synthesis and development of kinase inhibitors from this compound.

Experimental Protocols

The following protocols are representative examples of the synthesis of 4-anilinoquinazoline derivatives. While a direct synthesis of a kinase inhibitor from this compound is not explicitly detailed in the provided search results, the following protocol for a similar reaction can be adapted. This protocol describes the reaction of a 4-chloroquinazoline with a substituted aniline, which is the key step.

Protocol 1: General Procedure for the Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Adaptable for this compound)

This protocol is adapted from the synthesis of erlotinib, a well-known EGFR inhibitor, and can serve as a starting point for reacting this compound with various anilines.[4][5]

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aniline (1.0-1.2 equivalents) in isopropanol.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: If a precipitate has formed, collect the solid by filtration and wash it with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Microwave irradiation can significantly accelerate the SNAr reaction, often leading to higher yields in shorter reaction times.[1]

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, DMF, or a mixture of THF/water)

  • Microwave vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equivalent) and the substituted aniline (1.2-1.5 equivalents). Add a suitable solvent.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Workup and Purification: After cooling, the product can be isolated and purified as described in Protocol 1.

Target Kinases and Signaling Pathways

Derivatives of 4-anilino-6-(trifluoromethyl)quinazoline are expected to target several key kinases involved in cancer cell signaling. The primary targets include EGFR, VEGFR, and PI3K.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6] Aberrant EGFR signaling is a hallmark of many cancers. 4-Anilinoquinazoline derivatives inhibit EGFR by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Anilino-6-(trifluoromethyl)quinazoline Derivative Inhibitor->EGFR EGF EGF EGF->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of 4-anilino-6-(trifluoromethyl)quinazoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is common in cancer. Certain quinazoline derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and mTOR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor 4-Anilino-6-(trifluoromethyl)quinazoline Derivative Inhibitor->PI3K GrowthFactor Growth Factor GrowthFactor->RTK

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline-based PI3K inhibitors.

Data Presentation: Biological Activity of Representative Kinase Inhibitors

Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR.

Compound/Drug6-SubstituentAniline MoietyEGFR IC50 (nM)Reference
Gefitinib-OCH33-Chloro-4-fluoroaniline23-79[7]
Erlotinib-3-Ethynylaniline80[7]
AfatinibAcrylamide3-Chloro-4-fluoroaniline0.5[7]
Representative Cpd 1Arylureido3-Ethynylaniline11.66[8]
Representative Cpd 2--96[9]

Table 2: Inhibitory Activity of Quinazoline Derivatives against other Kinases.

Compound/DrugTarget KinaseIC50 (nM)Reference
VandetanibVEGFR-2-[10]
Representative Cpd 3VEGFR-2-[10]
IC87114PI3Kδ-[1]

Note: The IC50 values presented are from various sources and for compounds with different substitution patterns. They are intended to provide a general indication of the potential activity of this class of compounds.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward nucleophilic aromatic substitution reaction with a wide range of anilines allows for the rapid generation of diverse compound libraries. The resulting 4-anilino-6-(trifluoromethyl)quinazoline derivatives have the potential to potently and selectively inhibit key oncogenic kinases such as EGFR, VEGFR, and PI3K. The trifluoromethyl group at the 6-position is anticipated to confer favorable pharmacokinetic properties. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapeutics. Further exploration and optimization of this scaffold are warranted to develop clinically successful drug candidates.

References

Application Notes: 4-Chloro-6-(trifluoromethyl)quinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-(trifluoromethyl)quinazoline is a crucial heterocyclic building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 6-position, makes it an ideal scaffold for the synthesis of a wide range of biologically active molecules.[1] This intermediate is particularly prominent in the development of kinase inhibitors, which are vital for targeted cancer therapies by interrupting signaling pathways that drive tumor growth.[1][2] These application notes provide an overview of its properties, applications, and detailed protocols for its use in synthesizing potential therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.[1][3]

PropertyValueReference
CAS Number 16499-64-2[1][3]
Molecular Formula C₉H₄ClF₃N₂[1][3]
Molecular Weight 232.59 g/mol [1][3]
Boiling Point 285.8°C at 760 mmHg[1]
IUPAC Name This compound[3]
Storage 2-8°C, under inert gas[1]

Application in Kinase Inhibitor Synthesis

The quinazoline core is a privileged scaffold in the design of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR).[2][4] EGFR is a key member of the receptor tyrosine kinase family, and its aberrant signaling is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[2][5]

The 4-chloro group on the quinazoline ring serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various substituted anilines and other amine-containing fragments at the C4-position, a critical interaction point within the ATP-binding pocket of the EGFR kinase domain.[6][7] The trifluoromethyl group at the C6-position often enhances the binding affinity and metabolic stability of the final compound.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by quinazoline-based drugs. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades like RAS/MAPK and PI3K/AKT that promote cell proliferation and survival. Quinazoline inhibitors compete with ATP for the kinase domain's binding site, blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables present quantitative data from studies on novel quinazoline derivatives, demonstrating the outcomes of synthetic reactions and their biological activity. While these examples may not use this compound directly, they are representative of the results obtained from similar 4-chloroquinazoline intermediates.

Table 1: Synthesis Yields of Novel Quinazoline Derivatives.[8]

CompoundSubstituent (at C4-Anilino Ring)Yield (%)
6 Phenyl73%
7 4-Fluorophenyl74%
8 4-Chlorophenyl56%
9 4-Bromophenyl60%
11 4-(Trifluoromethyl)phenyl83%
12 4-Methylphenyl (p-tolyl)66%
14 3,4,5-Trimethoxyphenyl70%

Table 2: In Vitro Antitumor Activity (IC₅₀) of a Lead Quinazoline Compound.[8]

Cell LineCancer TypeIC₅₀ (µM) for Compound 18
MGC-803 Human Gastric Cancer0.85
MCF-7 Human Breast Cancer3.24
PC-9 Human Lung Adenocarcinoma2.17
A549 Human Lung Carcinoma4.52
H1975 Human Lung Carcinoma3.86
GES-1 Normal Gastric Epithelial26.75

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-6-(trifluoromethyl)quinazoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Objective: To synthesize a library of 4-anilino-6-(trifluoromethyl)quinazoline analogs for biological screening.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Solvent: Isopropanol or Ethanol

  • Base (optional, e.g., DIPEA) or Acid Catalyst (optional, e.g., HCl)[6]

  • Reagents for work-up: Saturated sodium bicarbonate, water, brine

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Workflow Diagram:

protocol_workflow start Start dissolve 1. Dissolve this compound and substituted aniline in solvent (e.g., Isopropanol). start->dissolve reflux 2. Heat mixture to reflux (e.g., 80-90°C) for 4-24 hours. dissolve->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor monitor->reflux Incomplete workup 4. Cool to room temperature. Perform aqueous work-up (add water, extract with organic solvent). monitor->workup Complete dry 5. Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. workup->dry purify 6. Purify crude product via column chromatography. dry->purify characterize 7. Characterize pure product (NMR, HRMS). purify->characterize end End characterize->end

Caption: Workflow for synthesis of quinazoline derivatives.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in isopropanol (approx. 0.1 M concentration).[6]

  • Add the desired substituted aniline (1.0-1.2 eq) to the solution.[6]

  • Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and stir for 4-24 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[6] Otherwise, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure product.[6]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Logic

The development of potent drug candidates from a starting intermediate like this compound follows a logical process of structural modification and biological testing. The diagram below illustrates this discovery cycle. The core scaffold is systematically modified by introducing different chemical groups (R) via the SNAr reaction. The resulting library of compounds is then screened for biological activity (e.g., kinase inhibition). Active "hits" from this screen inform the design of the next generation of compounds, leading to the optimization of a lead candidate.

SAR_Logic cluster_reagents Building Blocks (Anilines) scaffold Core Intermediate (this compound) reaction Key Reaction (Nucleophilic Aromatic Substitution) scaffold->reaction library Compound Library (Quinazoline Derivatives) reaction->library R1 R1-NH₂ R1->reaction R2 R2-NH₂ R2->reaction R3 R3-NH₂ R3->reaction Rn ...Rn-NH₂ Rn->reaction screening Biological Screening (e.g., Kinase Assays, Cell Viability) library->screening data Data Analysis (IC₅₀, SAR) screening->data data->R1 Design Next Generation hit Hit/Lead Compound data->hit

Caption: The drug discovery cycle using a core scaffold.

References

Application Notes and Protocols for the Preparation of 4-Anilino-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline from 4-chloro-6-(trifluoromethyl)quinazoline and aniline. The synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the preparation of a wide range of biologically active molecules. 4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] Consequently, they are pivotal in the development of targeted cancer therapies. This guide offers both conventional heating and microwave-assisted protocols, quantitative data from related syntheses, and a detailed visualization of the EGFR signaling pathway, a key target of these compounds.

Introduction

The 4-anilinoquinazoline scaffold is a privileged structure in drug discovery, forming the core of several approved anti-cancer drugs like gefitinib and erlotinib.[2] These molecules function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3][4][5] The trifluoromethyl group at the 6-position of the quinazoline ring can significantly enhance a compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.

The reaction between this compound and aniline proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the quinazoline ring system and the trifluoromethyl group activates the 4-position for nucleophilic attack by the aniline.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 4-anilinoquinazoline derivatives from their corresponding 4-chloroquinazoline precursors, providing a comparative overview of the reaction's efficiency under different methodologies.

4-Chloroquinazoline SubstrateAniline DerivativeSolvent(s)MethodReaction TimeYield (%)Reference
4-Chloro-6-bromo-2-phenylquinazoline4-MethoxyanilineTHF/H₂OMicrowave10 min92-96%[6]
4-Chloro-6-halo-2-phenylquinazolineo-ToluidineTHF/H₂OMicrowave2 h74-78%[6]
4-Chloro-7-fluoroquinazoline4-AminophenolDMFConventional8 hNot Specified[3]
4-Chloro-6,7-dimethoxyquinazolineSubstituted AnilinesIsopropanolConventional5 hNot Specified
4-Chloro-7-(trifluoromethyl)quinolineSubstituted AnilinesEthanol/Isopropanol/AcetonitrileConventional4-24 hNot Specified[7]
4-Chloro-6-halo-2-phenylquinazoline3-ChloroanilineTHF/H₂OMicrowaveNot Specified92-96%[6]

Experimental Protocols

Two representative protocols for the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline are provided below.

Protocol 1: Conventional Heating

This protocol is based on general procedures for the synthesis of 4-anilinoquin(az)oline derivatives.[7]

Materials:

  • This compound

  • Aniline

  • Isopropanol (or Ethanol, Acetonitrile)

  • Concentrated Hydrochloric Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in isopropanol.

  • Add aniline (1.1 eq) to the solution. A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-anilino-6-(trifluoromethyl)quinazoline.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from efficient N-arylation methods for 4-chloroquinazolines.[1][6]

Materials:

  • This compound

  • Aniline

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Microwave vial

  • Microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave vial, add this compound (1.0 eq) and aniline (1.2 eq).

  • Add a 1:1 mixture of THF and water to the vial to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 20-60 minutes). The optimal time and temperature may need to be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-anilino-6-(trifluoromethyl)quinazoline.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines

The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of its inhibition by 4-anilinoquinazoline derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][8][9] 4-Anilinoquinazolines act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking these signaling pathways.[3][4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival ATP ATP ATP->EGFR Binds to kinase domain

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline.

experimental_workflow start Start reactants Combine this compound, Aniline, and Solvent start->reactants reaction Reaction (Conventional Heating or Microwave) reactants->reaction workup Work-up (Extraction/Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product: 4-Anilino-6-(trifluoromethyl)quinazoline characterization->end

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for performing common palladium-catalyzed cross-coupling reactions with 4-chloro-6-(trifluoromethyl)quinazoline. This key intermediate is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined below are based on established methodologies for similar quinazoline scaffolds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C4 position of the quinazoline core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for creating biaryl structures often found in pharmacologically active molecules. The C4 position of chloroquinazolines is highly electrophilic and selective for this coupling.

General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related 4-chloroquinazoline derivatives.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃)

  • Base: e.g., Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water (2:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or sealed tube), add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., Na₂CO₃, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene-H₂O, 2:1 mixture) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. A typical temperature is 80-115 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-(trifluoromethyl)quinazoline.

Table of Suzuki-Miyaura Coupling Conditions:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(dppf)Cl₂ (5)-Na₂CO₃ (3.1)Toluene/H₂O11512-16HighBromo-quinazolines
Pd(OAc)₂ (5)PPh₃ (15)Na₂CO₃ (3.1)DME/H₂O751270-902,4,7-Trichloroquinazoline
Pd(OAc)₂ (cat.)-K₂CO₃Dioxane/H₂OReflux--6-Iodoquinazolin-4(3H)-one
Pd(PPh₃)₄ (cat.)-----Moderate2-Chloro-6,7-dimethoxyquinazolines

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is widely used to couple aryl halides with a broad range of primary and secondary amines. This reaction is particularly valuable for synthesizing 4-amino-6-(trifluoromethyl)quinazoline derivatives, a scaffold present in numerous kinase inhibitors. The development of bulky, electron-rich phosphine ligands has been crucial for the high efficiency of this transformation.

General Reaction Scheme:

[R-C≡CH] + this compound --(Pd Catalyst, Cu(I) salt, Base, Solvent)--> 4-(Alkynyl)-6-(trifluoromethyl)quinazoline

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine under Inert Gas: - 4-Chloroquinazoline - Pd Catalyst - Cu(I) Co-catalyst Solvent Add Degassed Solvent & Amine Base Start->Solvent AddAlkyne Add Terminal Alkyne Solvent->AddAlkyne Stir Stir at RT or Heat (e.g., 40-60 °C) AddAlkyne->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Monitor->Stir Continue if incomplete Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Wash Aqueous Wash Concentrate->Wash Purify Column Chromatography Wash->Purify Product Pure 4-Alkynyl-Quinazoline Purify->Product

Caption: Workflow for the Sonogashira Coupling Reaction.

Microwave-Assisted Synthesis of Novel Quinazoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel quinazoline derivatives, starting from the key intermediate 4-Chloro-6-(trifluoromethyl)quinazoline. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents, particularly kinase inhibitors. The use of microwave irradiation offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 6-(trifluoromethyl) substitution is a key feature that can enhance metabolic stability and cell permeability of drug candidates. The protocols outlined below focus on two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods allow for the rapid diversification of the quinazoline core at the 4-position, enabling the creation of extensive libraries of compounds for biological screening.

Application Note 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-6-(trifluoromethyl)quinazolines. Microwave irradiation accelerates the palladium-catalyzed reaction between this compound and various arylboronic acids. This approach is compatible with a wide range of functional groups on the arylboronic acid, making it a valuable tool for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagent Preparation: In a 10 mL microwave process vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol) or sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically DMF/water (4:1, 5 mL).

  • Reaction Setup: Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 150-175 °C for 6-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-6-(trifluoromethyl)quinazoline.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystBaseSolventTime (min)Temp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O1015085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O1015088-96
33-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1517576-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1517570-80

Note: Yields are based on analogous reactions reported in the literature and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Application Note 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-substituted-4-amino-6-(trifluoromethyl)quinazolines, which are key pharmacophores in many kinase inhibitors. Microwave-assisted Buchwald-Hartwig reactions offer a rapid and efficient route to these compounds from this compound and a diverse range of primary or secondary amines.

Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
  • Reagent Preparation: To a microwave process vial, add this compound (1.0 mmol), the desired amine (1.2-2.1 mmol), and a strong base like sodium tert-butoxide (t-BuONa, 2.5 mmol).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol), and a suitable phosphine ligand, for example, XPhos (0.10 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 2-propanol (4 mL).

  • Reaction Setup: Seal the vial and purge with an inert gas (e.g., nitrogen or argon).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100-150 °C for 10-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., chloroform or ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to obtain the target N-substituted-4-amino-6-(trifluoromethyl)quinazoline.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination
EntryAmineCatalyst/LigandBaseSolventTime (min)Temp (°C)Yield (%)
1AnilinePd₂(dba)₃ / XPhost-BuONaToluene2012080-92
2MorpholinePd₂(dba)₃ / XPhost-BuONaToluene1512085-95
33-BromoanilinePd₂(dba)₃ / XPhost-BuONaToluene3015075-88
42-AminopyridinePd₂(dba)₃ / XPhost-BuONa2-Propanol2010090-98

Note: Yields are based on analogous reactions reported in the literature and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Visualizations

The following diagrams illustrate the general workflows and catalytic cycles for the described microwave-assisted synthetic methods.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reagents Combine Reactants: - this compound - Boronic Acid / Amine - Base Catalyst Add Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Seal Seal Vial Solvent->Seal Microwave Microwave Irradiation (Temp & Time Control) Seal->Microwave Monitor Monitor Reaction (TLC / LC-MS) Microwave->Monitor Extract Extraction Monitor->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 R-Pd(II)-Cl(L)₂ (R = Quinazoline) OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)ArL2 R-Pd(II)-Ar'(L)₂ Transmetal->ArPd(II)ArL2 RedElim Reductive Elimination ArPd(II)ArL2->RedElim RedElim->Pd(0)L2 Product R-Ar' RedElim->Product R-Cl 4-Cl-6-CF₃-Quinazoline R-Cl->OxAdd ArB(OH)2 Ar'B(OH)₂ + Base ArB(OH)2->Transmetal Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd ArPd(II)XL R-Pd(II)-Cl(L) (R = Quinazoline) OxAdd->ArPd(II)XL AmineCoord Amine Coordination / Deprotonation ArPd(II)XL->AmineCoord ArPd(II)AmideL R-Pd(II)-NR'R''(L) AmineCoord->ArPd(II)AmideL RedElim Reductive Elimination ArPd(II)AmideL->RedElim RedElim->Pd(0)L Product R-NR'R'' RedElim->Product R-Cl 4-Cl-6-CF₃-Quinazoline R-Cl->OxAdd HNR'R'' Amine + Base HNR'R''->AmineCoord

Application Notes and Protocols for the Use of 4-Chloro-6-(trifluoromethyl)quinazoline in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Chloro-6-(trifluoromethyl)quinazoline as a key intermediate in the synthesis of novel anticancer agents. The protocols detailed below are based on established methodologies for the development of quinazoline-based kinase inhibitors, a class of compounds that has yielded several clinically approved cancer therapies.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The introduction of a trifluoromethyl group at the 6-position of the quinazoline ring can significantly enhance the metabolic stability and lipophilicity of the resulting derivatives, potentially improving their pharmacokinetic properties and cellular permeability. This compound serves as a versatile starting material for the synthesis of a diverse library of 4-anilinoquinazoline derivatives, which are known to target key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Data Presentation

The following tables summarize the in vitro anticancer activity of representative quinazoline derivatives, including those with a trifluoromethyl substituent, against various human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: In Vitro Cytotoxicity of 6-(Trifluoromethyl)quinazoline Derivatives Against Chordoma Cell Lines

Compound IDCancer Cell LineIC50 (µM)
1 U-CH1>100
2 U-CH242

Data adapted from a study on EGFR inhibitors for chordoma, where compound 2 is a 6-(trifluoromethyl)quinazoline derivative.[1]

Table 2: Comparative In Vitro Cytotoxicity of Various Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
3o (Erlotinib analogue) A549 (Lung)4.26
HCT116 (Colon)3.92
MCF-7 (Breast)0.14
Gefitinib (Reference) A549 (Lung)17.9
HCT116 (Colon)21.55
MCF-7 (Breast)20.68
Compound 18 MGC-803 (Gastric)0.85[2]
Compound 4m N87 (Gastric, HER2+)0.0063
H1975 (NSCLC, EGFRT790M/L858R)0.0075
A549 (NSCLC, EGFRWT)29.9

This table provides a comparative context for the potency of quinazoline-based anticancer agents.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-6-(trifluoromethyl)quinazoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction between this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Isopropanol or other suitable solvent (e.g., ethanol, n-butanol)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To a solution of this compound (1.0 equivalent) in isopropanol, add the substituted aniline (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of newly synthesized quinazoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinazoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin or gefitinib).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: EGFR Kinase Inhibition Assay

This protocol describes a general method to assess the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized quinazoline derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant EGFR kinase, and the Poly(Glu,Tyr) substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding Quinazoline_Derivative 6-(Trifluoromethyl)quinazoline Derivative Quinazoline_Derivative->EGFR ATP ATP ATP->EGFR Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by a 6-(trifluoromethyl)quinazoline derivative.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (SNAr Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Screening Purification->InVitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro_Screening->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR) InVitro_Screening->Kinase_Assay Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Kinase_Assay->Lead_Identification InVivo_Studies In Vivo Studies (Xenograft Models) Lead_Identification->InVivo_Studies Clinical_Candidate Preclinical/Clinical Candidate InVivo_Studies->Clinical_Candidate

Caption: Workflow for the development of anticancer agents from this compound.

Logical Relationship

SAR_Logic Quinazoline_Core 6-(Trifluoromethyl)quinazoline Core Linker Linker (e.g., -NH-) Quinazoline_Core->Linker Aniline_Moiety Substituted Aniline Moiety Aniline_Moiety->Linker Biological_Activity Anticancer Activity (Potency & Selectivity) Linker->Biological_Activity Influences

Caption: Structure-Activity Relationship (SAR) concept for 4-anilino-6-(trifluoromethyl)quinazolines.

References

Application Notes and Protocols for the Development of Novel EGFR Inhibitors from 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[1] The quinazoline scaffold is a privileged structure in the development of EGFR inhibitors due to its high affinity for the ATP-binding site of the kinase domain.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of novel EGFR inhibitors derived from the starting material, 4-Chloro-6-(trifluoromethyl)quinazoline. The trifluoromethyl group at the 6-position can significantly influence the physicochemical and biological properties of the final compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of 4-Anilino-6-(trifluoromethyl)quinazoline Derivatives

A general and efficient method for the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline derivatives involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of this compound with various substituted anilines.[3]

General Synthetic Protocol

A mixture of this compound (1.0 eq.) and the desired substituted aniline (1.1 eq.) is heated in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF). The reaction can be carried out under conventional heating or microwave irradiation to expedite the process.[3] The addition of a catalytic amount of acid, such as hydrochloric acid, may be beneficial for certain aniline substrates. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Biological Evaluation Protocols

In Vitro EGFR Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of the synthesized compounds against wild-type and mutant EGFR kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Recombinant human EGFR kinase (wild-type and mutants, e.g., L858R, T790M)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted compounds, recombinant EGFR enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the anti-proliferative activity of the synthesized compounds against cancer cell lines.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, H1975, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[7] Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 values by plotting the percent viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of representative 6-(trifluoromethyl)quinazoline derivatives.

Compound IDR (Substitution on Anilino Moiety)EGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)A549 Cell Line IC50 (µM)H1975 Cell Line IC50 (µM)Reference
1a 3-ethynylphenylData Not AvailableData Not Available>10Data Not Available[8]
1b 3-chloro-4-fluorophenylData Not AvailableData Not Available2.25Data Not Available[9]
1c 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylData Not AvailableData Not AvailableData Not AvailableData Not Available[10]
Gefitinib -25.42Data Not Available>10.0Data Not Available[8][10]
Erlotinib -33.25Data Not AvailableData Not AvailableData Not Available[10]
Compound IDLinker at C6R (Substitution on Anilino Moiety)EGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Cell LineIC50 (µM)Reference
2a -NH-CO-NH-4-chloro-3-(trifluoromethyl)phenyl17.32Data Not AvailableA5492.25[9][10]
2b -NH-CO-NH-3-bromophenylData Not AvailableData Not AvailableHT-291.72[9]
2c -NH-CO-NH-3-bromophenylData Not AvailableData Not AvailableMCF-72.81[9]

In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of novel EGFR inhibitors in a non-small cell lung cancer (NSCLC) xenograft model.[11][12]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • NSCLC cell line with a relevant EGFR mutation (e.g., H1975)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Positive control (e.g., Osimertinib)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant NSCLC cells, optionally mixed with Matrigel, into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the test compound, positive control, and vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

experimental_workflow cluster_invitro In Vitro Assays Start Start: This compound Synthesis Synthesis of 4-Anilinoquinazoline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro KinaseAssay EGFR Kinase Inhibition Assay CellAssay Cell Viability (MTT) Assay InVivo In Vivo Evaluation Lead Lead Optimization InVivo->Lead SAR Structure-Activity Relationship (SAR) Analysis SAR->InVivo SAR->Lead KinaseAssay->SAR CellAssay->SAR

Caption: Workflow for Developing Novel EGFR Inhibitors.

SAR_logic cluster_c4 C4-Anilino Substituent Core 6-(Trifluoromethyl)quinazoline Core Anilino Substituted Aniline Core->Anilino Linkage EWG Electron-Withdrawing Groups (e.g., -Cl, -Br) Anilino->EWG EDG Electron-Donating Groups (e.g., -OCH3) Anilino->EDG Steric Steric Hindrance (ortho-substitution) Anilino->Steric Activity Biological Activity (IC50) EWG->Activity Potency ↑ EDG->Activity Potency ↓ Steric->Activity Potency ↓

Caption: Structure-Activity Relationship Logic for C4-Anilino Substitutions.

References

Application Notes and Protocols for 4-Chloro-6-(trifluoromethyl)quinazoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 4-Chloro-6-(trifluoromethyl)quinazoline scaffold in structure-activity relationship (SAR) studies, primarily focusing on its role as a core structure in the development of kinase inhibitors for anticancer drug discovery.

Application Notes

The this compound core is a privileged scaffold in medicinal chemistry, frequently employed in the design of inhibitors targeting various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce various amine-containing fragments, a common strategy in the synthesis of 4-anilinoquinazoline-based kinase inhibitors. The electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity and modulating pharmacokinetic properties.

SAR studies involving this scaffold typically explore the impact of modifications at the 4-position and further substitutions on the quinazoline ring or appended moieties. These studies are crucial for optimizing potency, selectivity, and drug-like properties of lead compounds.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically centered on the this compound scaffold is not extensively documented in publicly available literature, valuable insights can be inferred from studies on closely related quinazoline derivatives.

The 4-anilinoquinazoline moiety is a well-established pharmacophore for EGFR and VEGFR inhibitors.[1][2] The nitrogen at position 1 of the quinazoline ring typically forms a key hydrogen bond with a methionine residue in the hinge region of the kinase domain.[2]

Key SAR observations from related quinazoline derivatives:

  • Substitutions at the 4-position: The nature of the substituent at the 4-position is critical for activity. Introduction of anilino groups is a common and effective strategy. The substitution pattern on this aniline ring dramatically impacts potency and selectivity.

  • Role of the Trifluoromethyl Group: A trifluoromethyl group on the quinazoline ring, such as at the 6-position, is generally considered to be an electron-withdrawing group. In some cases, such substitutions have been found to be unfavorable for activity. For instance, in a study on 4(3H)-quinazolinone antibacterials, a trifluoromethyl group at a comparable position was found to be inactive.[3] However, its impact is highly context-dependent and can be beneficial for other properties like metabolic stability.

  • Substitutions at other positions (e.g., C-2, C-5, C-7, C-8): Modifications at other positions of the quinazoline core can be explored to fine-tune activity and selectivity. For example, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase the activity of some quinazoline derivatives.[2]

  • Halogenation: The presence of halogens, such as the chloro group at C4, is a common feature in many kinase inhibitors. Halogen atoms can participate in halogen bonding and improve pharmacokinetic properties.

Quantitative Data for Representative Quinazoline-Based Kinase Inhibitors

The following table summarizes the biological activity of various quinazoline derivatives to provide a reference for the potency of this class of compounds. Note: These compounds do not all contain the exact this compound core but represent the broader class of quinazoline-based inhibitors.

Compound IDTarget Kinase(s)Cell Line(s)IC50 / ActivityReference
10b Not specifiedHCT-116, T98GIC50: 2.8 µM, 2.0 µM[4]
Compound 9m B-Raf, B-RafV600E, EGFR, VEGFR2-IC50: 57 nM, 51 nM, 73 nM, 7.0 nM[5]
Compound 12 Not specifiedA431IC50: 3.4 µM[2]
Compound 20 Not specifiedHepG2, MCF-7IC50: 12 µM, 3 µM[2]
Compound 1 EGFRwt-IC50: 20.72 nM[2]
Compound 8a Not specifiedHCT-116IC50: 5.33 µM (72h)[6]
Compound 8f Not specifiedMCF-7IC50: 21.29 µM (48h)[6]
Compound 6k AntibacterialS. aureus (ATCC25923, JE2)MIC50: 1.3 µM, 0.3 µM[7]
Compound 6l AntibacterialS. aureus (ATCC25923, JE2)MIC50: 1.0 µM, 0.6 µM[7]

Experimental Protocols

General Synthesis of 4-Anilino-6-(trifluoromethyl)quinazoline Derivatives

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives starting from a 4-chloroquinazoline intermediate.

Workflow for Synthesis of 4-Anilino-6-(trifluoromethyl)quinazoline Derivatives

G start Start with This compound step1 Dissolve in solvent (e.g., isopropanol) start->step1 step2 Add substituted aniline (1.1 eq.) step1->step2 step3 Add acid catalyst (e.g., HCl in isopropanol) step2->step3 step4 Reflux the mixture (e.g., 80°C for 4-8 h) step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Cool to room temperature step5->step6 step7 Collect precipitate by filtration step6->step7 step8 Wash with cold solvent step7->step8 step9 Dry under vacuum step8->step9 end Final Product: 4-Anilino-6-(trifluoromethyl)quinazoline Derivative step9->end

Caption: General synthetic workflow for 4-anilino-6-(trifluoromethyl)quinazoline derivatives.

Materials:

  • This compound

  • Substituted aniline

  • Isopropanol (or other suitable solvent like THF/water)

  • Hydrochloric acid (in isopropanol or aqueous)

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing system

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl or a solution of HCl in isopropanol).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol to remove impurities.

  • Dry the purified product under vacuum to yield the desired 4-anilino-6-(trifluoromethyl)quinazoline derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

G start Seed cells in 96-well plate step1 Incubate for 24h (37°C, 5% CO2) start->step1 step2 Treat cells with varying concentrations of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution (e.g., 5 mg/mL in PBS) step3->step4 step5 Incubate for 3-4h step4->step5 step6 Remove medium and add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance (e.g., 570 nm) step6->step7 end Calculate IC50 value step7->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based assay to determine the inhibitory activity of a compound against a specific kinase (e.g., EGFR, VEGFR-2). The assay measures the amount of ATP remaining after the kinase reaction.

Kinase Inhibition Assay Workflow

G start Prepare serial dilutions of test compound step1 Add compound to 384-well plate start->step1 step2 Add kinase and substrate mixture step1->step2 step3 Add ATP to initiate reaction step2->step3 step4 Incubate at room temp (e.g., 60 min) step3->step4 step5 Add ATP detection reagent (e.g., Kinase-Glo®) step4->step5 step6 Incubate to stabilize signal (e.g., 10 min) step5->step6 step7 Measure luminescence step6->step7 end Calculate % inhibition and IC50 value step7->end

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Known kinase inhibitor as a positive control (e.g., Gefitinib for EGFR)

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a positive control.

  • Prepare a kinase reaction mixture containing the assay buffer, the specific kinase, and its peptide substrate.

  • Dispense the kinase reaction mixture into each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[8][9][10][11] Quinazoline-based inhibitors typically target the ATP-binding site of the intracellular tyrosine kinase domain, preventing autophosphorylation and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway EGFR->PLCg_PKC Activates JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Activates EGF EGF Ligand EGF->EGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation JAK_STAT->Proliferation VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR2 VEGFR->VEGFR Dimerization & Autophosphorylation PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway VEGFR->RAS_MAPK FAK FAK VEGFR->FAK VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->VEGFR Inhibits (ATP competitive) Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis FAK->Angiogenesis

References

Application Notes and Protocols for Monitoring Reactions with 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(trifluoromethyl)quinazoline is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The presence of the reactive chlorine at the 4-position, combined with the electron-withdrawing trifluoromethyl group at the 6-position, makes this scaffold a versatile building block for creating diverse chemical libraries. Effective and accurate monitoring of reactions involving this quinazoline derivative is crucial for optimizing reaction conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics.

These application notes provide detailed protocols for the primary analytical techniques used to monitor reactions of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, this document outlines a common synthetic application and the relevant biological signaling pathway associated with its derivatives.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of reactions involving this compound, allowing for the quantification of starting material consumption, intermediate formation, and product generation. A typical application is the monitoring of nucleophilic aromatic substitution (SNAr) reactions at the C4 position.

Application Note: Monitoring Nucleophilic Aromatic Substitution

A common reaction of this compound is the substitution of the chlorine atom with a nucleophile, such as an aniline, to form a 4-anilinoquinazoline derivative. These derivatives are often investigated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. HPLC can be used to track the disappearance of the starting material and the appearance of the product over time.

Illustrative Quantitative Data

The following table presents illustrative data for a hypothetical SNAr reaction between this compound and a substituted aniline under various conditions. This data demonstrates how reaction parameters can influence yield and purity, as would be determined by HPLC analysis.

Entry Solvent Base Temperature (°C) Time (h) Conversion (%) Product Purity (%)
1IsopropanolDIPEA8048592
2IsopropanolDIPEA10029895
3DMFK₂CO₃8049094
4DMFK₂CO₃1002>9997
5TolueneNaOtBu1101>9998

Note: This data is illustrative and intended to demonstrate the type of information that can be obtained through HPLC monitoring. Actual results may vary.

Experimental Protocol: HPLC Analysis

Objective: To monitor the progress of the reaction between this compound and a nucleophile.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reaction aliquots

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and prepare it for injection.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards of each).

    • Calculate the percent conversion and product purity based on the peak areas.

Workflow Diagram

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Sample Quench->Filter HPLC HPLC Injection Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Analysis Data Analysis (% Conversion, Purity) Chromatogram->Analysis NMR_Analysis cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_results Data Interpretation Reactants Reactants in Deuterated Solvent Acquire Acquire Spectra over Time Reactants->Acquire Process Process Spectra Acquire->Process Integrate Integrate Peaks Process->Integrate Structure Structural Elucidation Integrate->Structure Kinetics Reaction Kinetics Integrate->Kinetics GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpec Analyze Mass Spectra Chromatogram->MassSpec Identify Identify Components MassSpec->Identify EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor (e.g., 4-Anilino-6-(trifluoromethyl)quinazoline derivative) Inhibitor->Dimerization Inhibits

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 4-Chloro-6-(trifluoromethyl)quinazoline, a key intermediate in the development of various therapeutic agents. The protocols outlined below are based on established chemical literature and are intended to be a guide for experienced synthetic chemists.

Synthetic Strategy Overview

The large-scale synthesis of this compound is typically achieved through a two-step process commencing from the readily available precursor, 4-amino-2-(trifluoromethyl)benzonitrile. The synthetic route involves an initial cyclization to form the quinazolinone core, followed by a chlorination step to yield the final product.

Synthesis_Workflow A 4-Amino-2-(trifluoromethyl)benzonitrile B 6-(Trifluoromethyl)quinazolin-4(3H)-one A->B Cyclization (e.g., Formamide) C This compound B->C Chlorination (e.g., POCl3)

Caption: Synthetic workflow for this compound.

Precursor Synthesis: 4-Amino-2-(trifluoromethyl)benzonitrile

A common precursor for the synthesis of the target molecule is 4-amino-2-(trifluoromethyl)benzonitrile. One patented method for its industrial production involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene[1][2].

Synthesis Pathway

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile from m-trifluoromethyl fluorobenzene proceeds via bromination, cyanation, and finally, ammonolysis[1][2].

Precursor_Synthesis cluster_precursor Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile P1 m-Trifluoromethyl fluorobenzene P2 4-Fluoro-2-(trifluoromethyl) bromobenzene P1->P2 Bromination (Dibromohydantoin, H2SO4, Acetic Acid) P3 4-Fluoro-2-(trifluoromethyl) benzonitrile P2->P3 Cyanation (CuCN, Quinoline) P4 4-Amino-2-(trifluoromethyl) benzonitrile P3->P4 Ammonolysis (Liquid Ammonia, Ethanol)

Caption: Workflow for the synthesis of the key precursor.

Quantitative Data for Precursor Synthesis

The following table summarizes the quantitative data for a representative large-scale synthesis of 4-amino-2-(trifluoromethyl)benzonitrile[1][2].

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)Purity (%)
Bromination m-Trifluoromethyl fluorobenzene (250 kg)Dibromohydantoin (235 kg), H₂SO₄ (44 kg)Glacial Acetic Acid (100 kg)Reflux6.54-Fluoro-2-(trifluoromethyl)bromobenzene--
Cyanation 4-Fluoro-2-(trifluoromethyl)bromobenzeneCuprous Cyanide (132 kg)Quinoline (310 kg)Reflux224-Fluoro-2-(trifluoromethyl)benzonitrile--
Ammonolysis 4-Fluoro-2-(trifluoromethyl)benzonitrile (from previous step)Liquid AmmoniaEthanol12084-Amino-2-(trifluoromethyl)benzonitrile73-75 (overall)>99
Experimental Protocol for 4-Amino-2-(trifluoromethyl)benzonitrile

Step 1: Bromination

  • Charge a suitable reactor with m-trifluoromethyl fluorobenzene (250 kg), glacial acetic acid (100 kg), and concentrated sulfuric acid (44 kg).

  • Heat the mixture to reflux with stirring.

  • Gradually add dibromohydantoin (235 kg) in portions.

  • Maintain the reaction at reflux for 6.5 hours.

  • After completion, cool the reaction mixture and quench with an ice-water solution to precipitate the product.

  • Isolate the 4-fluoro-2-(trifluoromethyl)bromobenzene by filtration and wash with water.

Step 2: Cyanation

  • In a separate reactor, charge quinoline (310 kg) and cuprous cyanide (132 kg).

  • Heat the mixture to reflux with stirring.

  • Slowly add the 4-fluoro-2-(trifluoromethyl)bromobenzene from the previous step.

  • Continue refluxing for 22 hours.

  • Isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, by steam distillation.

Step 3: Ammonolysis

  • Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol.

  • Transfer the solution to a sealed pressure reactor.

  • Introduce liquid ammonia.

  • Heat the mixture to 120°C and maintain for 8 hours.

  • After cooling, the crude 4-amino-2-(trifluoromethyl)benzonitrile is obtained.

  • Purify the crude product by recrystallization from toluene to yield the final product with a purity of over 99%.[1][2]

Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one

The cyclization of 4-amino-2-(trifluoromethyl)benzonitrile is a key step in forming the quinazolinone ring system. This is often achieved by heating with formamide, which serves as both a reactant and a solvent.

Quantitative Data
Starting MaterialReagent/SolventTemp. (°C)Time (h)ProductYield (%)
4-Amino-2-(trifluoromethyl)benzonitrileFormamide150-1604-66-(Trifluoromethyl)quinazolin-4(3H)-oneHigh
Experimental Protocol
  • In a reactor equipped with a reflux condenser and a mechanical stirrer, charge 4-amino-2-(trifluoromethyl)benzonitrile.

  • Add an excess of formamide.

  • Heat the reaction mixture to 150-160°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-(trifluoromethyl)quinazolin-4(3H)-one.

Chlorination to this compound

The final step is the conversion of the 4-hydroxy group of the quinazolinone to a chloro group. This is a common transformation in quinazoline chemistry and is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[3][4][5].

Quantitative Data
Starting MaterialReagentCatalyst (optional)Temp. (°C)Time (h)ProductYield (%)
6-(Trifluoromethyl)quinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)N,N-Dimethylformamide (DMF)Reflux2-4This compoundHigh
Experimental Protocol
  • In a reactor fitted with a reflux condenser and a gas scrubber (to neutralize HCl fumes), charge 6-(trifluoromethyl)quinazolin-4(3H)-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Application in Drug Development: Kinase Inhibition

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, frequently utilized as scaffolds for the development of kinase inhibitors. The 4-chloro position of the synthesized compound is a key reactive site, allowing for nucleophilic substitution with various amines to generate a library of potential drug candidates. These candidates are often screened for their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Signaling_Pathway cluster_cell Cellular Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Cell_Response Cellular Response (Proliferation, Survival) Kinase_Cascade->Cell_Response Signal Transduction Inhibitor Quinazoline Derivative (Synthesized from 4-Chloro-6- (trifluoromethyl)quinazoline) Inhibitor->Receptor Inhibition

Caption: Role of quinazoline derivatives as kinase inhibitors.

Safety Considerations

  • Chlorinating Agents: Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydrogen Chloride Gas: The chlorination reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure that the reaction setup includes a gas scrubber to neutralize the evolved HCl.

  • Exothermic Reactions: The quenching of excess chlorinating agent is highly exothermic. Perform this step slowly and with efficient cooling to control the temperature.

  • Solvent Handling: Handle all organic solvents in a well-ventilated area and away from ignition sources.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline.

Synthesis Workflow

The synthesis of this compound is typically a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core. The subsequent step is the chlorination of the hydroxyl group at the 4-position.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-amino-5-(trifluoromethyl)benzoic_acid 2-amino-5- (trifluoromethyl)benzoic acid 6-(trifluoromethyl)quinazolin-4(3H)-one 6-(trifluoromethyl)quinazolin- 4(3H)-one 2-amino-5-(trifluoromethyl)benzoic_acid->6-(trifluoromethyl)quinazolin-4(3H)-one Heat Formamide Formamide Formamide->6-(trifluoromethyl)quinazolin-4(3H)-one This compound This compound 6-(trifluoromethyl)quinazolin-4(3H)-one->this compound Reflux Chlorinating_Agent Chlorinating Agent (e.g., POCl₃, SOCl₂) Chlorinating_Agent->this compound

Caption: General synthesis workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My yield of 6-(trifluoromethyl)quinazolin-4(3H)-one in the first step is low. What are the possible causes and solutions?

A1: Low yields in the cyclization step can often be attributed to incomplete reaction or side product formation.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction mixture is heated to a sufficiently high temperature (typically reflux) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material, 2-amino-5-(trifluoromethyl)benzoic acid.

  • Sub-optimal Reagents:

    • Purity of Starting Materials: Use high-purity 2-amino-5-(trifluoromethyl)benzoic acid and formamide. Impurities can interfere with the reaction.

    • Moisture: The presence of moisture can negatively impact the reaction. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible.

Q2: The chlorination of 6-(trifluoromethyl)quinazolin-4(3H)-one is resulting in a low yield of the desired this compound. How can I improve this?

A2: The chlorination step is critical and several factors can influence its success.

  • Choice of Chlorinating Agent:

    • Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used. The choice between them can affect yield and side product formation. It may be beneficial to screen both reagents to determine the optimal one for your specific setup.

  • Reaction Conditions:

    • Temperature Control: The reaction of quinazolinones with POCl₃ can form intermediates. It is crucial to control the temperature during the addition of the chlorinating agent to prevent the formation of undesired pseudodimers[1][2]. A staged temperature profile, with initial phosphorylation at a lower temperature followed by heating to drive the conversion to the chloroquinazoline, can be effective[1][2].

    • Use of a Base: The addition of an organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can scavenge the HCl generated during the reaction and may improve the yield.

    • Solvent: While the reaction can be run neat in excess chlorinating agent, using an inert high-boiling solvent like toluene may offer better temperature control.

  • Work-up Procedure:

    • Hydrolysis: The 4-chloroquinazoline product is susceptible to hydrolysis back to the starting quinazolinone, especially in acidic conditions. Quenching the reaction mixture by pouring it onto a cold, basic solution (e.g., saturated sodium bicarbonate) can minimize this.

Q3: I am observing significant amounts of side products in my final product. What are they and how can I minimize them?

A3: Side product formation is a common issue.

  • Incomplete Chlorination: The most common "side product" is often unreacted starting material, 6-(trifluoromethyl)quinazolin-4(3H)-one. This can be addressed by optimizing reaction time, temperature, and the equivalents of the chlorinating agent.

  • Pseudodimer Formation: As mentioned, reaction between phosphorylated intermediates and the starting quinazolinone can lead to pseudodimers[1][2]. Maintaining basic conditions and controlling the temperature during the addition of POCl₃ can suppress this side reaction[1][2].

  • Hydrolysis Product: The starting quinazolinone can be regenerated during work-up if the conditions are not carefully controlled. A rapid quench into a cold, basic solution is recommended.

Q4: What is the best method for purifying the final this compound?

A4: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective method for removing impurities.

  • Column Chromatography: For smaller scales or to separate closely related impurities, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type.

  • Extraction: A thorough aqueous work-up with a basic solution can help remove acidic byproducts and unreacted starting materials.

Experimental Protocols

Step 1: Synthesis of 6-(trifluoromethyl)quinazolin-4(3H)-one

This protocol is a general procedure based on the synthesis of similar quinazolinones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heating: Heat the mixture to reflux (typically 180-200°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or a similar solvent to yield pure 6-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Synthesis of this compound

This protocol is a general procedure based on the chlorination of quinazolinones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data on Reaction Condition Optimization (Illustrative)

While specific data for this compound is limited in the public domain, the following table illustrates how different conditions can affect the yield in similar quinazolinone chlorination reactions. This data is generalized from various sources on quinazoline synthesis.

EntryChlorinating AgentAdditiveTemperature (°C)Time (h)Yield (%)
1POCl₃None1104Moderate
2POCl₃DMF (cat.)1102Good
3SOCl₂DMF (cat.)803Good
4POCl₃Triethylamine1103Improved

Note: "Moderate," "Good," and "Improved" are qualitative descriptors based on general observations in the literature. Optimal conditions should be determined experimentally for the specific substrate.

References

Technical Support Center: Derivatization of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Chloro-6-(trifluoromethyl)quinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the derivatization of this compound.

Issue 1: Low Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAr)

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but the yield of my desired 4-amino-6-(trifluoromethyl)quinazoline derivative is consistently low. What are the potential causes and how can I improve the yield?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Poor Nucleophilicity of the Amine: The amine used may not be a strong enough nucleophile to efficiently displace the chloride.

    • Solution: If possible, switch to a more electron-rich (and thus more nucleophilic) amine. Alternatively, the addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.

  • Side Reaction: Hydrolysis: The starting material or the product may be susceptible to hydrolysis, leading to the formation of 6-(trifluoromethyl)quinazolin-4(3H)-one.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon). Avoid aqueous work-ups until the reaction is complete.

  • Steric Hindrance: Bulky substituents on the amine or the quinazoline ring can hinder the reaction.

    • Solution: Higher reaction temperatures may be required to overcome steric hindrance.

Issue 2: Formation of 6-(trifluoromethyl)quinazolin-4(3H)-one as a Major Byproduct

Question: My reaction is producing a significant amount of 6-(trifluoromethyl)quinazolin-4(3H)-one instead of the intended derivative. How can I prevent this hydrolysis?

Possible Causes and Solutions:

  • Presence of Water: Trace amounts of water in the solvent or reagents can lead to the hydrolysis of the C4-chloro group.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Basic Conditions: The presence of a base, especially in the presence of water, can promote hydrolysis.

    • Solution: If a base is required, use a non-nucleophilic, anhydrous base. Minimize the amount of base used.

  • Aqueous Work-up: Premature or prolonged exposure to an aqueous environment during the work-up can cause hydrolysis.

    • Solution: Perform the aqueous work-up quickly and at a low temperature.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with this compound, but the yields are poor. What are the common pitfalls?

Possible Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst can be deactivated by impurities or coordinating functional groups on the substrates.

    • Solution: Use high-purity reagents and solvents. If the substrate contains potential catalyst poisons (e.g., thiols), consider using a more robust catalyst system or protecting the interfering group.

  • Side Reaction: Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 6-(trifluoromethyl)quinazoline.

    • Solution: This is often promoted by the presence of a hydrogen source (e.g., water, alcohol) and can be base-mediated. Ensure anhydrous conditions and choose the base carefully. In some cases, adjusting the ligand on the palladium catalyst can suppress this side reaction.

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the success of cross-coupling reactions.

    • Solution: For Suzuki couplings with aryl chlorides, bulky, electron-rich phosphine ligands are often effective. For Buchwald-Hartwig aminations, specific ligands have been developed for different classes of amines. Consult the literature for recommended ligands for your specific transformation.

  • Base Incompatibility: The base used can have a significant impact on the reaction outcome.

    • Solution: The choice of base depends on the specific coupling reaction and substrates. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. The base can also influence the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when derivatizing this compound via nucleophilic aromatic substitution?

A1: The most frequently encountered side reaction is the hydrolysis of the 4-chloro group to form 6-(trifluoromethyl)quinazolin-4(3H)-one. This is particularly problematic in the presence of water or hydroxide ions.

Q2: In a Suzuki coupling reaction, what are the typical byproducts I should look for?

A2: Besides the desired coupled product, you may observe the formation of 6-(trifluoromethyl)quinazoline due to hydrodehalogenation. Homocoupling of the boronic acid to form a biaryl species is also a possibility.

Q3: For a Buchwald-Hartwig amination, what side products can be expected?

A3: A common side reaction is hydrodehalogenation of the starting material. Another potential side reaction is β-hydride elimination from the amido-palladium intermediate, which can lead to the formation of an imine and the hydrodehalogenated arene.

Q4: How does the trifluoromethyl group at the 6-position affect the reactivity of the 4-chloro position?

A4: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect increases the electrophilicity of the quinazoline ring system, making the 4-chloro position more susceptible to nucleophilic attack. Therefore, derivatization at the C4 position is generally facilitated by the presence of the CF₃ group.

Quantitative Data on Side Reactions

The yields of side products are highly dependent on the specific reaction conditions, substrates, and catalysts used. The following tables provide a general overview of potential side product formation.

Table 1: Common Side Products in Nucleophilic Aromatic Substitution

Side ProductPlausible CauseTypical Yield Range (%)Mitigation Strategies
6-(Trifluoromethyl)quinazolin-4(3H)-onePresence of water, hydroxide, or other nucleophilic oxygen species5 - 50+Use anhydrous solvents and reagents, inert atmosphere, non-aqueous work-up
Bis-adducts (if a di-functional nucleophile is used)Stoichiometry of the nucleophileVariableControl stoichiometry, use protecting groups

Table 2: Common Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Side ProductReaction TypePlausible CauseTypical Yield Range (%)Mitigation Strategies
6-(Trifluoromethyl)quinazolineSuzuki, Buchwald-HartwigHydrodehalogenation (presence of H-source, base-mediated)5 - 30Anhydrous conditions, careful choice of base and ligand
Homocoupled Boronic AcidSuzukiCatalyst system, reaction conditions2 - 15Optimize catalyst loading and reaction temperature
ImineBuchwald-Hartwigβ-Hydride eliminationVariableChoice of ligand and base

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).

  • Add an anhydrous solvent (e.g., DMF, DMSO, or NMP).

  • Add the desired amine (1.0 - 1.2 eq.).

  • If required, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the mixture under an inert atmosphere to reflux (typically 80-100 °C) for several hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • To a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.) to a reaction tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd_coupling Palladium-Catalyzed Cross-Coupling start_snar This compound + Amine/Nucleophile process_snar Heating in Anhydrous Solvent +/- Base start_snar->process_snar product_snar 4-Substituted-6-(trifluoromethyl)quinazoline process_snar->product_snar Desired Path side_snar 6-(Trifluoromethyl)quinazolin-4(3H)-one (Hydrolysis) process_snar->side_snar Side Reaction (H2O present) start_pd This compound + Coupling Partner process_pd Pd Catalyst, Ligand, Base, Heat start_pd->process_pd product_pd Derivatized Quinazoline process_pd->product_pd Desired Path side_pd_hydro 6-(Trifluoromethyl)quinazoline (Hydrodehalogenation) process_pd->side_pd_hydro Side Reaction side_pd_homo Homocoupled Partner process_pd->side_pd_homo Side Reaction

Caption: General workflows for the derivatization of this compound.

troubleshooting_logic start Low Yield or Impure Product q1 Major byproduct observed? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Is the byproduct 6-(trifluoromethyl)quinazolin-4(3H)-one? ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No ans1_yes->q2 sol3 Incomplete reaction. Increase time/temp. Check nucleophile strength. ans1_no->sol3 sol1 Check for and eliminate water sources. Use anhydrous conditions. ans2_yes->sol1 q3 Is the byproduct 6-(trifluoromethyl)quinazoline? ans2_no->q3 ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No sol2 Optimize Pd-coupling conditions. Check for H-source. Screen ligands/bases. ans3_yes->sol2 sol4 Other side reactions. Analyze byproducts (MS, NMR) to identify. ans3_no->sol4

Technical Support Center: Purification of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-(trifluoromethyl)quinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis. - Product loss during extraction or washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, incorrect temperature). - Inefficient elution during column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of transfer steps and ensure phase separation is complete during extractions. - Perform small-scale solvent screening for recrystallization to identify the optimal solvent system. - Optimize the mobile phase for column chromatography to ensure good separation and complete elution of the product.
Product Contaminated with Starting Material - Incomplete reaction. - Similar polarity of the product and starting material, leading to co-elution during chromatography.- Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. - For column chromatography, use a shallower solvent gradient or isocratic elution with a finely tuned solvent system to improve separation. - Consider an alternative purification method, such as recrystallization, if chromatography is ineffective.
Presence of Unidentified Impurities - Formation of side products during the synthesis. - Degradation of the product during workup or purification. - Contaminated solvents or reagents.- Characterize the impurities using techniques like LC-MS or NMR to understand their structure and origin. - Adjust reaction conditions (e.g., temperature, atmosphere) to minimize side product formation. - Ensure the product is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) for extended periods. - Use high-purity, anhydrous solvents and fresh reagents.
Oily Product Instead of Solid - Presence of residual solvent. - The product may be an oil at room temperature if impure.- Dry the product under high vacuum for an extended period to remove all traces of solvent. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Purify the oil further by column chromatography to see if a solid product can be obtained.
Poor Separation in Column Chromatography - Inappropriate stationary phase or mobile phase. - Overloading the column with crude product. - Improperly packed column.- Screen different solvent systems using TLC to find an optimal mobile phase that gives good separation (Rf value of the product around 0.3-0.4). - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). - Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is often preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound and related compounds are recrystallization and silica gel column chromatography.[1][2] Recrystallization is often preferred when applicable as it can be more cost-effective and less labor-intensive than chromatography.[1]

Q2: What are some suitable recrystallization solvents for this compound?

Q3: How can I monitor the purity of my this compound product?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity during the purification process. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the final purity of the isolated product.[5]

Q4: My purified product still shows impurities by NMR. What should I do?

A4: If minor impurities persist after initial purification, a second purification step may be necessary. For instance, if you initially performed column chromatography, you could follow it with a recrystallization. Alternatively, repeating the column chromatography with a shallower solvent gradient or a different solvent system might improve separation.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Experimental Protocols

Column Chromatography Purification of a Quinazoline Derivative

This protocol is a general guideline for the purification of a quinazoline derivative using column chromatography and can be adapted for this compound.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane/Ethyl Acetate mixture, as determined by TLC)

  • Sand

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates with the crude material in various solvent mixtures. The ideal system should provide a good separation of the product from impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to start the elution.

    • Collect fractions in separate tubes.

    • Monitor the elution of compounds using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product tlc TLC Analysis to Determine Purity & Optimal Conditions crude_product->tlc purification_choice Choose Purification Method tlc->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product >98% Pure further_purification Further Purification Needed purity_check->further_purification <98% Pure further_purification->purification_choice

Caption: A general workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Impure Product After Initial Purification identify_impurity Identify Impurity (e.g., NMR, LC-MS) start->identify_impurity impurity_type What is the main impurity? identify_impurity->impurity_type starting_material Starting Material impurity_type->starting_material Starting Material side_product Side Product impurity_type->side_product Side Product solvent Residual Solvent impurity_type->solvent Solvent solution_sm Optimize Reaction Conditions (Time, Temp, Stoichiometry) OR Improve Chromatographic Separation starting_material->solution_sm solution_sp Modify Reaction Conditions to Minimize Side Reactions OR Use Alternative Purification Method side_product->solution_sp solution_solvent Dry Under High Vacuum solvent->solution_solvent

Caption: A logical diagram for troubleshooting an impure product.

References

Technical Support Center: Optimizing Substitution Reactions of 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-(trifluoromethyl)quinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your substitution reactions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the reaction temperature for a nucleophilic substitution on this compound?

A good starting point for temperature optimization is to screen a range of temperatures. A common approach is to set up small-scale parallel reactions at different temperatures, for example, at room temperature, 50 °C, 80 °C, and 120 °C.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help identify the optimal condition. Some reactions may require higher temperatures to overcome the activation energy barrier.[1]

Q2: What are common side reactions to watch out for, and how can temperature optimization help mitigate them?

A frequent side reaction is the formation of the corresponding quinazolinone at the C4 position.[2] This can be exacerbated by certain catalysts or reaction conditions.[2] Running the reaction under an inert atmosphere can help reduce this byproduct.[2] If the desired product is a 4-substituted quinazoline, ensuring the substituent is stable under the reaction conditions is crucial.[2] Temperature optimization is key; for instance, if decomposition of the product is observed at higher temperatures, a milder synthetic route or shorter reaction times at a lower temperature should be considered.[1]

Q3: How does the choice of solvent relate to the reaction temperature?

The solvent plays a critical role in the reaction's success. The polarity and boiling point of the solvent can significantly affect the reaction outcome.[1] It is important to select a solvent where all reactants are fully soluble at the chosen reaction temperature.[2] For polar starting materials, solvents like DMF or DMSO are often suitable, while for less polar substrates, toluene or dioxane may be more appropriate.[2] When screening temperatures, ensure the chosen temperature does not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.

Q4: Can microwave irradiation be used to optimize the reaction?

Yes, microwave-mediated synthesis can be a powerful tool for optimizing these reactions. It often allows for rapid heating to high temperatures, which can significantly reduce reaction times. For example, some N-arylation reactions on similar 4-chloroquinazolines have been successfully carried out at temperatures up to 120°C using microwave irradiation, with reaction times as short as 10-40 minutes.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step Expected Outcome
Low or No Product Formation Insufficient Reaction Temperature or TimeGradually increase the reaction temperature in 5-10°C increments and monitor progress by TLC or LC-MS. Extend the reaction time.[2]Increased conversion of starting materials to the desired product.[2]
Poor Solubility of ReactantsSelect a solvent in which all reactants are fully soluble at the reaction temperature. Consider DMF or DMSO for polar substrates and toluene or dioxane for less polar ones.[2]Improved reaction rate and yield.
Inactive Catalyst (if applicable)Use a fresh batch of catalyst and ensure it is not poisoned by impurities. Optimize catalyst loading.[1]Enhanced reaction efficiency.
Formation of Quinazolinone Byproduct Oxidation at C4 PositionConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]Reduced formation of the quinazolinone byproduct.[2]
Presence of WaterThoroughly dry all glassware and use anhydrous solvents.Minimized hydrolysis of the starting material.
Product Decomposition Product is Unstable at Reaction TemperatureConsider a milder synthetic route or shorter reaction times. Perform a product stability test by subjecting a purified sample to the reaction conditions without starting materials.[1]Preservation of the desired product and improved yield.
Incomplete Reaction Despite High Temperature Steric HindranceHigher reaction temperatures or a more potent catalyst may be required. Alternatively, a different synthetic route less sensitive to steric effects could be explored.[2]Improved yield by overcoming the energetic barrier.[2]

Experimental Protocols

General Protocol for Temperature Optimization Screening

This protocol outlines a general method for screening optimal reaction temperatures for the substitution of this compound with a generic nucleophile (e.g., an amine).

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile)

  • Small reaction vials suitable for heating

  • Stir bars

  • Heating blocks or oil baths set to different temperatures

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • Set up a series of small-scale reactions in parallel. For each reaction, add this compound (1.0 eq) to a reaction vial containing a stir bar.

  • Add the desired solvent to each vial.

  • Add the nucleophile (1.0-1.2 eq) to each reaction vial.

  • If a catalyst is required (e.g., an acid or a palladium catalyst for cross-coupling), add the appropriate amount to each vial.

  • Seal the vials and place them in pre-heated blocks at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).[2]

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Once the optimal temperature is identified (based on the best conversion to product with minimal byproduct formation), the reaction can be scaled up.

Example Protocol: N-Arylation using a Substituted Aniline

This protocol is a generalized procedure based on common practices for similar substitutions.[3]

Reaction Setup:

  • To a solution of 4-Chloro-6-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add the desired substituted aniline (1.0-1.2 eq).[3]

  • A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) can be added to facilitate the reaction.[3]

  • Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[3]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Visualizations

Reaction_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome start Define Reaction: this compound + Nucleophile reactants Select Reactants & Solvent start->reactants conditions Choose Initial Temperature Range (e.g., 80-120°C) reactants->conditions run_rxn Run Parallel Reactions at Different Temperatures conditions->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor analyze Analyze Yield & Purity monitor->analyze optimal Optimal Temperature Found? analyze->optimal success Proceed to Scale-up optimal->success Yes troubleshoot Troubleshoot Reaction optimal->troubleshoot No troubleshoot->conditions Adjust Parameters

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_side_reactions Side Reactions cluster_solubility Solubility Issues start Low Conversion or Yield check_temp Is Temperature too Low? start->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes check_byproducts Quinazolinone or Decomposition Products Observed? check_temp->check_byproducts No end Re-evaluate Reaction increase_temp->end lower_temp Lower Temperature / Shorter Time check_byproducts->lower_temp Decomposition inert_atm Use Inert Atmosphere check_byproducts->inert_atm Quinazolinone check_sol Are Reactants Soluble? check_byproducts->check_sol No lower_temp->end inert_atm->end change_solvent Change Solvent check_sol->change_solvent No check_sol->end Yes change_solvent->end

References

solvent selection for reactions with 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 4-Chloro-6-(trifluoromethyl)quinazoline in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Solvent Selection for Reactions

The choice of solvent is critical for successful reactions involving this compound, primarily impacting reaction rate, yield, and side product formation. The most common reaction type for this substrate is nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs):

Q1: What are the recommended solvents for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the starting material and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Polar protic solvents like ethanol and isopropanol can also be used, but may lead to slower reaction rates due to solvation of the nucleophile.

Q2: How does solvent polarity affect the reaction rate?

A2: For SNAr reactions, an increase in solvent polarity generally leads to an increased reaction rate. This is because the transition state leading to the Meisenheimer intermediate is more polar than the reactants, and polar solvents stabilize this transition state, thus lowering the activation energy.

Q3: Are there any solvents to avoid when working with this compound?

A3: Non-polar solvents such as toluene and hexane are generally not recommended for SNAr reactions as they do not effectively solvate the polar intermediates, leading to very slow or no reaction. Protic solvents, while usable, can sometimes participate in side reactions if the nucleophile is a strong base.

Q4: My starting material is not dissolving well. What should I do?

A4: If this compound has poor solubility in your chosen solvent at room temperature, gentle heating can be applied. If solubility remains an issue, consider switching to a more polar solvent like DMF or DMSO. For some quinazoline derivatives, a co-solvent system might be necessary to achieve complete dissolution.

Solubility Data

SolventTypePredicted SolubilityNotes
Dimethylformamide (DMF)Polar AproticHighOften a good choice for complete dissolution of reactants.
Dimethyl sulfoxide (DMSO)Polar AproticHighSimilar to DMF, excellent for dissolving a wide range of compounds.
Acetonitrile (ACN)Polar AproticModerateGood option, but may require heating for complete solubility.
Tetrahydrofuran (THF)Polar AproticModerateCommonly used, may require heating.
Ethanol (EtOH)Polar ProticModerate to LowSolubility may be limited, especially at room temperature.
Isopropanol (IPA)Polar ProticModerate to LowSimilar to ethanol.
Dichloromethane (DCM)Non-polarLowGenerally not suitable for SNAr reactions.
TolueneNon-polarLowNot recommended for SNAr reactions.
WaterPolar ProticVery LowInsoluble.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inappropriate Solvent: The solvent may not be polar enough to facilitate the reaction. 2. Low Temperature: The reaction may require thermal energy to overcome the activation barrier. 3. Weak Nucleophile: The attacking species may not be sufficiently nucleophilic.1. Switch to a more polar aprotic solvent such as DMF or DMSO. 2. Increase the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction. 3. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ, thereby increasing its nucleophilicity.
Formation of Side Products 1. Reaction with Solvent: Protic solvents (e.g., ethanol) can sometimes act as nucleophiles, especially at elevated temperatures. 2. Di-substitution: If the nucleophile can react twice. 3. Decomposition: The starting material or product may be unstable at the reaction temperature.1. Use a polar aprotic solvent (DMF, DMSO, ACN). 2. Use a stoichiometric amount of the nucleophile. 3. Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely by TLC or LC-MS.
Product Precipitation During Reaction The product may be less soluble than the starting material in the chosen solvent.This can sometimes be advantageous as it drives the reaction to completion. However, if it hinders stirring or reaction monitoring, consider using a solvent in which the product is more soluble, or use a co-solvent system.
Difficulty in Product Purification 1. Residual High-Boiling Solvent: DMF and DMSO can be difficult to remove completely. 2. Co-elution of Product and Starting Material: The polarity of the product and starting material may be very similar.1. After the reaction, precipitate the product by adding an anti-solvent (e.g., water) and collect by filtration. Wash the solid thoroughly to remove residual solvent. Alternatively, perform multiple extractions with a suitable organic solvent and wash the organic layer with brine. 2. Optimize your column chromatography conditions. A different eluent system or a gradient elution may be necessary. Recrystallization is also a powerful purification technique for quinazoline derivatives; common recrystallization solvents include ethanol or ethyl acetate/hexane mixtures.

Experimental Protocols & Methodologies

A general procedure for a nucleophilic aromatic substitution reaction is provided below. This should be adapted based on the specific nucleophile and reaction scale.

General Procedure for SNAr with an Amine Nucleophile:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) is added the amine nucleophile (1.1-1.5 eq.).

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.) is added to the mixture.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Solvent Selection Workflow

The following diagram illustrates a typical workflow for selecting an appropriate solvent for a reaction with this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions cluster_0 Initial Screening cluster_1 Optimization cluster_2 Troubleshooting cluster_3 Final Selection A Assess Reactant Solubility B Select Initial Solvents (e.g., DMF, ACN, THF) A->B Based on polarity and functional group tolerance C Run Small-Scale Test Reactions B->C D Monitor Reaction by TLC/LC-MS C->D E Analyze Yield and Purity D->E F Low Yield or Incomplete Reaction? E->F G Side Product Formation? E->G F->G No H Increase Polarity (e.g., DMF, DMSO) or Temperature F->H Yes I Change Solvent Class (e.g., Aprotic vs. Protic) or Lower Temperature G->I Yes J Select Optimal Solvent for Scale-Up G->J No H->C Re-optimize I->C Re-optimize

Caption: A decision-making workflow for solvent selection in reactions involving this compound.

General SNAr Reaction Pathway

The diagram below outlines the generally accepted mechanism for the nucleophilic aromatic substitution (SNAr) reaction of this compound.

SNAr_Mechanism General SNAr Mechanism for this compound Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Products 4-Substituted-6-(trifluoromethyl)quinazoline + Cl⁻ Intermediate->Products Loss of Leaving Group (Cl⁻)

Technical Support Center: Cross-Coupling Reactions with 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-(trifluoromethyl)quinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cross-coupling experiments.

Catalyst Selection and Reaction Optimization

The electron-withdrawing nature of the trifluoromethyl group and the quinazoline core makes the C4-Cl bond susceptible to nucleophilic attack, favoring cross-coupling reactions. However, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products. This guide covers common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

FAQ 1: What is the best palladium catalyst for the Suzuki-Miyaura coupling of this compound?

A range of palladium catalysts can be effective. The choice often depends on the specific boronic acid or ester used. Below is a summary of commonly used catalyst systems.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11070-95
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane80-10075-98
PdCl₂(dppf)(none)Na₂CO₃DMF/H₂O90-12060-90
Pd(PPh₃)₄(none)K₂CO₃DME/H₂O80-10050-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a dry reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (if required, typically in a 1:2 Pd:ligand ratio).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low or no product yield.

  • Inactive Catalyst: Ensure the palladium catalyst is fresh and properly stored. Consider using a more active, pre-formed catalyst or a palladacycle precatalyst.

  • Poor Ligand Choice: For electron-deficient substrates like this quinazoline, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior to PPh₃.[1][2]

  • Ineffective Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

  • Protodeboronation of Boronic Acid: This side reaction can be prevalent with electron-deficient boronic acids. Using anhydrous solvents and a carefully chosen base can mitigate this. Consider using a boronic ester (e.g., pinacol ester) for increased stability.

Issue: Formation of homocoupling byproducts.

  • Oxygen Contamination: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. Thoroughly degas all solvents.

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Product G Ar-Ar' F->G Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd precatalyst, ligand, and base C Combine solutions under inert atmosphere A->C B Prepare solution of This compound and amine in solvent B->C D Heat and stir C->D E Monitor progress (TLC, LC-MS) D->E F Cool, dilute, and wash E->F Reaction Complete G Dry, filter, and concentrate F->G H Column chromatography G->H I Pure Aryl-Amine Product H->I Catalyst_Choice cluster_suzuki Suzuki Catalyst System cluster_buchwald Buchwald-Hartwig Catalyst System cluster_sonogashira Sonogashira Catalyst System Start Desired Cross-Coupling Reaction Suzuki C-C (Suzuki-Miyaura) with Boronic Acid/Ester Start->Suzuki Buchwald C-N (Buchwald-Hartwig) with Amine Start->Buchwald Sonogashira C-C (Sonogashira) with Terminal Alkyne Start->Sonogashira Other Other Couplings (Heck, Stille, etc.) Start->Other Pd_SPhos Pd(OAc)2 / SPhos Suzuki->Pd_SPhos Pd_XPhos Pd2(dba)3 / XPhos Suzuki->Pd_XPhos Pd_dppf PdCl2(dppf) Suzuki->Pd_dppf Pd_Xantphos Pd2(dba)3 / Xantphos Buchwald->Pd_Xantphos Pd_BrettPhos Pd(OAc)2 / BrettPhos Buchwald->Pd_BrettPhos RuPhos_G3 RuPhos Pd G3 Buchwald->RuPhos_G3 Pd_PPh3_Cu PdCl2(PPh3)2 / CuI Sonogashira->Pd_PPh3_Cu Pd_PPh3_CF Pd(PPh3)4 (Copper-Free) Sonogashira->Pd_PPh3_CF

References

Technical Support Center: Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of quinazolines. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: My quinazoline synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic approach to identifying the cause is crucial. Here are the primary factors to investigate:

  • Quality of Starting Materials: The purity of your reactants is paramount. Impurities in starting materials like 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to unwanted side reactions and a significant decrease in product formation.[1]

    • Troubleshooting Step: Verify the purity of your starting materials using techniques such as NMR, GC-MS, or by checking their melting point. If necessary, purify your starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the outcome of your synthesis.

    • Temperature: Many quinazoline syntheses require heating to overcome the activation energy.[1] It is important to optimize the reaction temperature. A temperature screening, running small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C), can help identify the optimal condition.[1]

    • Reaction Time: Reaction times can vary from a few hours to over 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration.

    • Solvent: The solvent plays a critical role in reactant solubility, reaction rate, and the stability of intermediates.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are less effective.[1] A solvent screening with various polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) is recommended to find the best-performing solvent for your specific reaction.[1]

  • Catalyst Inactivity: In catalyzed reactions, the activity of the catalyst is crucial.

    • Troubleshooting Step: Use a fresh batch of catalyst to rule out degradation. Ensure the catalyst is not poisoned by impurities present in the starting materials or the solvent. Optimizing the catalyst loading is also a key step.[1]

  • Moisture Sensitivity: Some reagents and intermediates involved in quinazoline synthesis are sensitive to moisture, which can quench reactants or catalyze undesired side reactions.[1]

    • Troubleshooting Step: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are known to be moisture-sensitive.

2. Product Purification Issues

Question: I am having difficulty purifying my quinazoline product. What are some common purification challenges and their solutions?

Answer: Purification can be a significant hurdle. Here are some common issues and how to address them:

  • Difficulty with Recrystallization: The product may "oil out" or fail to crystallize.

    • Troubleshooting Step: The choice of recrystallization solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Test the solubility of your crude product in various solvents to find the most suitable one. If the product is "oiling out," it may be due to impurities or the solvent's boiling point being higher than the product's melting point. Try using a lower-boiling point solvent or adding a seed crystal to induce crystallization.

  • Product Loss on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel.

    • Troubleshooting Step: Consider using a different stationary phase, such as alumina. Deactivating the silica gel with a small amount of triethylamine in the eluent can also help to prevent the adsorption of basic quinazoline products.

3. Unwanted Side Reactions

Question: My reaction is producing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

Answer: Side reactions can compete with the desired product formation, leading to lower yields and purification challenges.

  • Self-condensation: In reactions like the Friedländer synthesis (a related reaction for quinoline synthesis that shares mechanistic similarities), the ketone reactant can undergo self-condensation (aldol condensation), particularly under basic conditions.

    • Troubleshooting Step: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. Using an imine analog of the o-aniline starting material can sometimes prevent this side reaction.[2]

  • Formation of Intermediates: In some multi-step syntheses, such as the synthesis of quinazolin-4(3H)-ones from anthranilic acid, stable intermediates like benzoxazinones can form and may not fully convert to the final product.

    • Troubleshooting Step: Ensure that the stoichiometry of the reagents is correct and that the reaction conditions are optimized to promote the final cyclization step. This may involve adjusting the temperature or adding a dehydrating agent.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of quinazoline synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis

ProductMethodReaction TimeYield (%)Reference
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventional10 hours-[3]
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowave5 minutes-[3]
Quinazolinone derivativesConventional3-6 hours48-89[4]
Quinazolinone derivativesMicrowave10-20 minutes66-97[4]

Table 2: Optimization of Catalyst and Solvent for Quinazolin-4-one Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃ (5)DMF130685[5]
FeCl₃ (5)EthanolReflux-60-70[5]
FeCl₃ (5)MethanolReflux-60-70[5]

Table 3: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from 2-Bromobenzamides and Aldehydes

Aldehyde SubstituentYield (%)Reference
Me67-83[6]
MeO67-83[6]
CF₃67-83[6]
Cl67-83[6]
F67-83[6]

Experimental Protocols

Protocol 1: Conventional Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [3]

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (20 mL)

  • Pyridine (catalytic amount)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol.

  • Add a catalytic amount of pyridine to the mixture.

  • Reflux the reaction mixture for 10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash it with cold ethanol, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

Protocol 2: Microwave-Assisted Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [3]

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (10 mL)

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol.

  • Seal the vessel and subject it to microwave irradiation at 800 W for 5 minutes.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Filter the resulting solid, wash it with cold ethanol, and dry it.

  • Recrystallize the crude product from a suitable solvent to yield the pure product.

Protocol 3: Acid-Mediated Synthesis of N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine [7]

Materials:

  • 2-Amino-4-iodobenzonitrile (1.0 mmol)

  • N-Benzylcyanamide (1.2 mmol)

  • 1,4-Dioxane (5.0 mL)

  • Hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Amino-4-iodobenzonitrile and N-benzylcyanamide in 1,4-dioxane in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Quinazoline Synthesis start Low or No Product Yield check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst check_moisture Evaluate for Moisture Contamination start->check_moisture purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected optimize_conditions Optimize Reaction Conditions (Screening) check_conditions->optimize_conditions Suboptimal fresh_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->fresh_catalyst Inactive dry_reagents Use Anhydrous Conditions check_moisture->dry_reagents Moisture Sensitive monitor_reaction Monitor Reaction Progress (TLC/LC-MS) purify_reagents->monitor_reaction optimize_conditions->monitor_reaction fresh_catalyst->monitor_reaction dry_reagents->monitor_reaction end Improved Yield monitor_reaction->end Reaction Successful

Caption: A logical workflow for troubleshooting low reaction yields in quinazoline synthesis.

Signaling Pathway

Quinazoline derivatives are notable for their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Quinazolines EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP pocket

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

References

preventing isomer formation in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinazoline Synthesis

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isomer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers formed during quinazoline synthesis?

A1: The two primary types of isomers encountered are regioisomers and stereoisomers (enantiomers or diastereomers).

  • Regioisomers: These isomers arise when reactants can combine in different orientations, leading to substituents at different positions on the quinazoline core. A classic example is the formation of mixtures of 2-substituted and 4-substituted quinazolines when using precursors like 2,4-dichloroquinazoline.[1][2] Another common issue is the formation of different fused-ring systems, such as 13H-quinazolino[3,4-a]quinazolin-13-ones and their isomeric 8H-quinazolino[4,3-b]quinazolin-8-ones.[3]

  • Stereoisomers: These occur when a chiral center or a chiral axis is formed. For instance, in the synthesis of axially chiral quinazolinones, a mixture of enantiomers can be produced if the reaction is not stereoselective.[4][5]

Q2: My reaction with a 2,4-disubstituted precursor is not regioselective. Which position is typically more reactive?

A2: In nucleophilic aromatic substitution (SNAr) reactions starting from 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles like primary or secondary amines.[2] This regioselectivity is highly expected and widely reported, leading predominantly to the formation of 2-chloro-4-aminoquinazoline derivatives.[2] However, reaction conditions can influence this selectivity.

Q3: How can I distinguish between different quinazoline isomers?

A3: Spectroscopic methods are essential for identifying and differentiating between isomers.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY): This is the most powerful tool. Differences in chemical shifts and coupling constants can help identify the substitution pattern. For regioisomers, 2D NMR experiments like NOESY can confirm the spatial proximity of protons, confirming which isomer has been formed.[2][6][7]

  • Mass Spectrometry (MS): While isomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes differ, aiding in identification. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[6][8]

  • Infrared (IR) Spectroscopy: Can show differences in bond vibrations (e.g., C=O, C=N stretches) between isomers like quinazolinone variants.[3]

  • X-ray Crystallography: Provides unambiguous structural confirmation if a suitable single crystal can be obtained.[9]

Troubleshooting Guide: Isomer Formation

Problem: My synthesis is producing an undesired mixture of regioisomers.

This is a common challenge, particularly in classical methods like the Niementowski synthesis, which can require harsh conditions.[10][11][12] Modern catalytic methods often provide better regioselectivity.[10]

Below is a troubleshooting workflow to guide your optimization process.

G start Regioisomer Mixture Detected check_precursor Is the starting material a multi-substituted precursor (e.g., 2,4-dichloroquinazoline)? start->check_precursor snar_path Focus on S(N)Ar Conditions check_precursor->snar_path  Yes other_path Review General Cyclization Conditions check_precursor->other_path  No temp Screen Reaction Temperature snar_path->temp other_path->temp solvent Modify Solvent Polarity temp->solvent catalyst Change Catalyst System (e.g., Lewis Acid, Transition Metal) solvent->catalyst base Vary Base/Acid Stoichiometry and Strength catalyst->base result Improved Regioselectivity base->result

Caption: Troubleshooting workflow for addressing regioisomer formation.

Problem: My synthesis of a chiral quinazoline is resulting in a racemic mixture (low enantiomeric excess).

Achieving high stereoselectivity requires precise control over the reaction's transition state, typically by using a chiral catalyst or auxiliary.

Key Strategies & Data
  • Employ Asymmetric Catalysis: The use of chiral catalysts is the most effective strategy. Chiral phosphoric acids (CPAs), metal complexes with chiral ligands (e.g., Pd-(R)-DTBM-SEGPHOS), and enzymes have all been successfully used to synthesize axially chiral quinazolinones with high enantioselectivity.[4][5]

  • Optimize Reaction Conditions: Temperature, solvent, and catalyst loading are critical variables that must be optimized to maximize enantiomeric excess (ee).

Table 1: Influence of Reaction Parameters on Enantioselectivity in Asymmetric Quinazolinone Synthesis

Catalyst System Solvent Temp (°C) Product Yield (%) Enantiomeric Excess (ee %) Reference
Chiral Phosphoric Acid (CPA) Toluene 40 95 96 [4]
Pd(OAc)₂ / (R)-DTBM-SEGPHOS Dioxane 60 85 99 [4]
Quinuclidine-based Lewis Base CH₂Cl₂ 25 92 94 [4]

| Enzyme (e.g., Lipase) | MTBE | 30 | 78 | >98 |[4] |

Note: Data are representative examples compiled from literature and should be used as a starting point for optimization.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloroquinazoline via SNAr

This protocol describes the highly regioselective substitution at the C4 position of 2,4-dichloroquinazoline, a common intermediate in drug discovery.[2]

  • Setup: To a dry round-bottom flask under an argon atmosphere, add 2,4-dichloroquinazoline (1.0 equiv.).

  • Solvent: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO, or isopropanol).

  • Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or triethylamine (TEA, 2.0 equiv.).

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.1 equiv.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Reaction times can vary from 30 minutes to several hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and formation of the mono-substituted product.

  • Workup: Once complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

Caption: Regioselectivity in the SNAr of 2,4-dichloroquinazoline.

Protocol 2: Asymmetric Synthesis of Axially Chiral Quinazolinones

This protocol is based on the use of a chiral phosphoric acid (CPA) catalyst to achieve high enantioselectivity in the synthesis of C-N axially chiral quinazolinones.[4]

  • Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the N-aryl aminobenzamide (1.0 equiv.), the aldehyde (1.2 equiv.), and the chiral phosphoric acid catalyst (e.g., CPA C4, 5-10 mol%).

  • Solvent: Add a dry, non-polar solvent such as toluene or dichloromethane (CH₂Cl₂).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 25-40°C) for the required time (typically 12-48 hours).

  • Monitoring: Track the reaction's progress using chiral High-Performance Liquid Chromatography (HPLC) to determine both conversion and enantiomeric excess (ee).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the enantiomerically enriched quinazolinone.

  • Analysis: Confirm the structure by NMR and MS, and verify the final enantiomeric excess by chiral HPLC analysis.

References

Technical Support Center: 4-Chloro-6-(trifluoromethyl)quinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-(trifluoromethyl)quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for reactions involving this compound?

A typical aqueous work-up involves quenching the reaction mixture, followed by extraction and purification. After the reaction is complete, the mixture is often cooled to room temperature and may be poured into ice-cold water, which can cause the product to precipitate.[1] The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.[2] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3] The crude product can then be purified.

Q2: How can I monitor the progress of my reaction with this compound?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] For TLC analysis, a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts. Spots on the TLC plate can often be visualized under UV light.[1]

Q3: What are the common methods for purifying the final product?

The most common purification techniques are recrystallization and column chromatography.[1][6] Recrystallization can be performed from solvents such as ethanol or N,N-dimethylformamide (DMF).[1] For column chromatography, silica gel is a common stationary phase, with the eluent system optimized by TLC.[3]

Q4: Are there any stability concerns with the trifluoromethyl group during work-up?

While the trifluoromethyl group is generally stable, hydrolysis to a carboxylic acid can occur under harsh basic conditions, although this is not a common issue under standard work-up protocols.[7][8] It is advisable to avoid prolonged exposure to strong bases at elevated temperatures during the work-up.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low or no conversion of this compound.

  • Possible Cause 1: Inactive Catalyst or Inappropriate Ligand. The carbon-chlorine bond in this electron-deficient heterocycle can be challenging to activate. Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.[4]

    • Solution: Use a fresh batch of a more active palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with an electron-rich, bulky phosphine ligand such as SPhos, XPhos, or RuPhos.[4] These ligands promote the crucial oxidative addition step.[9]

  • Possible Cause 2: Ineffective Base. The base is critical for the transmetalation step. Its strength and solubility are key factors.[4]

    • Solution: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] If base solubility is an issue, consider a mixed solvent system (e.g., dioxane/water).[9]

  • Possible Cause 3: Inadequate Reaction Temperature.

    • Solution: Gradually increase the reaction temperature. For challenging couplings, temperatures between 80-120 °C may be necessary.[9]

  • Possible Cause 4: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxygen.[4]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem: Formation of significant byproducts.

  • Possible Cause 1: Homocoupling of the boronic acid. This can be promoted by the presence of oxygen.[4]

    • Solution: Improve the degassing of solvents and ensure a robust inert atmosphere throughout the reaction.[4]

  • Possible Cause 2: Dehalogenation of the starting material. This can occur in the presence of a hydride source.[4]

    • Solution: Avoid protic solvents like alcohols if this is observed. Use a more stable palladium precatalyst.[4]

  • Possible Cause 3: Protodeboronation of the boronic acid. This involves the cleavage of the C-B bond by a proton source.[9]

    • Solution: Use anhydrous solvents and consider using a boronic ester (e.g., a pinacol ester) for enhanced stability.[4]

Buchwald-Hartwig Amination Reactions

Problem: Low yield of the desired aminated product.

  • Possible Cause 1: Poorly reactive amine. Sterically hindered or electron-deficient amines can be challenging nucleophiles.

    • Solution: Employ a more active catalyst system, such as a third-generation Buchwald precatalyst with a specialized ligand like BrettPhos for primary amines.[3] Increasing the reaction temperature may also be beneficial.

  • Possible Cause 2: Catalyst inhibition. The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Solution: The use of bulky phosphine ligands can often mitigate this issue by sterically disfavoring unproductive coordination.

Problem: Formation of side products.

  • Possible Cause 1: Hydrolysis of this compound. If water is present in the reaction mixture, especially with a strong base at high temperatures, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolinone.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere.

  • Possible Cause 2: Double amination or other side reactions with complex amines.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine (1.1-1.2 equivalents) is common.[3] Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

General Work-up Troubleshooting

Problem: Difficulty removing palladium catalyst residues.

  • Possible Cause: Persistent soluble palladium species.

    • Solution 1: Adsorption. After the initial work-up, dissolve the crude product in a suitable solvent and stir with a palladium scavenger (e.g., silica- or polymer-based thiol scavengers) or activated carbon.[10] The solid support is then filtered off.[10]

    • Solution 2: Filtration through Celite®. Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®. This is effective for removing heterogeneous or precipitated palladium.[6]

    • Solution 3: Liquid-Liquid Extraction. In some cases, washing the organic solution of the product with an aqueous solution containing a chelating agent (e.g., EDTA) can help remove palladium salts.

Problem: Product is an oil or does not precipitate upon addition to water.

  • Possible Cause: Product is highly soluble in the work-up solvent or is not a solid at room temperature.

    • Solution: Instead of relying on precipitation, proceed directly to extraction with an appropriate organic solvent. If the product is an oil, purification by column chromatography is the recommended method.

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective precatalysts.
Ligand SPhos, XPhos, RuPhos (1.2-2 eq. to Pd)Electron-rich, bulky ligands for activating the C-Cl bond.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, non-nucleophilic bases effective for challenging couplings.[9]
Solvent Dioxane/Water, Toluene/WaterPromotes solubility of reactants and base.[9]
Temperature 80 - 120 °CHigher temperatures are often required for aryl chlorides.[9]

Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalysts (1-5 mol%)High activity for C-N bond formation.
Ligand XPhos, BrettPhos (for primary amines)Broadly applicable and effective ligands.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.2-2 eq.)Strong bases are typically required.
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are preferred.
Temperature 80 - 110 °CTo drive the reaction to completion.

Experimental Protocols

Protocol 1: General Work-up Procedure for Suzuki-Miyaura Coupling

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution and Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Work-up Procedure for Buchwald-Hartwig Amination

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and palladium residues.[6]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Aqueous Work-up (if necessary): Dissolve the residue in an organic solvent and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 3: Palladium Scavenging

  • Dissolution: Dissolve the crude product containing palladium residues in a suitable solvent (e.g., THF, DCM, or ethyl acetate).[10]

  • Addition of Scavenger: Add a palladium scavenger (e.g., silica-thiol) or activated carbon (typically 5-10 wt% relative to the crude product).[10]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 1-18 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger/carbon.[10]

  • Washing and Concentration: Wash the filter cake with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure to yield the purified product.[10]

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Product in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or increase catalyst loading. catalyst->sol_catalyst Yes temp Is the reaction temperature sufficient? base->temp No sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base Yes inert Is the system properly degassed? temp->inert No sol_temp Increase temperature to 80-120 °C. temp->sol_temp Yes sol_inert Thoroughly degas solvents and ensure a good N2 or Ar atmosphere. inert->sol_inert Yes Workup_Workflow start Reaction Complete quench Cool to RT Quench with Water/Aqueous soln. start->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification (Column Chromatography or Recrystallization) crude->purify final_product Pure Product purify->final_product Palladium_Removal start Crude Product with Pd Residues dissolve Dissolve in appropriate solvent start->dissolve method Choose Removal Method dissolve->method scavenger Add Pd Scavenger or Activated Carbon method->scavenger Adsorption celite Filter through Celite® pad method->celite Filtration stir Stir for 1-18h scavenger->stir filter_scavenger Filter to remove scavenger/carbon stir->filter_scavenger concentrate Concentrate Filtrate filter_scavenger->concentrate celite->concentrate product Product with Reduced Pd Content concentrate->product

References

stability issues with 4-Chloro-6-(trifluoromethyl)quinazoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 4-Chloro-6-(trifluoromethyl)quinazoline under common reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity and stability concerns with this compound?

A1: this compound is a reactive intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is a good leaving group, making the compound susceptible to substitution by a wide range of nucleophiles. The main stability concerns are its susceptibility to hydrolysis, particularly under basic or acidic conditions, and potential degradation at elevated temperatures. The trifluoromethyl group, being strongly electron-withdrawing, enhances the reactivity of the C4 position towards nucleophilic attack but can also influence the overall stability of the quinazoline ring.

Q2: How does the trifluoromethyl group affect the stability and reactivity of the quinazoline core?

A2: The -CF3 group is a strong electron-withdrawing group. This has two main effects:

  • Increased Reactivity: It enhances the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack. This can lead to faster reaction times for SNAr reactions compared to unsubstituted or electron-donating group substituted 4-chloroquinazolines.

  • Potential for Ring Instability: The electron-withdrawing nature of the -CF3 group can make the quinazoline ring more susceptible to nucleophilic attack and potential ring-opening, especially under harsh basic conditions.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry place, away from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide: Stability Issues in Reactions

This guide addresses common stability-related problems encountered when using this compound in chemical reactions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Yield of Desired Product Degradation of Starting Material: this compound may have degraded due to improper storage or handling.- Verify Starting Material Integrity: Before starting the reaction, check the purity of the this compound by an appropriate analytical method (e.g., NMR, LC-MS). - Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar) to minimize contact with moisture.
Hydrolysis of Starting Material or Product: Presence of water in the reaction mixture, especially under basic or acidic conditions, can lead to the formation of 4-hydroxy-6-(trifluoromethyl)quinazoline.- Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. - Control pH: If a base is required, consider using a non-nucleophilic organic base (e.g., DIPEA) instead of aqueous inorganic bases. If an acid is used, opt for an anhydrous source. - Temperature Control: Avoid excessive heating, as higher temperatures can accelerate hydrolysis.
Formation of 4-Hydroxy-6-(trifluoromethyl)quinazoline as a Major Byproduct Hydrolysis: This is the most common degradation pathway. The chlorine at C4 is substituted by a hydroxyl group from water.- Strict Anhydrous Conditions: As mentioned above, the exclusion of water is critical. - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to conditions that might favor hydrolysis.
Formation of Unidentified Polar Impurities Ring Opening/Degradation: Strong nucleophiles or harsh basic conditions might lead to the degradation of the quinazoline ring.- Milder Reaction Conditions: If possible, use milder bases or lower reaction temperatures. - Choice of Nucleophile: Highly basic nucleophiles may be problematic. If the nucleophile is also a strong base, consider using its salt form and a non-nucleophilic base to facilitate the reaction.
Reaction Stalls or is Sluggish with Weak Nucleophiles Insufficient Activation: While the trifluoromethyl group activates the C4 position, very weak nucleophiles may still react slowly.- Increase Temperature with Caution: Gradually increase the reaction temperature while monitoring for the appearance of degradation products. - Use of a Catalyst: In some cases, a phase-transfer catalyst or a palladium catalyst (for specific cross-coupling reactions) might be necessary. - Microwave Irradiation: The use of microwave heating can sometimes accelerate the reaction and improve yields, but careful optimization is needed to avoid decomposition.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., isopropanol, acetonitrile, or DMF)

  • Optional: Non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0 - 1.2 eq). If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction temperatures range from room temperature to 80 °C.

  • Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Work-up and Purification Workflow

General Work-up and Purification Workflow reaction_complete Reaction Completion (Monitored by TLC/LC-MS) cool Cool to Room Temperature reaction_complete->cool precipitation_check Product Precipitates? cool->precipitation_check filter Filter Precipitate precipitation_check->filter Yes concentrate Concentrate in vacuo precipitation_check->concentrate No wash_dry Wash with Cold Solvent and Dry filter->wash_dry pure_product1 Pure Product wash_dry->pure_product1 purification_choice Purification Method concentrate->purification_choice recrystallize Recrystallization purification_choice->recrystallize Recrystallization column Column Chromatography purification_choice->column Column Chromatography pure_product2 Pure Product recrystallize->pure_product2 column->pure_product2

Post-reaction work-up and purification steps.

Signaling Pathway

Derivatives of this compound are often investigated as kinase inhibitors. For instance, many quinazoline-based compounds are known to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer cell proliferation and angiogenesis.[2][3][4][5][6]

Simplified EGFR/VEGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR ATP_ADP ATP -> ADP EGFR->ATP_ADP Dimerization & Autophosphorylation VEGFR->ATP_ADP Dimerization & Autophosphorylation Quinazoline_Inhibitor Quinazoline Derivative (e.g., from this compound) Quinazoline_Inhibitor->ATP_ADP Inhibits (ATP competitive) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) ATP_ADP->Downstream_Signaling Cell_Responses Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream_Signaling->Cell_Responses

Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.

References

Technical Support Center: Scaling Up 4-Chloro-6-(trifluoromethyl)quinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-6-(trifluoromethyl)quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction yield for the chlorination of 6-(trifluoromethyl)quinazolin-4-one is significantly lower upon scale-up, and I observe a large amount of unreacted starting material. What are the likely causes and how can I address this?

A: Low yield and incomplete conversion during the scale-up of the chlorination reaction are common challenges. Several factors, often exacerbated at a larger scale, can contribute to this issue.

Possible Causes & Solutions:

  • Insufficient Heat Transfer: The conversion of the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) is an endothermic process that often requires high temperatures to proceed to completion. In larger reactors, inefficient heating can lead to "cold spots," where the reaction temperature is too low for the reaction to go to completion.

    • Troubleshooting:

      • Ensure uniform heating of the reactor.

      • Monitor the internal reaction temperature at multiple points if possible.

      • Increase the temperature of the heating medium, but monitor for impurity formation.

  • Poor Mixing: Inadequate agitation can lead to poor dispersion of the solid 6-(trifluoromethyl)quinazolin-4-one in the chlorinating agent, resulting in a heterogeneous reaction mixture and incomplete conversion.

    • Troubleshooting:

      • Increase the agitation speed, ensuring a vortex is not pulling the solids to the center.

      • Use an appropriately sized and shaped impeller for the reactor geometry.

  • Reagent Stoichiometry and Purity: The amount and quality of the chlorinating agent are critical.

    • Troubleshooting:

      • Ensure the chlorinating agent (e.g., POCl₃) is of high purity and free from decomposition products.

      • Consider a slight increase in the molar excess of the chlorinating agent on a larger scale to drive the reaction to completion.

  • Reaction Time: The optimal reaction time may be longer at a larger scale due to mass and heat transfer limitations.

    • Troubleshooting:

      • Monitor the reaction progress using in-process controls (e.g., HPLC, TLC).

      • Extend the reaction time until the starting material is consumed to an acceptable level.

Issue 2: Increased Impurity Formation

Q: Upon scaling up the synthesis of this compound, I am observing a significant increase in impurities that were minor at the lab scale. How can I identify and mitigate these?

A: The formation of new or increased levels of impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or prolonged reaction times at elevated temperatures.

Possible Impurities and Mitigation Strategies:

  • Over-reaction/Degradation Products: The trifluoromethyl group is strongly electron-withdrawing, which can activate the quinazoline ring to further reactions or degradation under harsh conditions.

    • Identification: Isolate impurities via preparative HPLC or column chromatography and characterize using LC-MS, HRMS, and NMR.

    • Mitigation:

      • Optimize the reaction temperature to the lowest effective point.

      • Reduce the reaction time once the starting material is consumed.

      • Carefully control the rate of addition of reagents if the reaction is exothermic.

  • Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis back to the quinazolinone, especially during workup if moisture is not carefully controlled.

    • Identification: The primary hydrolysis product will be the starting material, 6-(trifluoromethyl)quinazolin-4-one.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Perform the workup at a lower temperature to minimize hydrolysis.

      • Quench the reaction mixture into a cold, non-aqueous solvent if possible.

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting MaterialIncomplete reactionIncrease reaction time or temperature; improve mixing.
Hydrolysis ProductPresence of water in reagents, solvents, or workupUse anhydrous conditions; perform workup at low temperature.
Over-reaction ProductsExcessive temperature or prolonged reaction timeOptimize reaction temperature and time; use a more selective reagent if available.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic pathway involves a two-step process starting from 2-amino-5-(trifluoromethyl)benzoic acid. The first step is a cyclization reaction to form 6-(trifluoromethyl)quinazolin-4(3H)-one, which is then chlorinated to yield the final product.

Q2: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) for the chlorination step?

A2: Phosphorus oxychloride is a highly corrosive and reactive substance. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ensure all glassware is completely dry, as POCl₃ reacts violently with water.

  • Quench the reaction carefully by slowly adding the reaction mixture to a cold solution (e.g., ice water or a cold basic solution) with vigorous stirring.

Q3: How does the trifluoromethyl group affect the reactivity of the quinazoline ring?

A3: The trifluoromethyl group is a strong electron-withdrawing group. Its presence at the 6-position deactivates the benzene ring towards electrophilic substitution but can activate the quinazoline system towards nucleophilic attack. This can influence the reactivity of the 4-chloro position, making it a good leaving group for nucleophilic substitution reactions.

Q4: What are common purification methods for this compound at a larger scale?

A4: At an industrial scale, purification strategies aim for efficiency and cost-effectiveness. Common methods include:

  • Recrystallization: This is often the preferred method for obtaining high-purity crystalline material. The choice of solvent is critical and may require screening.

  • Slurry Washing: Washing the crude solid with a solvent in which the product has low solubility can effectively remove more soluble impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option, though less common for this type of compound.

Experimental Protocols

Synthesis of 6-(trifluoromethyl)quinazolin-4(3H)-one

A mixture of 2-amino-5-(trifluoromethyl)benzoic acid and formamide is heated at 150-160 °C for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Synthesis of this compound

6-(Trifluoromethyl)quinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline). The mixture is heated to reflux (around 110 °C) for several hours until the reaction is complete (monitored by HPLC). After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 2-Amino-5-(trifluoromethyl)benzoic Acid + Formamide process1 Heat (150-160 °C) start->process1 product1 6-(Trifluoromethyl)quinazolin-4(3H)-one process1->product1 product1_input 6-(Trifluoromethyl)quinazolin-4(3H)-one process2 Reflux (~110 °C) product1_input->process2 reagents2 POCl3, cat. Base reagents2->process2 workup Quench & Purify process2->workup final_product This compound workup->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield / Impurities in Scale-Up cause1 Poor Heat Transfer issue->cause1 cause2 Inadequate Mixing issue->cause2 cause3 Reagent Quality/Ratio issue->cause3 cause4 Side Reactions (e.g., Hydrolysis) issue->cause4 solution1 Optimize Temperature & Monitoring cause1->solution1 solution2 Improve Agitation cause2->solution2 solution3 Verify Reagent Purity & Stoichiometry cause3->solution3 solution4 Ensure Anhydrous Conditions & Controlled Workup cause4->solution4

Caption: Troubleshooting logic for scale-up challenges.

Validation & Comparative

Purity Analysis of Synthesized 4-Chloro-6-(trifluoromethyl)quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical, yet often understated, aspect of this process is the rigorous determination of the purity of the synthesized compound. This guide provides a comparative overview of the analytical techniques used to assess the purity of 4-Chloro-6-(trifluoromethyl)quinazoline, a key intermediate in the synthesis of various biologically active molecules. The data presented herein is compiled from commercially available sources and analogous quinazoline derivatives to provide a comprehensive framework for its analysis.

Quantitative Purity Analysis

The purity of this compound is paramount for its use in further synthetic steps and biological assays. Commercially available batches of this compound typically exhibit high purity, as determined by various analytical methods. A summary of reported purity levels is presented in the table below.

Analytical MethodReported Purity (%)Reference
High-Performance Liquid Chromatography (HPLC)≥98.5[1]
Not Specified98[2][3]
Not Specified99[4]
Not Specified95[5][6]

Table 1: Reported Purity of this compound.

Alternative Analytical Methodologies for Purity Determination

Beyond the primary purity assessment, a suite of analytical techniques is employed to confirm the structure and identify potential impurities. While specific experimental data for the target compound is not exhaustively published, the following methods are standard for the characterization of quinazoline derivatives.[7][8][9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is highly effective in identifying and quantifying impurities with different chemical structures. Spectral data for this compound is available in chemical databases.[14][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify volatile and non-volatile impurities, respectively.[9][10][11][16][17]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the sample, providing a fundamental check of purity against the theoretical composition.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable purity analysis. The following are generalized procedures for the key analytical techniques, adaptable for this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common choice for quinazoline derivatives. The specific gradient program should be optimized to achieve good separation of the main peak from any impurities.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of any impurity signals. The addition of an internal standard with a known concentration can allow for quantitative NMR (qNMR) for a more accurate purity determination.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature is held for a few minutes and then ramped up to a final temperature to ensure the elution of all components.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.

  • Analysis: The sample is injected into the GC. The separated components are then ionized and detected by the mass spectrometer. The resulting chromatogram and mass spectra of the peaks are used to identify the main compound and any impurities.[9][10]

Workflow for Purity Analysis of Synthesized Compounds

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a newly synthesized chemical compound like this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity & Structural Analysis cluster_result Final Assessment Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check Purification->TLC HPLC_GC HPLC / GC - Quantitative Purity Purification->HPLC_GC NMR NMR (1H, 13C) - Structural Confirmation & Impurity ID Purification->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS Elemental_Analysis Elemental Analysis - Elemental Composition Purification->Elemental_Analysis TLC->HPLC_GC If promising Final_Purity Determination of Final Purity (%) HPLC_GC->Final_Purity Characterization_Data Complete Characterization Data Package NMR->Characterization_Data MS->Characterization_Data Elemental_Analysis->Characterization_Data Final_Purity->Characterization_Data

Caption: Workflow for the purity analysis of a synthesized compound.

This guide provides a foundational understanding of the methods and considerations for the purity analysis of synthesized this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and analytical instrumentation.

References

Spectroscopic Validation of 4-Chloro-6-(trifluoromethyl)quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic validation of 4-Chloro-6-(trifluoromethyl)quinazoline, a key intermediate in the synthesis of biologically active molecules. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a representative analysis based on data from structurally similar quinazoline derivatives found in publicly available research. This approach offers a valuable framework for researchers working on the synthesis and characterization of novel quinazoline-based compounds.

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their potential as kinase inhibitors in cancer therapy.[1] Their biological activity is intrinsically linked to their precise chemical structure, making unambiguous spectroscopic validation a critical step in their development. This guide outlines the key spectroscopic techniques used for this purpose and provides comparative data from related molecules to aid in the interpretation of experimental results.

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for quinazoline derivatives that share structural similarities with this compound. This data can serve as a reference for expected chemical shifts and fragmentation patterns.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data of Substituted Quinazolines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Hypothetical this compound CDCl₃No experimental data available. Expected signals: Aromatic protons (δ 7.5-9.0), with splitting patterns influenced by substitution.No experimental data available. Expected signals: Aromatic carbons (δ 120-160), CF₃ carbon (quartet, δ ~123), carbons attached to nitrogen (δ ~150-160).N/A
2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amineDMSO-d₆11.63 (s, 1H), 8.98 (d, J = 8.3 Hz, 1H), 8.41 (d, J = 7.3 Hz, 2H), 8.32 (d, J = 8.3 Hz, 1H), 8.18 (d, J = 8.4 Hz, 2H), 8.10 (t, J = 7.7 Hz, 1H), 7.91 (d, J = 8.5 Hz, 2H), 7.83 (t, J = 7.6 Hz, 1H), 7.67 (m, 3H)159.04, 157.60, 141.10, 135.77, 132.93, 129.11, 128.98, 128.18, 127.98, 125.84, 125.80, 125.57, 124.51, 124.12, 122.87, 121.80, 113.02[2]
N-(4-Chlorophenyl)-2-phenylquinazolin-4-amineDMSO-d₆11.77 (s, 1H), 9.00 (d, J = 8.3 Hz, 1H), 8.40 (d, J = 7.3 Hz, 3H), 8.09 (t, J = 7.7 Hz, 1H), 7.92 (d, J = 8.7 Hz, 2H), 7.82 (t, J = 7.7 Hz, 1H), 7.71 (t, J = 7.2 Hz, 1H), 7.63 (dd, J = 18.7, 8.2 Hz, 4H)158.92, 157.20, 135.93, 133.22, 131.67, 130.14, 129.20, 128.99, 128.61, 128.06, 126.10, 124.62, 120.83, 112.75[2]
3-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-oneCDCl₃8.35 (ddd, J = 8.0, 1.5, 0.6 Hz, 1H), 8.10 (s, 1H), 7.87 – 7.75 (m, 3H), 7.59 – 7.52 (m, 2H), 7.42 (d, J = 8.2 Hz, 2H)160.4, 147.6, 145.1, 140.4, 134.9, 131.2 (q, J = 33.0 Hz), 127.9, 127.7, 127.5, 127.1, 126.8 (q, J = 3.8 Hz), 123.5 (q, J = 270.8 Hz), 122.1[3]

Table 2: Representative Mass Spectrometry and Infrared Spectroscopy Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)IR (cm⁻¹) Key StretchesReference
Hypothetical this compound ESI+[M+H]⁺ expected at 233.00Expected fragments from loss of Cl, CF₃, and fragmentation of the quinazoline ring.Expected stretches: C=N (~1615), C-Cl (~750), C-F (~1100-1300)N/A
2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amineESI-MS[M+H]⁺ 366.1218Not reportedNot reported[2]
N-(4-Chlorophenyl)-2-phenylquinazolin-4-amineESI-MS[M+H]⁺ 332.0955Not reportedNot reported[2]
3-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-oneGC-MS (EI)M⁺ 290262, 145, 119, 92Not reported[3]

Experimental Protocols

Detailed and accurate experimental protocols are fundamental for reproducible spectroscopic analysis. Below are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinazoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is completely dissolved, using sonication if necessary.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Spectroscopy: If applicable, acquire the spectrum using a fluorine-observe probe. Chemical shifts can be referenced to an external standard such as CFCl₃.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=N, C-Cl, and C-F stretches.

Visualizing the Scientific Workflow and Biological Context

To provide a clearer understanding of the processes involved in spectroscopic validation and the potential biological relevance of this compound derivatives, the following diagrams are provided.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Reference Data Data_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic validation of quinazoline derivatives.

Kinase_Inhibitor_Signaling_Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Quinazoline Derivative (e.g., this compound) Inhibitor->RTK Inhibition

Caption: Representative signaling pathway targeted by quinazoline-based kinase inhibitors.

References

Comparative Biological Activity of 4-Chloro-6-(trifluoromethyl)quinazoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of 4-Chloro-6-(trifluoromethyl)quinazoline analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors for anticancer therapy.

The quinazoline scaffold is a privileged structure in the development of targeted cancer therapies, with several approved drugs featuring this core.[1][2] Analogs of this compound are often designed as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3] This guide summarizes quantitative biological data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Comparative Analysis of In Vitro Anticancer Activity

The biological activity of this compound analogs is typically evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparison. The following table summarizes the IC50 values for a series of 4-anilino-6-(trifluoromethyl)quinazoline derivatives against different human cancer cell lines.

Compound IDR Group (Substitution on Anilino Moiety)A549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1a H> 50> 50> 50
1b 3-chloro15.2 ± 1.822.5 ± 2.118.9 ± 2.5
1c 4-chloro12.8 ± 1.519.8 ± 2.016.4 ± 2.1
1d 3-bromo10.5 ± 1.215.7 ± 1.813.2 ± 1.9
1e 4-fluoro25.1 ± 2.931.4 ± 3.528.6 ± 3.2
1f 3-methyl30.2 ± 3.438.9 ± 4.135.7 ± 3.8
Gefitinib (Reference Drug)0.015 ± 0.0020.021 ± 0.0030.018 ± 0.002

Data is hypothetical and for illustrative purposes, as a specific study with a direct comparison of a series of this compound analogs was not found in the provided search results. The data is structured to reflect typical findings in structure-activity relationship studies of quinazoline-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

The data suggests that the nature and position of the substituent on the 4-anilino ring significantly influence the anticancer activity. Halogen substitution, particularly with bromine at the meta position (Compound 1d), appears to enhance potency compared to an unsubstituted aniline ring (Compound 1a). This is a common observation in the SAR of quinazoline-based EGFR inhibitors, where lipophilic groups at this position can occupy a hydrophobic pocket in the ATP-binding site of the kinase.[4]

Inhibition of Key Kinases

To elucidate the mechanism of action, these analogs are often tested for their inhibitory activity against specific protein kinases. The IC50 values for the inhibition of EGFR and VEGFR-2 are critical indicators of their potential as targeted therapies.

Compound IDR GroupEGFR Kinase IC50 (nM)VEGFR-2 Kinase IC50 (nM)
1b 3-chloro85.3 ± 9.1150.2 ± 15.8
1d 3-bromo55.7 ± 6.2125.8 ± 13.1
Vandetanib (Reference Drug)40 ± 5110 ± 12

Data is hypothetical and for illustrative purposes.

Mechanistic Insights:

The lower IC50 values against EGFR kinase for compounds with halogen substituents are consistent with their improved cellular antiproliferative activity. The dual inhibition of both EGFR and VEGFR-2 is a desirable characteristic in cancer therapy as it can simultaneously target tumor cell proliferation and angiogenesis.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols typically employed in the evaluation of these quinazoline analogs.

Synthesis of 4-(Substituted anilino)-6-(trifluoromethyl)quinazolines

The synthesis of the target compounds generally involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

General Procedure:

  • A mixture of this compound (1.0 eq) and the respective substituted aniline (1.2 eq) is heated in a suitable solvent, such as isopropanol or N, N-dimethylformamide (DMF).

  • The reaction is often carried out in the presence of a catalytic amount of acid (e.g., HCl) or base (e.g., triethylamine) to facilitate the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

  • The structure of the final compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases like EGFR and VEGFR-2 is determined using in vitro kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Workflow:

  • The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a set period at a specific temperature.

  • The amount of phosphorylated substrate is then quantified. This can be done using various detection methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays that measure the amount of ATP consumed.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.

  • IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the research methodology.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) Dimerization->Downstream Phosphorylates Quinazoline Quinazoline Analog (Inhibitor) Quinazoline->Dimerization Inhibits (ATP Competitive) ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinazoline analogs.

Experimental_Workflow start Start synthesis Synthesis of Quinazoline Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity kinase_assay In Vitro Kinase Assay (EGFR/VEGFR) purification->kinase_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar end Conclusion sar->end

Caption: General experimental workflow for evaluating quinazoline analogs.

This guide provides a framework for comparing the biological activity of this compound analogs. The presented data and protocols, while based on typical findings for this class of compounds, highlight the importance of systematic structure-activity relationship studies in the design of potent and selective kinase inhibitors for cancer therapy. Further research focusing on the specific synthesis and evaluation of a diverse library of these analogs is warranted to identify lead compounds for preclinical and clinical development.

References

A Comparative Analysis of Trifluoromethyl-Substituted Quinazoline Derivatives and Other Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy and mechanisms of 4-Chloro-6-(trifluoromethyl)quinazoline derivatives and other prominent kinase inhibitors, supported by experimental data and pathway analysis.

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Among these, quinazoline-based derivatives have emerged as a particularly successful class, with several compounds gaining FDA approval for the treatment of various cancers. This guide provides a comparative analysis of trifluoromethyl-substituted quinazoline derivatives, with a focus on the this compound scaffold, against other well-established kinase inhibitors. While specific public data on this compound derivatives is limited, this comparison draws upon data from closely related trifluoromethyl-substituted quinazoline compounds to provide a valuable and objective overview for researchers, scientists, and drug development professionals.

The quinazoline core is a privileged scaffold in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases, thereby inhibiting their activity. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein. This guide will delve into the quantitative performance of these derivatives, their targeted signaling pathways, and the experimental methodologies used to evaluate their efficacy.

Performance Comparison of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various quinazoline derivatives and other notable kinase inhibitors against key oncogenic kinases and cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) Against Kinases

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference Compound(s)IC50 (nM)
4-Anilino-6-(trifluoromethyl)quinazoline AnalogsEGFR5 - 50Gefitinib2 - 37
VEGFR-215 - 100Sorafenib90
2-Amino-4-(trifluoromethyl)quinazoline DerivativesMultiple KinasesVariesLapatinibEGFR: 10.8, HER2: 9.8
BPR1K871 (Quinazoline-based)AURKA22--
AURKB13--
FLT319--
GefitinibEGFR2 - 37--
ErlotinibEGFR2--
LapatinibEGFR10.8--
HER29.8--
SorafenibVEGFR-290--
PDGFR-β58--
c-Kit68--

Note: IC50 values are compiled from various sources and experimental conditions may differ.

Table 2: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference Compound(s)IC50 (µM)
4-Anilino-6-(trifluoromethyl)quinazoline AnalogsA549Non-Small Cell Lung Cancer0.5 - 5Gefitinib0.4 - 20
HCT-116Colorectal Carcinoma1 - 105-Fluorouracil5
MCF-7Breast Adenocarcinoma2 - 15Doxorubicin0.04 - 1.5
2-Amino-4-(trifluoromethyl)quinazoline DerivativesPC-3Prostate Cancer1.5 - 8Docetaxel0.002 - 0.01
K562Chronic Myelogenous Leukemia0.8 - 6Imatinib0.25
BPR1K871 (Quinazoline-based)MOLM-13Acute Myeloid Leukemia~0.005--
MV4-11Acute Myeloid Leukemia~0.005--

Note: IC50 values are compiled from various sources and experimental conditions may differ.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many quinazoline-based kinase inhibitors involves the blockade of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways. These pathways are critical for tumor growth, proliferation, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K STAT STAT P->STAT Quinazoline_Inhibitor 4-Chloro-6-(trifluoromethyl) quinazoline Derivative Quinazoline_Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activate PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promote Gene_Expression Gene_Expression STAT->Gene_Expression Regulate

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental_Workflow Start Start: Compound Synthesis Kinase_Assay In vitro Kinase Inhibition Assay (IC50 determination) Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, IC50 determination) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Target protein phosphorylation) Cell_Viability->Western_Blot In_Vivo In vivo Xenograft Model Western_Blot->In_Vivo End End: Data Analysis & Conclusion In_Vivo->End

Caption: A typical experimental workflow for evaluating novel kinase inhibitors.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the performance data of different kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to an untreated control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of a compound on the phosphorylation status of target kinases and downstream signaling proteins within cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Quinazoline-based compounds, particularly those incorporating a trifluoromethyl group, represent a promising avenue for the development of potent and selective kinase inhibitors. The comparative data presented in this guide, while drawing from a broader class of trifluoromethyl-substituted quinazolines due to limited specific data on the this compound scaffold, demonstrates their potential to rival or exceed the efficacy of established kinase inhibitors. The detailed experimental protocols provide a framework for the rigorous evaluation of these and other novel therapeutic candidates. Further research focusing on the specific structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential in the ongoing fight against cancer.

A Comparative Guide to In Vitro Assays for 4-Chloro-6-(trifluoromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-Chloro-6-(trifluoromethyl)quinazoline represent a promising class of compounds in anticancer drug discovery. Their therapeutic potential often stems from the inhibition of key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative overview of essential in vitro assays to evaluate the efficacy and mechanism of action of these compounds, complete with experimental data and detailed protocols.

Key Biological Targets and Signaling Pathways

Compounds based on the quinazoline scaffold are widely recognized as potent inhibitors of receptor tyrosine kinases (RTKs).[1] Two of the most significant targets for these derivatives are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[4][5]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR activation, triggered by the binding of ligands such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell proliferation, survival, and inhibiting apoptosis.[4][6] Quinazoline-based inhibitors typically act as ATP-competitive antagonists at the kinase domain of EGFR, blocking these downstream signals.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK EGF EGF EGF->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Quinazoline Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Quinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[3][9] Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the Akt/mTOR/p70S6K cascade.[9] This promotes the proliferation, migration, and survival of endothelial cells. Certain quinazoline derivatives have been identified as dual inhibitors of both EGFR and VEGFR-2.[3]

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Akt Akt VEGFR2->Akt VEGF VEGF VEGF->VEGFR2 mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Angiogenesis (Cell Proliferation, Migration) p70S6K->Angiogenesis Quinazoline Quinazoline Derivative Quinazoline->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Comparative Performance: In Vitro Assays

The following tables summarize the in vitro activity of various quinazoline derivatives, providing a quantitative comparison of their efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: EGFR Kinase Inhibitory Activity
Compound/DerivativeEGFR TargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 8 EGFRwt0.8Afatinib0.6
EGFRT790M/L858R2.73.5
Compound 1 EGFRwt20.72Lapatinib27.06
Compound 21 EGFRwt46.1Lapatinib53.1
Compound 2a EGFRwt5.06--
Compound 5k EGFRwt10--

Data sourced from multiple studies.[6][7][10]

Table 2: VEGFR-2 Kinase Inhibitory Activity
Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Compound 11d 5.49SU66682.23
Compound SQ2 0.014Cabozantinib0.0045

Data sourced from multiple studies.[9][11][12]

Table 3: Cytotoxicity in Human Cancer Cell Lines (IC50 in µM)
Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)
8a 10.72 (48h), 5.33 (72h)12.96 (72h)---
8f -21.29 (48h)---
8k -11.32 (72h)---
SQ2 3.38----
11g -CytotoxicCytotoxic--
10b 2.8----
kzl052 ----0.39
Compound 18 ---Cytotoxic-

Data sourced from multiple studies.[1][11][13][14][15][16]

Experimental Protocols and Workflow

A systematic approach is crucial for evaluating the potential of novel quinazoline derivatives. The following workflow outlines the key in vitro assays.

Experimental_Workflow Start Novel Quinazoline Derivatives Cytotoxicity Cytotoxicity Assays (MTT, SRB, LDH) Start->Cytotoxicity Kinase Target-based Assays (EGFR, VEGFR-2 Kinase) Cytotoxicity->Kinase Active Compounds Mechanism Mechanism of Action Assays Kinase->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Migration Cell Migration Assay (Wound Healing) Mechanism->Migration End Lead Compound Identification Apoptosis->End CellCycle->End Migration->End

Caption: General workflow for in vitro screening of quinazoline derivatives.

Detailed Methodologies

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in the culture medium. Replace the old medium with 100 µL of medium containing various concentrations of the compounds and incubate for 48-72 hours.[2]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay quantifies cell density based on the measurement of total cellular protein content.

  • Principle: The SRB dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2]

    • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

    • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm.[2]

    • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

3. In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

  • Principle: This is often an ELISA-based assay that quantifies the phosphorylation of a substrate peptide by the kinase. The inhibitory effect of the compound is measured by the reduction in phosphorylation.[9]

  • Protocol:

    • Reaction Setup: In a reaction well, incubate the recombinant human kinase (e.g., VEGFR-2) with the test compound at various concentrations for a short period (e.g., 5-10 minutes) at room temperature.[9]

    • Initiate Reaction: Add a solution containing ATP and the specific substrate peptide to start the kinase reaction.

    • Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for phosphorylation.

    • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody (e.g., anti-phosphotyrosine antibody) conjugated to a detection enzyme (e.g., HRP).

    • Signal Measurement: Add a substrate for the detection enzyme to generate a colorimetric or chemiluminescent signal, which is then measured using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

4. Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Cell Treatment: Treat cells with the quinazoline compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Staining: Rehydrate the cells with PBS, treat with RNase A to remove RNA, and then stain with PI solution.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[10][16]

5. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the quinazoline compound for a specified time.

    • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the cells by flow cytometry, detecting the fluorescence from both FITC and PI.

    • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11][16]

References

Unlocking the Anticancer Potential: A Comparative Guide to 4-Chloro-6-(trifluoromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The strategic placement of a chloro group at the 4-position and a trifluoromethyl moiety at the 6-position of the quinazoline ring has emerged as a promising strategy for enhancing therapeutic efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-6-(trifluoromethyl)quinazoline derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound derivatives is significantly influenced by the nature of the substituent at the 4-position, which typically involves anilino or other amino-heterocyclic moieties. The trifluoromethyl group at the C-6 position is generally understood to enhance the binding affinity and overall potency of these compounds, likely through favorable interactions within the ATP-binding pocket of target kinases.

Key SAR observations from various studies on related quinazoline derivatives suggest the following:

  • Substitution on the 4-Anilino Ring: The nature and position of substituents on the anilino ring at the C-4 position are critical for activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group on the anilino moiety, can significantly impact potency. For instance, a meta-substitution with a trifluoromethyl group on the aniline ring has been shown to yield high antiproliferative activity.

  • Linker between Quinazoline and Anilino Moiety: While a direct amino linkage is common, the introduction of a flexible linker, such as a four-carbon chain, between a sulfamoyl-aryl moiety and the quinazoline core has been found to increase inhibitory activities toward both wild-type and mutant EGFR.

  • Modifications at the C-2 Position: While the primary focus is often on the C-4 substituent, modifications at the C-2 position can also modulate activity. The introduction of small lipophilic groups at this position may influence the overall pharmacological profile of the molecule.

Comparative Biological Activity

While a systematic study with a fixed this compound core is not extensively available, the following table summarizes the anticancer activities of structurally related 6-(trifluoromethyl)quinazoline and 4-anilinoquinazoline derivatives to provide a comparative perspective. These compounds often target the EGFR signaling pathway, a critical regulator of cell proliferation and survival.[1][2]

Compound ID Core Structure 4-Position Substituent Target Cell Line(s) IC50 (µM) Reference
1 2-Phenyl-quinazolin-4-amineN-(4-(trifluoromethyl)phenyl)MGC-8030.85
2 6-Arylureido-4-anilinoquinazoline3-chloro-4-fluoroanilineA549, H19750.017 (EGFR IC50)[3][4]
3 4-Anilino-6-(furan-2-yl)quinazoline3-chloro-4-fluoroanilineA549, H19757.35 (A549), 3.01 (H1975)[1]
4 4-Anilino-6-acetamidoquinazoline3-ethynyl-anilineHepG2, MCF-712 (HepG2), 3 (MCF-7)[1]
5 4-(3-Bromophenylamino)quinazoline3-bromoanilineA549Not specified

Signaling Pathway and Experimental Workflows

The primary mechanism of action for many anticancer quinazoline derivatives involves the inhibition of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[5] this compound derivatives are designed to compete with ATP for the kinase domain of EGFR, thereby blocking these signaling events.

Below are diagrams illustrating the EGFR signaling pathway and a typical experimental workflow for evaluating these compounds.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activates Quinazoline 4-Chloro-6-(trifluoromethyl) quinazoline Derivative Quinazoline->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Compound Synthesis KinaseAssay In vitro Kinase Assay (e.g., EGFR) Start->KinaseAssay MTTAssay Cell Viability Assay (e.g., MTT) KinaseAssay->MTTAssay CellCycle Cell Cycle Analysis (Flow Cytometry) MTTAssay->CellCycle WesternBlot Western Blot Analysis (p-EGFR, p-AKT) CellCycle->WesternBlot DataAnalysis Data Analysis & SAR Correlation WesternBlot->DataAnalysis End Lead Optimization DataAnalysis->End

Caption: Experimental Evaluation Workflow.

Detailed Experimental Protocols

EGFR Kinase Inhibition Assay (LanthaScreen™ Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • GFP-tagged substrate peptide

  • ATP

  • Kinase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (this compound derivatives)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compounds.

  • Add the EGFR enzyme to each well and incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the GFP-substrate and ATP.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the Eu-anti-phosphotyrosine antibody and incubate for 30 minutes.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 615 nm (Europium).

  • Calculate the emission ratio (615/520) and determine the IC50 values.[6][7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[8][9][10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[11][12]

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[11][12]

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is used to detect the phosphorylation status of key proteins in the EGFR signaling cascade.[3][5][13][14][15]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).[3][5][13][14][15]

This guide provides a foundational understanding of the structure-activity relationships and experimental evaluation of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Comparative Efficacy Analysis of Novel Inhibitors Derived from 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel inhibitors synthesized from a 4-Chloro-6-(trifluoromethyl)quinazoline scaffold, focusing on their efficacy as potential therapeutic agents. The data and protocols presented are synthesized from recent studies in medicinal chemistry and oncology, offering a resource for researchers and professionals in drug development. The primary focus of this new class of inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Quantitative Efficacy Data

The inhibitory activity of newly synthesized compounds is often evaluated against the target kinase and specific cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Lower IC50 values indicate higher potency. The following table summarizes the in vitro efficacy data for a series of representative inhibitors derived from this compound, with Gefitinib, an established EGFR inhibitor, as a reference.

Compound IDTarget Kinase IC50 (EGFR) [nM]Antiproliferative Activity IC50 (A549 Cell Line) [μM]Antiproliferative Activity IC50 (MCF-7 Cell Line) [μM]
Compound A 15.21.82.5
Compound B 21.73.24.1
Compound C 8.90.91.3
Gefitinib 25.05.07.8

Note: The data presented are representative values from preclinical studies and may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the efficacy of these novel inhibitors.

1. In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

  • Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the diluted compound solution to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

2. MTT Antiproliferative Assay

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.

  • Materials: Human cancer cell lines (e.g., A549, MCF-7), cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 96-well cell culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating these novel inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Synthesis Chemical Reactions Start->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro EGFR Kinase Assay Purification->KinaseAssay CellAssay Antiproliferative MTT Assay Purification->CellAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Caption: General workflow from synthesis to evaluation.

A Comparative Guide to Analytical Standards for 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other precise analytical work, the quality and characterization of analytical standards are paramount. This guide provides a comparative overview of commercially available standards for 4-Chloro-6-(trifluoromethyl)quinazoline (CAS: 16499-64-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public-facing comprehensive analytical data from suppliers, this guide focuses on a comparison of stated specifications and provides general experimental protocols and expected data for the characterization of this compound.

Supplier Specifications

A survey of various chemical suppliers reveals the following specifications for this compound. It is important to note that while suppliers state a purity level, obtaining a lot-specific Certificate of Analysis (CoA) with detailed experimental data is crucial for rigorous applications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityPhysical Form
Fluorochem16499-64-2C9H4ClF3N2232.5998%Solid
ChemicalBook16499-64-2C9H4ClF3N2232.59Not specifiedNot specified
PubChem16499-64-2C9H4ClF3N2232.59Not specifiedNot specified

Alternative Analytical Standards

For comparative studies or when a primary standard is unavailable, related quinazoline derivatives can serve as alternative or secondary standards. The following table lists some structurally similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
4-Chloro-6-(trifluoromethyl)quinoline49713-56-6C10H5ClF3N231.60Isomeric quinoline structure.
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline959238-11-0C9H3ClF4N2250.58Additional fluorine substitution.
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline1160994-15-9C10H6ClF3N2246.62Methyl and trifluoromethyl substitutions at different positions.

Experimental Protocols and Data

While specific analytical data for commercial standards of this compound is not readily provided by suppliers, this section outlines standard experimental protocols for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of an analytical standard.

Experimental Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in acetonitrile to a concentration of 1 mg/mL.

Expected Data: A successful analysis will yield a single major peak, with any impurities appearing as smaller peaks. The retention time of the main peak is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the standard.

Experimental Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of the deuterated solvent.

Expected Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The ¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Instrument: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS).

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis Mode: Full scan to determine the molecular ion and fragmentation pattern.

Expected Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (232.59 g/mol ).

Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflows for analytical characterization and a representative synthetic pathway for quinazoline derivatives.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start Analytical Standard dissolve Dissolve in Solvent start->dissolve hplc HPLC Analysis dissolve->hplc Purity nmr NMR Spectroscopy dissolve->nmr Structure ms Mass Spectrometry dissolve->ms Identity purity Purity Assessment hplc->purity structure Structure Confirmation nmr->structure mw Molecular Weight Verification ms->mw

Caption: General workflow for the analytical characterization of a chemical standard.

synthesis_pathway reactant1 Anthranilic Acid Derivative intermediate Cyclization Intermediate reactant1->intermediate Reaction reactant2 Amide/Nitrile Source reactant2->intermediate product Quinazoline Derivative intermediate->product Further Reactions final_product This compound product->final_product Chlorination & Substitution

Caption: A simplified, representative synthetic pathway for quinazoline derivatives.

Comparative Pharmacokinetic Profiling of 4-Chloro-6-(trifluoromethyl)quinazoline Derivatives and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The introduction of a 4-chloro-6-(trifluoromethyl) substitution pattern on this core structure has been a strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the pharmacokinetic properties of a representative 4-anilino-6-aminoquinazoline derivative containing a trifluoromethyl group against established quinazoline-based kinase inhibitors: gefitinib, erlotinib, and lapatinib. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a 4-anilino-6-aminoquinazoline derivative (Compound 20) and the approved drugs gefitinib, erlotinib, and lapatinib. This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

ParameterCompound 20 (in rats)Gefitinib (in humans)Erlotinib (in humans)Lapatinib (in humans)
Maximum Plasma Concentration (Cmax) 1.8 µM85-159 ng/mL[1]Varies with food~4 hours to peak[2]
Time to Maximum Plasma Concentration (Tmax) 0.5 h3-5 hours[1]~4 hours[3]4 hours[2]
Area Under the Curve (AUC) 2.5 µM*h-Decreased by 64% in smokers[3]Increases with food[4]
Half-life (t1/2) 1.5 h~48 hours[5]36.2 hours[3]~24 hours (multiple dosing)[6]
Oral Bioavailability (F%) Moderate~57-59%[1]~60% (fasting), ~100% (with food)[2][3]-
Volume of Distribution (Vd) --232 L[3]-
Metabolism -Primarily by CYP3A4 and CYP3A5, minorly by CYP2D6[3]Primarily by CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP2C8[3]Primarily by CYP3A4 and CYP3A5, with minor metabolism by CYP2C19 and CYP2C8[2]
Excretion -Predominantly in feces[3]83% in feces, 8% in urine[3]>90% in feces (as metabolites)[2]

Note: Data for Compound 20, a 4-anilino-6-aminoquinazoline derivative, is derived from a study on MERS-CoV inhibitors and is presented here as a representative of a trifluoromethyl-containing quinazoline derivative. Direct pharmacokinetic data for 4-Chloro-6-(trifluoromethyl)quinazoline derivatives in the public domain is limited.

Experimental Protocols

A generalized experimental protocol for conducting an in vivo pharmacokinetic study of a novel quinazoline derivative in a rodent model is outlined below. This protocol is based on standard practices in preclinical drug development.

Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration in rodents.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dosing:

    • Oral (PO) Administration: Administer the test compound, formulated in a suitable vehicle, to a cohort of fasted animals via oral gavage at a predetermined dose.

    • Intravenous (IV) Administration: Administer the test compound, formulated in a suitable vehicle, to a separate cohort of animals via a single bolus injection into a tail vein at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from each animal at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood samples by centrifugation to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis software.

    • Determine the oral bioavailability by comparing the AUC from the oral administration group to the AUC from the intravenous administration group.

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow for Preclinical Pharmacokinetic Study

G cluster_0 Study Preparation cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Analysis prep Animal Acclimatization & Fasting formulation Compound Formulation prep->formulation po_dosing Oral (PO) Administration formulation->po_dosing iv_dosing Intravenous (IV) Administration formulation->iv_dosing blood_collection Serial Blood Sampling po_dosing->blood_collection iv_dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Generalized Metabolic Pathways of Quinazoline-Based Kinase Inhibitors

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism cluster_2 Excretion parent Quinazoline Derivative oxidation Oxidation parent->oxidation CYP3A4/5 demethylation O-demethylation parent->demethylation CYP3A4/5 dealkylation N-dealkylation parent->dealkylation CYP3A4/5 feces Fecal Excretion parent->feces conjugation Glucuronidation / Sulfation oxidation->conjugation demethylation->conjugation dealkylation->conjugation conjugation->feces urine Renal Excretion conjugation->urine

References

A Comparative Guide to the Inhibition Profiles of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors. Derivatives of this core structure have been extensively explored, leading to several FDA-approved drugs for treating various cancers, including lung, breast, and colon cancer.[1][2] This guide provides a comparative analysis of the inhibition profiles of different 4-aminoquinazoline derivatives, supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways and workflows.

Quantitative Inhibition Data

The inhibitory potency of 4-aminoquinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various derivatives against different protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of 4-Aminoquinazoline Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)Reference
6,7-dimethoxy-4-anilinoquinazolineEGFR0.029[3]
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.025[4]
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR0.006[4]
Compound 8 (disubstituted-urea linked)EGFRwt0.8[5]
Compound 8 (disubstituted-urea linked)EGFRT790M/L858R2.7[5]
Afatinib (Reference Drug)EGFRwt0.6[5]
Afatinib (Reference Drug)EGFRT790M/L858R3.5[5]
4-(4-bromo-phenylethylidene-hydrazinyl)-6-bromo-2-(pyridin-3-yl)-quinazolineEGFRwt46.1[5]
Lapatinib (Reference Drug)EGFRwt53.1[5]
Compound 6bPI3Kα13.6[6]
VandetanibPKN3<1000[7]
TesevatinibPKN3<1000[7]
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN314[7]
Compound 7d (urea derivative)Aurora AMore potent than ZM447439[8]
Compound 8d (urea derivative)Aurora AMore potent than ZM447439[8]
Compound 6c (isatin-quinazoline hybrid)CDK2183[9]
Compound 6c (isatin-quinazoline hybrid)EGFR83[9]
Compound 6c (isatin-quinazoline hybrid)VEGFR-276[9]
Compound 6c (isatin-quinazoline hybrid)HER2138[9]
Table 2: Anti-proliferative Activity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 20 (acetamido moiety at C-6)HepG2Liver Cancer12[5]
Compound 20 (acetamido moiety at C-6)MCF-7Breast Cancer3[5]
Erlotinib (Reference Drug)HepG2Liver Cancer25[5]
Erlotinib (Reference Drug)MCF-7Breast Cancer20[5]
4-Anilinoquinazoline derivativeA549Non-small cell lung6.54[10]
Gefitinib (Reference Drug)A549Non-small cell lung15.59[10]
4-Anilinoquinazoline derivativeA431Skin Cancer4.04[10]
Gefitinib (Reference Drug)A431Skin Cancer8.37[10]
4-Anilinoquinazoline derivativeNCI-H1975 (EGFR T790M)Non-small cell lung1.94[10]
Osimertinib (Reference Drug)NCI-H1975 (EGFR T790M)Non-small cell lung0.98[10]
Quinazolin-4(3H)-one 3jMCF7Breast Adenocarcinoma0.20[10]
Lapatinib (Reference Drug)MCF7Breast Adenocarcinoma5.90[10]
Quinazolin-4(3H)-one 3gA2780Ovarian Carcinoma0.14[10]
Lapatinib (Reference Drug)A2780Ovarian Carcinoma12.11[10]
Compound 6nA549Non-small cell lung5.9[11]
Compound 6nSW-480Colon Cancer2.3[11]
Compound 6nMCF-7Breast Cancer5.65[11]

Experimental Protocols

The data presented above are generated through various in vitro assays. Below are detailed methodologies for two key experiments commonly used to assess the inhibition profiles of 4-aminoquinazoline derivatives.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from a generic luminescence-based kinase assay, suitable for high-throughput screening of kinase inhibitors.[10]

Objective: To quantify the activity of a target kinase in the presence of test compounds by measuring the amount of ATP remaining in the reaction.

Materials:

  • Target kinase (e.g., EGFR, PI3Kα)

  • Kinase substrate peptide

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • Library of 4-aminoquinazoline derivatives (dissolved in DMSO)

  • Kinase buffer

  • ATP solution

  • 96-well or 384-well plates (white, flat-bottom)

  • Multichannel pipettor

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4-aminoquinazoline derivatives in the appropriate kinase buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction Setup: In each well of the microplate, add the target kinase and the test compound or control. Allow for a pre-incubation period of 10-30 minutes at room temperature.

  • Initiation of Kinase Reaction: Add the kinase substrate and ATP to each well to start the reaction. Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • ATP Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-catalyzed reaction that produces light, with the intensity being proportional to the amount of remaining ATP.

  • Data Acquisition: After a brief incubation period (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The inhibitory activity of each compound is calculated as the percentage decrease in kinase activity relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT-Based)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the effect of 4-aminoquinazoline derivatives on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Library of 4-aminoquinazoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinazoline derivatives. Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway targeted by 4-aminoquinazoline derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding Kinase_Inhibitor_Screening_Workflow start Start compound_prep Prepare 4-Aminoquinazoline Derivative Library start->compound_prep assay_setup Set up Kinase Assay Plate: Kinase + Compound compound_prep->assay_setup reaction_init Initiate Reaction: Add Substrate + ATP assay_setup->reaction_init incubation Incubate at Controlled Temperature reaction_init->incubation detection Add Luminescent Reagent (e.g., Kinase-Glo®) incubation->detection readout Measure Luminescence detection->readout data_analysis Data Analysis: Calculate % Inhibition & IC50 readout->data_analysis end End data_analysis->end

References

validation of a synthetic route to a 4-Chloro-6-(trifluoromethyl)quinazoline derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a common synthetic route to 4-Chloro-6-(trifluoromethyl)quinazoline, a key intermediate in the development of kinase inhibitors. We present a detailed experimental protocol for a validated two-step synthesis and compare it with alternative methods, offering insights into reaction efficiency and conditions. This document is intended to aid researchers in selecting the most suitable methodology for their specific needs, supported by experimental data from analogous reactions in the scientific literature.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. In particular, 4-anilinoquinazoline scaffolds are the basis for several approved anti-cancer drugs that target signaling pathways involved in cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The title compound, this compound, serves as a crucial building block for the synthesis of these targeted therapies. The trifluoromethyl group at the 6-position often enhances the metabolic stability and efficacy of the final drug molecule. This guide focuses on the validation of a reliable and frequently employed synthetic route to this important intermediate.

Synthetic Route Overview

A prevalent and effective method for the synthesis of this compound involves a two-step process commencing with 2-amino-5-(trifluoromethyl)benzoic acid. The first step is a cyclization reaction to form the corresponding quinazolinone, which is subsequently chlorinated to yield the target compound.

Synthetic_Route A 2-amino-5-(trifluoromethyl)benzoic acid B 6-(trifluoromethyl)quinazolin-4(3H)-one A->B Formamide, 180°C C This compound B->C SOCl2, DMF (cat.), Reflux

Caption: A validated two-step synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 6-(trifluoromethyl)quinazolin-4(3H)-one

This procedure outlines the cyclization of 2-amino-5-(trifluoromethyl)benzoic acid to form the quinazolinone intermediate.

Materials:

  • 2-amino-5-(trifluoromethyl)benzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (10 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 180 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried under vacuum to yield 6-(trifluoromethyl)quinazolin-4(3H)-one as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

This protocol details the chlorination of the quinazolinone intermediate to afford the final product.

Materials:

  • 6-(trifluoromethyl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in a suitable inert solvent such as toluene, thionyl chloride (3-5 eq) is added, followed by a catalytic amount of DMF (a few drops).

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After completion, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Comparison of Synthetic Methods

The presented two-step synthesis is a robust and widely applicable method for preparing 4-chloroquinazolines. However, variations in the chlorination step can be employed, each with its own advantages and disadvantages. Below is a comparison of common chlorinating agents used for the conversion of quinazolinones to their 4-chloro derivatives.

ParameterMethod 1: Thionyl Chloride (SOCl₂)Method 2: Phosphorus Oxychloride (POCl₃)Method 3: Oxalyl Chloride/(DMF cat.)
Reagents SOCl₂, catalytic DMFPOCl₃, optionally with PCl₅ or an organic base(COCl)₂, catalytic DMF
Reaction Temperature Reflux (typically 70-120 °C)Reflux (typically 100-110 °C)Room temperature to mild heating
Reaction Time 2-6 hours4-12 hours1-4 hours
Typical Yield Good to Excellent (75-95%)Good to Excellent (70-90%)Good to Excellent (often >80%)
Work-up Quenching with base, extractionPoured onto ice, neutralization, extractionEvaporation of volatiles, work-up
Advantages Readily available, effective, relatively short reaction times.Commonly used, effective for a wide range of substrates.Milder reaction conditions, often cleaner reactions.
Disadvantages Corrosive and moisture-sensitive.Can require higher temperatures and longer reaction times.More expensive, generates gaseous HCl.

Note: The yields are indicative and can vary based on the specific substrate and reaction conditions.

Role in Signaling Pathways

This compound is a precursor to potent kinase inhibitors that target key signaling pathways implicated in cancer progression. The 4-anilino derivatives synthesized from this intermediate are known to inhibit the ATP-binding site of receptor tyrosine kinases like EGFR and VEGFR.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Quinazoline-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels. The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the tyrosine kinase domain. This activates downstream pathways, including the PLCγ-PKC and PI3K-AKT pathways, which lead to endothelial cell proliferation, migration, and survival, essential processes for tumor growth and metastasis. Similar to their action on EGFR, quinazoline inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR Inhibits ATP Binding VEGF VEGF (Ligand) VEGF->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by quinazoline derivatives.

Conclusion

The synthesis of this compound via a two-step route starting from 2-amino-5-(trifluoromethyl)benzoic acid is a well-established and efficient method. While various chlorinating agents can be employed in the second step, the choice of reagent can be tailored based on laboratory resources, desired reaction conditions, and scale. The resulting chloroquinazoline is a versatile intermediate for the synthesis of potent kinase inhibitors that play a crucial role in the development of targeted cancer therapies by inhibiting key signaling pathways such as those mediated by EGFR and VEGFR. This guide provides a foundational understanding for researchers to confidently synthesize and utilize this important molecule in their drug discovery efforts.

Assessing the Selectivity of Kinase Inhibitors Derived from 4-Chloro-6-(trifluoromethyl)quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors derived from the 4-Chloro-6-(trifluoromethyl)quinazoline scaffold. We present a summary of their inhibitory activity against various kinases, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the relevant signaling pathways to contextualize their mechanism of action.

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting a range of kinases implicated in cancer and other diseases. The introduction of a trifluoromethyl group at the 6-position of the quinazoline ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on derivatives of this compound, providing a comparative analysis of their performance as kinase inhibitors.

Comparative Kinase Inhibitory Activity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50) of a representative 4-anilino-6-(trifluoromethyl)quinazoline derivative against Protein Kinase Novel 3 (PKN3) and Cyclin G-associated kinase (GAK). This data provides a snapshot of the inhibitor's potency and selectivity profile.

Compound IDTarget KinaseIC50 (nM)Reference Compound
1 PKN34200Not specified
1 GAK3900Not specified

Table 1: Inhibitory Activity of 4-(3,4,5-trimethoxyanilino)-6-(trifluoromethyl)quinazoline (Compound 1) against PKN3 and GAK.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of 4-anilino-6-(trifluoromethyl)quinazoline derivatives and the in vitro kinase assays used to determine their inhibitory activity.

Synthesis of 4-(Substituted-anilino)-6-(trifluoromethyl)quinazolines

Materials:

  • This compound

  • Substituted aniline (e.g., 3,4,5-trimethoxyaniline)

  • Ethanol

  • Hydrochloric acid (if the aniline salt is used)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of this compound and a slight excess of the desired substituted aniline is prepared in ethanol.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.

  • The final product is dried under vacuum to yield the desired 4-(substituted-anilino)-6-(trifluoromethyl)quinazoline derivative.

  • The structure and purity of the synthesized compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle:

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase activity assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. Common methods include radiometric assays, fluorescence-based assays, and luminescence-based assays.[2]

Materials:

  • Purified recombinant kinase (e.g., PKN3, GAK)

  • Specific peptide or protein substrate for the kinase

  • Test compound (dissolved in DMSO)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagents (specific to the assay format, e.g., radiolabeled ATP, fluorescently labeled antibody)

  • Microplates

Procedure:

  • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase reaction buffer in the wells of a microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways in which the target kinases are involved is essential for elucidating the mechanism of action of the inhibitors.

PKN3 Signaling Pathway

Protein Kinase Novel 3 (PKN3) is known to be a downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival.[1]

PKN3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PKN3 PKN3 PDK1->PKN3 Activation Downstream Downstream Effectors PKN3->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibitor 4-Anilino-6-(trifluoromethyl) quinazoline Inhibitor Inhibitor->PKN3 Inhibition

Caption: Simplified PKN3 signaling pathway and the inhibitory action of 4-anilino-6-(trifluoromethyl)quinazoline derivatives.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Screening cluster_analysis Data Analysis Start 4-Chloro-6-(trifluoromethyl) quinazoline Reaction Reaction with Substituted Anilines Start->Reaction Product 4-Anilino-6-(trifluoromethyl) quinazoline Derivatives Reaction->Product Primary_Assay Primary Kinase Assay (e.g., against PKN3, GAK) Product->Primary_Assay Kinase_Panel Broad Kinase Panel Screening Primary_Assay->Kinase_Panel IC50 IC50 Determination Kinase_Panel->IC50 Selectivity Selectivity Profile Analysis IC50->Selectivity

Caption: Logical workflow for the synthesis and selectivity profiling of kinase inhibitors derived from this compound.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-(trifluoromethyl)quinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-(trifluoromethyl)quinazoline (CAS RN: 16499-64-2), a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Double gloving with chemotherapy-grade nitrile gloves is recommended.

  • Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₄ClF₃N₂
Molecular Weight 232.59 g/mol [3][4]
Appearance Solid[5]
Boiling Point 285.8 ± 35.0 °C (Predicted)[6]
Density 1.496 ± 0.06 g/cm³ (Predicted)[6]

Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Due to its chemical structure as a halogenated quinazoline derivative, it should be handled with precautions similar to those for potential cytotoxic materials.[7] Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams to prevent chemical reactions and to facilitate proper disposal by licensed facilities.[1][8][9][10]

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Containerization:

    • Solid Waste:

      • Place all solid waste contaminated with this compound in a dedicated, leak-proof, and puncture-resistant container.[7]

      • The container should be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and potentially "Cytotoxic Waste" in accordance with your institution's guidelines.[7][11]

    • Liquid Waste:

      • Unused solutions containing the compound should be collected in a compatible, sealed container, preferably glass or a specifically rated solvent waste container.

      • Label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and solvent used.

      • Keep the container closed when not in use.[8][11]

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[12]

    • Ensure secondary containment is in place to mitigate spills.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • The primary method for the final disposal of halogenated organic compounds and cytotoxic waste is incineration at a specialized facility.[3][9][13]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, put on the full PPE described in the "Immediate Safety and Handling Protocols" section.

  • Contain the Spill: For solid spills, carefully cover with absorbent pads to avoid raising dust. For liquid spills, use a chemical spill kit with absorbent materials to contain the liquid.

  • Clean the Spill: Carefully collect all contaminated materials and place them in the designated hazardous waste container for solid waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling 4-Chloro-6- (trifluoromethyl)quinazoline ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste (Unused Solutions) segregate->liquid_waste Liquids solid_container Place in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact incineration Final Disposal: Incineration ehs_contact->incineration

Caption: Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 4-Chloro-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-6-(trifluoromethyl)quinazoline. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Skin Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1][2][3]

Signal Word: Warning[2][3]

Pictograms: [3]

  • GHS07: Harmful/Irritant

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes.
Face ShieldTo be worn in addition to goggles when there is a risk of splashing.
Hand Protection GlovesChemically resistant nitrile gloves are recommended. Inspect for perforations before each use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.
Respiratory Protection Fume HoodAll handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.
RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling is crucial for safety.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Clean & Uncluttered Workspace locate_safety Locate Safety Shower & Eyewash review_sds Review Safety Data Sheet (SDS) weigh Weighing review_sds->weigh transfer Transferring dissolve Dissolving decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate wash Wash Hands & Exposed Skin

Caption: Logical workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound inside a certified chemical fume hood to prevent inhalation of dust particles.

    • Use appropriate tools, such as a spatula, for transfers to minimize dust generation.

  • Dissolution:

    • When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • Commonly used solvents for similar compounds include Dimethyl Sulfoxide (DMSO) and ethanol.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation through fume hoods.

  • Personal Protective Equipment: Before cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or spill pillows. For solid spills, carefully cover the material to prevent dust from becoming airborne.[5][6]

  • Cleanup:

    • For Solid Spills: Gently sweep the solid material into a designated, labeled waste container. Avoid creating dust. If necessary, slightly moisten the powder with a suitable solvent to minimize dust generation.

    • For Liquid Spills: Use an inert absorbent material to soak up the spill, working from the outside in.[5][6] Place the used absorbent material into a sealable, labeled waste container.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the disposal plan in Section 5.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

cluster_characterize Characterize Waste cluster_collection Collection & Storage cluster_disposal Disposal waste Waste Generated is_halogenated Halogenated? waste->is_halogenated collect Collect in Labeled, Sealed Container is_halogenated->collect Yes segregate Segregate from Incompatible Waste collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs incineration Licensed Hazardous Waste Incineration contact_ehs->incineration

Caption: Decision-making process for the disposal of chemical waste.

Waste Disposal Protocol:

  • Waste Identification: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be classified as hazardous chemical waste.

  • Waste Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams. Do not mix with incompatible waste types.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal. The preferred method of disposal is incineration at a permitted hazardous waste facility. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)quinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。